molecular formula C8H6BrN3 B189096 2-(4-Bromo-1H-pyrazol-3-yl)pyridine CAS No. 166196-52-7

2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Cat. No.: B189096
CAS No.: 166196-52-7
M. Wt: 224.06 g/mol
InChI Key: IJIUJGQXEDRMIM-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7) is a versatile brominated heteroaromatic compound of significant interest in advanced chemical synthesis and drug discovery. With a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol, this compound serves as a crucial synthetic intermediate . Its structure incorporates two aromatic rings—a pyridine and a pyrazole—linked by a direct carbon-carbon bond, featuring a bromine atom at the 4-position of the pyrazole ring which provides a reactive site for further functionalization .This compound is primarily valued as a building block for constructing more complex molecular architectures. The bromine substituent is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based substituents . Furthermore, the nitrogen atoms in both the pyrazole and pyridine rings can act as ligands for metal centers, making this compound a useful precursor in the development of catalytic systems and functional materials . In pharmaceutical research, the core scaffold is a privileged structure found in biologically active molecules, and its derivatives are explored for their potential interactions with various enzyme systems .The compound is supplied as a solid powder and should be stored at room temperature in a cool, dark, and dry place . Estimated physical properties include a boiling point of approximately 355-359 °C, a melting point of around 134 °C, and a density of roughly 1.57 g/cm³ . Its water solubility is estimated to be low, on the order of hundreds of mg/L . As with all chemicals of this nature, appropriate safety precautions should be taken. While a specific safety data sheet for this exact compound was not located, handling should involve the use of personal protective equipment and adequate ventilation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIUJGQXEDRMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595712
Record name 2-(4-Bromo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-52-7
Record name 2-(4-Bromo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS: 166196-52-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound featuring a brominated pyrazole moiety linked to a pyridine ring, is a versatile building block in medicinal chemistry. Its structural similarity to purine bases has made it and its derivatives, particularly the isomeric pyrazolo[3,4-b]pyridines, attractive scaffolds for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the available information on 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, including its physicochemical properties, a representative synthesis protocol, and its potential applications in drug discovery, with a focus on its role as a kinase inhibitor.

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 166196-52-7[1]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Appearance Off-white to pale yellow solid (typical)
Purity Typically >95% (commercially available)
Storage Store in a cool, dry, dark place under an inert atmosphere.

Spectroscopic Data

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons of the pyridine ring (typically in the range of 7.0-9.0 ppm), a proton on the pyrazole ring, and a broad singlet for the N-H proton of the pyrazole.
¹³C NMR Resonances corresponding to the carbon atoms of the pyridine and pyrazole rings.
IR (Infrared) Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=N and C=C stretching (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is not widely published, a representative synthetic route can be devised based on established methods for the synthesis of similar pyrazole and pyrazolo[3,4-b]pyridine derivatives. A plausible approach involves the condensation of a β-diketone with hydrazine, followed by bromination.

Representative Experimental Protocol: Synthesis of a Pyrazole Ring

This protocol is a generalized procedure for the Knorr pyrazole synthesis, which is a common method for creating pyrazole rings.

  • Reaction Setup: A mixture of a 1,3-dicarbonyl compound and hydrazine hydrate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pyrazole derivative.

Biological Activity and Applications in Drug Discovery

The 2-(4-Bromo-1H-pyrazol-3-yl)pyridine scaffold is of significant interest in drug discovery due to its prevalence in compounds exhibiting a wide range of biological activities. The pyrazolo[3,4-b]pyridine core, which can be formed from this compound, is a key pharmacophore in numerous kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several kinases, including:

  • c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. Its aberrant activation is implicated in various diseases, including neurodegenerative disorders and cancer.[2][3][4][5][6]

  • TANK-binding kinase 1 (TBK1): TBK1 plays a critical role in the innate immune response and has been linked to oncogenesis.[7]

  • Topoisomerase IIα: This enzyme is essential for DNA replication and chromosome segregation. Its inhibition is a key mechanism of action for several anticancer drugs.[8][9][10][11][12]

The bromine atom on the pyrazole ring of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine serves as a valuable handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against specific kinase targets.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key signaling pathways potentially modulated by derivatives of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine and a general experimental workflow for kinase inhibitor screening.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->JNK Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation

Caption: JNK Signaling Pathway Inhibition.

TBK1_Signaling_Pathway cluster_upstream_stimuli Upstream Stimuli cluster_downstream_effects Downstream Effects Pathogen Recognition Pathogen Recognition Adaptor Proteins Adaptor Proteins Pathogen Recognition->Adaptor Proteins Cytokine Receptors Cytokine Receptors Cytokine Receptors->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 IRF3/7 Phosphorylation IRF3/7 Phosphorylation TBK1->IRF3/7 Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1 Type I Interferon Production Type I Interferon Production IRF3/7 Phosphorylation->Type I Interferon Production Innate Immune Response Innate Immune Response Type I Interferon Production->Innate Immune Response

Caption: TBK1 Signaling Pathway Inhibition.

Topoisomerase_IIa_Mechanism cluster_dna_processing DNA Topology Regulation Catenated DNA Catenated DNA Topoisomerase IIα Topoisomerase IIα Catenated DNA->Topoisomerase IIα Binding DNA Cleavage DNA Cleavage Topoisomerase IIα->DNA Cleavage Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->DNA Cleavage Stabilizes Cleavage Complex Strand Passage Strand Passage DNA Cleavage->Strand Passage DNA Ligation DNA Ligation Strand Passage->DNA Ligation Decatenated DNA Decatenated DNA DNA Ligation->Decatenated DNA

Caption: Topoisomerase IIα Mechanism of Action and Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis_and_library Compound Preparation cluster_screening Screening Cascade cluster_validation In Vitro Validation Synthesis of Derivatives Synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivatives Compound Library Compound Library Synthesis of Derivatives->Compound Library Primary Kinase Assay Primary Kinase Assay Compound Library->Primary Kinase Assay Dose-Response Assay Dose-Response Assay Primary Kinase Assay->Dose-Response Assay Active Hits Selectivity Profiling Selectivity Profiling Dose-Response Assay->Selectivity Profiling Potent Hits Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Hits Western Blotting Western Blotting Cell-Based Assays->Western Blotting Cellular Activity Lead Compound Lead Compound Western Blotting->Lead Compound Target Engagement

Caption: General Workflow for Kinase Inhibitor Screening.

Conclusion

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a valuable heterocyclic intermediate with significant potential in the field of drug discovery. Its utility as a scaffold for the synthesis of potent kinase inhibitors positions it as a compound of high interest for researchers in oncology, immunology, and neurodegenerative diseases. While detailed experimental data for this specific compound is limited in the public domain, the wealth of information on related pyrazolo[3,4-b]pyridine derivatives provides a strong foundation for its exploration in the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-brominated pyrazole moiety. The presence of multiple nitrogen atoms and a bromine substituent makes it an interesting scaffold for medicinal chemistry, potentially offering sites for hydrogen bonding and halogen bonding interactions with biological targets.

Table 1: General Properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

PropertyValueSource
CAS Number 166196-52-7[1]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Predicted LogP 1.5 - 2.2[1]

Experimental Protocols for Structure Elucidation

The structural confirmation of a novel or synthesized compound like 2-(4-Bromo-1H-pyrazol-3-yl)pyridine relies on a suite of spectroscopic techniques. The following are detailed, generalized protocols for the key analytical methods.

Synthesis (Hypothetical Protocol)

A plausible synthetic route to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine could involve the reaction of a substituted chalcone with hydrazine, followed by bromination, or a Suzuki coupling of a protected bromo-pyrazole with a pyridine boronic acid derivative. A generalized procedure for the synthesis of pyrazole-fused pyridine derivatives often involves a one-pot reaction of an α,β-unsaturated aldehyde, a cyclic 1,3-diketone, and an aminopyrazole.[2]

Materials:

  • Appropriate starting materials (e.g., a brominated pyrazole precursor and a pyridine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the protected bromo-pyrazole in a 4:1 mixture of 1,4-dioxane and water, add the pyridine boronic acid, sodium carbonate, and the palladium catalyst.

  • Heat the reaction mixture at 80°C for 6 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product using the spectroscopic methods outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine based on the analysis of analogous compounds and established spectroscopic principles.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals for the pyridine and pyrazole ring protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-6~8.6d~4.8
Pyridine H-4~7.8td~7.7, 1.8
Pyridine H-3~7.7d~7.9
Pyridine H-5~7.3ddd~7.5, 4.8, 1.2
Pyrazole H-5~7.6s-
Pyrazole N-H>10br s-

Note: Chemical shift predictions are based on data from similar pyridine-pyrazole structures.[4][5] The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2~150
Pyridine C-6~149
Pyridine C-4~137
Pyridine C-3~124
Pyridine C-5~121
Pyrazole C-3~145
Pyrazole C-5~130
Pyrazole C-4~95

Note: Predictions are based on typical chemical shifts for pyridine and brominated pyrazole rings.[4][5]

Predicted Mass Spectrometry Data

The mass spectrum should show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance).

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
223/225[M]⁺, Molecular ion peak (C₈H₆⁷⁹BrN₃⁺ / C₈H₆⁸¹BrN₃⁺)
144[M - Br]⁺
78[Pyridine]⁺

Note: The fragmentation pattern of bromo-N-heterocycles often involves the loss of the bromine radical.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds within the pyrazole and pyridine rings.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
~3150-3000Aromatic C-H stretching
~3100 (broad)N-H stretching (pyrazole)
~1600-1450C=C and C=N ring stretching (pyridine and pyrazole)
~750-800C-H out-of-plane bending
~600-500C-Br stretching

Note: The N-H stretching band of the pyrazole is often broad due to hydrogen bonding.[6][7][8]

Visualization of the Elucidation Workflow

The logical flow of experiments for the structure elucidation of a synthesized compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & C-H Framework ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Groups data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation report report structure_confirmation->report Final Report / Whitepaper

Fig. 1: Experimental workflow for the structure elucidation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Conclusion

The structure elucidation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine can be confidently achieved through a combination of modern spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification is paramount. The presented protocols and predicted data offer a valuable resource for researchers working with this and structurally related compounds, facilitating efficient synthesis, characterization, and subsequent application in various scientific domains. The unique combination of a pyridine and a brominated pyrazole moiety suggests that this compound could be a valuable building block for the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole ring. Such structures are of significant interest in medicinal chemistry and materials science.[1][2] The physicochemical properties of pyrazole derivatives are heavily influenced by the nitrogen atoms and the electronic effects of their substituents.[3]

The core data for this compound is summarized below. It should be noted that some values are predicted (computational) due to a lack of experimentally determined data in the literature.

Data Summary: Physical and Chemical Properties

PropertyValueSource
CAS Number 166196-52-7[4][5]
Molecular Formula C₈H₆BrN₃[4][5]
Molecular Weight 224.06 g/mol [4][6]
Appearance Data not available. A related hydrochloride salt appears as an off-white powder.[1]
Melting Point Data not available. A structurally similar compound, 4-Bromo-2-(1H-pyrazol-3-yl)phenol, has a melting point of 158 - 162 °C.[7]
Boiling Point Data not available.
LogP (Calculated) 2.234[4]
XLogP3 (Calculated) 1.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Storage Conditions Store at room temperature in a dark place under an inert atmosphere.[4]

Solubility Profile

Direct quantitative solubility data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in various solvents is not extensively documented in peer-reviewed literature. However, the molecular structure, containing both a pyridine and a pyrazole ring, suggests a degree of polarity and the potential for hydrogen bonding, which would influence its solubility.

  • General Expectations : Pyridine itself is a water-soluble liquid.[8] The pyrazole ring is also a feature in numerous pharmacologically active agents, which typically require some level of aqueous solubility for bioavailability.[9][10]

  • Solvent Considerations : It is anticipated to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.

  • Aqueous Solubility : Solubility in aqueous media may be limited. The hydrochloride salt of a related compound, 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, was developed to enhance solubility, suggesting the free base may have poor water solubility.[1]

For definitive quantitative analysis, experimental determination is required. The following sections outline standard protocols for this purpose.

Experimental Protocols for Property Determination

The following are detailed methodologies for experimentally determining the solubility and other physical properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Protocol for Solubility Determination (Gravimetric Method)

This classical method is highly accurate for determining the equilibrium solubility of a compound.[11]

Objective: To determine the mass of the compound that can dissolve in a given volume of solvent at a specific temperature.

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (high purity)

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Sealed vials or flasks

  • Constant temperature shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filter)

  • Analytical balance

  • Volumetric glassware

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine to a known volume of the chosen solvent in a sealed vial. This ensures that undissolved solid remains.

  • Equilibration: Place the vial in a constant temperature shaker and agitate for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[11]

  • Separation of Solid: Separate the undissolved solid from the solution. This can be achieved by centrifuging the sample and carefully collecting the supernatant or by filtering the solution through a syringe filter.[12]

  • Sample Measurement: Accurately transfer a known volume or weight of the clear, saturated supernatant into a pre-weighed container.[11]

  • Solvent Evaporation: Completely evaporate the solvent from the measured sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[12]

  • Final Weighing: After the solvent is fully removed, cool the container in a desiccator and weigh the solid residue.

  • Calculation: Calculate the solubility using the mass of the residue and the volume of the supernatant used. The result is typically expressed in g/L or mg/mL.

Protocol for Solubility Determination (UV-Visible Spectrophotometry)

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[12]

Objective: To determine the concentration of the compound in a saturated solution by measuring its light absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the compound of known concentration in the chosen solvent.[12]

    • Perform a series of dilutions to create several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a linear calibration curve.[12]

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1-3).

    • Carefully dilute a known volume of the clear supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.[12]

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the absorbance of the diluted sample and the equation of the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.

Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental and characterization workflows relevant to this compound.

G Workflow for Experimental Solubility Determination start_node Start: Obtain Pure Compound A Add excess compound to known volume of solvent start_node->A process_node process_node decision_node decision_node io_node io_node end_node End: Report Solubility (e.g., mg/mL) B Agitate at constant temp for 24-48 hours (Equilibration) A->B C Separate supernatant (Centrifuge or Filter) B->C D Is method Gravimetric? C->D E1 Measure known volume of supernatant D->E1 Yes E2 Prepare calibration curve (Abs vs. Conc) D->E2 No (UV-Vis) F1 Evaporate solvent and weigh residue E1->F1 G1 Calculate Mass/Volume F1->G1 G1->end_node F2 Dilute supernatant & measure absorbance (UV-Vis) E2->F2 G2 Calculate Concentration from curve F2->G2 G2->end_node

Caption: A flowchart illustrating two common experimental workflows for determining the solubility of a chemical compound.

G General Physicochemical Characterization Workflow cluster_structure Structural Verification cluster_properties Property Determination start_node Start: Synthesized/Acquired Compound A1 NMR Spectroscopy (1H, 13C) start_node->A1 A2 Mass Spectrometry start_node->A2 A3 FT-IR Spectroscopy start_node->A3 process_node process_node data_node data_node analysis_node analysis_node end_node End: Comprehensive Profile B Confirm Molecular Structure and Purity A1->B A2->B A3->B C1 Melting Point Analysis B->C1 C2 Solubility Screening (Aqueous & Organic) B->C2 C3 Chromatography (HPLC) for Purity/LogP B->C3 D Verified Structure & Properties Data C1->D C2->D C3->D D->end_node

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel or newly synthesized compound.

References

Spectroscopic Analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Guide to the ¹H and ¹³C NMR Spectra of the Heterocyclic Compound 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the compound 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of novel molecules.

Introduction

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural scaffold, which combines both pyridine and pyrazole moieties. Accurate structural determination is paramount for understanding its chemical properties and potential applications. NMR spectroscopy is a powerful analytical technique for the unambiguous assignment of the chemical structure of organic molecules in solution. This guide presents a comprehensive, albeit currently predicted, overview of the expected ¹H and ¹³C NMR spectral data for this compound.

It is important to note that as of the compilation of this guide, specific, experimentally verified and assigned ¹H and ¹³C NMR data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine were not available in the public domain literature. The data presented herein is based on the analysis of closely related analogues and predictive models. Therefore, this document serves as a reference for expected spectral features and a framework for the analysis of experimentally acquired data.

Predicted Spectroscopic Data

The anticipated ¹H and ¹³C NMR spectral data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine are summarized in the tables below. These predictions are based on established chemical shift principles and data from similar pyridine and pyrazole derivatives.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 14.0br s-N-H (pyrazole)
~8.6 - 8.7d~4.5 - 5.5H-6' (Pyridine)
~7.8 - 7.9td~7.5 - 8.0, ~1.5 - 2.0H-4' (Pyridine)
~7.7 - 7.8s-H-5 (Pyrazole)
~7.3 - 7.4ddd~7.5 - 8.0, ~4.5 - 5.5, ~1.0H-5' (Pyridine)
~7.2 - 7.3d~7.5 - 8.0H-3' (Pyridine)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may be broad.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~150.0C-2' (Pyridine)
~149.0C-6' (Pyridine)
~145.0C-3 (Pyrazole)
~137.0C-4' (Pyridine)
~125.0C-5 (Pyrazole)
~122.0C-5' (Pyridine)
~121.0C-3' (Pyridine)
~95.0C-4 (Pyrazole)

Structural Representation and Numbering

The chemical structure and the numbering convention used for the assignment of NMR signals are depicted in the following diagram.

Figure 1. Chemical structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine with atom numbering.

Experimental Protocols

While specific experimental details for the acquisition of the NMR spectra of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine are not available, a general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this type of compound is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of the N-H proton signal.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Acquisition and Analysis Workflow

The general workflow for acquiring and analyzing NMR data for structural elucidation is illustrated below.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B NMR Data Acquisition (¹H, ¹³C, 2D NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) C->D E Structural Assignment D->E F Reporting E->F

Figure 2. A conceptual workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. The tabulated predicted data, along with the provided experimental protocols and workflow, will serve as a valuable resource for researchers working with this compound. It is anticipated that experimental verification of this data will become available in the scientific literature, which will further solidify the structural characterization of this important heterocyclic molecule. Researchers are encouraged to use this guide as a starting point for their own spectral interpretations and to contribute their findings to the broader scientific community.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mass Spectrometry of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this guide presents predicted fragmentation patterns based on established principles for related heterocyclic compounds. A comprehensive, representative experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.

Predicted Mass Spectrometry Data

The mass spectrum of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the pyrazole and pyridine rings, as well as the loss of the bromine atom. The presence of bromine, with its two isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).

The predicted quantitative data for the major ions is summarized in the table below.

Predicted m/zPredicted Relative Abundance (%)Ion Structure/FormulaNotes
223/22580[C8H6BrN3]+•Molecular ion (M+•), showing the isotopic pattern of one bromine atom.
144100[C8H6N3]+Fragment resulting from the loss of the bromine radical (•Br).
11740[C7H5N2]+Fragment from the loss of HCN from the [M-Br]+ ion.
9030[C6H4N]+Further fragmentation, possibly loss of another HCN molecule.
7850[C5H4N]+Pyridine cation radical.

Predicted Fragmentation Pathway

The fragmentation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine under electron ionization is anticipated to follow a logical pathway initiated by the loss of the bromine atom, followed by the characteristic fragmentation of the resulting heterocyclic structures.

fragmentation_pathway M [C8H6BrN3]+• m/z = 223/225 M_Br [C8H6N3]+ m/z = 144 M->M_Br - •Br M_Br_HCN [C7H5N2]+ m/z = 117 M_Br->M_Br_HCN - HCN Py [C5H4N]+ m/z = 78 M_Br->Py - C3H2N2 M_Br_2HCN [C6H4N]+ m/z = 90 M_Br_HCN->M_Br_2HCN - HCN

Caption: Predicted Fragmentation Pathway of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical GC-MS protocol suitable for the analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

1. Sample Preparation:

  • Dissolve a 1 mg/mL stock solution of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in a suitable solvent such as methanol or dichloromethane.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • If necessary, derivatization can be performed to improve volatility and thermal stability, although it is not expected to be required for this compound.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern to confirm the structure.

Experimental Workflow

The general workflow for the GC-MS analysis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent dilution Dilution to Working Concentration dissolution->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spectrum Mass Spectrum Extraction tic->mass_spectrum interpretation Fragmentation Analysis mass_spectrum->interpretation

Caption: General Workflow for GC-MS Analysis.

X-ray Crystal Structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of analogs of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The spatial arrangement of atoms and the nature of intermolecular interactions are crucial for understanding the physicochemical properties, biological activity, and potential applications of these compounds. This document summarizes key crystallographic data, details experimental protocols for structure determination, and illustrates the underlying scientific workflows.

Introduction to Pyrazolyl-Pyridine Scaffolds

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, which act as both hydrogen bond donors and acceptors. This dual nature allows them to form diverse supramolecular assemblies. When coupled with a pyridine ring, the resulting 2-(pyrazol-3-yl)pyridine moiety becomes a versatile bidentate ligand in coordination chemistry and a key building block for pharmacologically active molecules. The introduction of a bromine atom at the 4-position of the pyrazole ring significantly influences the electronic properties and steric profile of the molecule, impacting its crystal packing and interaction with biological targets.

Crystallographic Data of Analogs

While the crystal structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine itself is not publicly available in crystallographic databases as of this writing, the structures of several closely related analogs have been determined, providing valuable insights into the conformational preferences and packing motifs of this class of compounds. Below are the crystallographic data for two such analogs.

Analog 1: 4-bromo-2-(1H-pyrazol-3-yl)phenol

A phenol analog, where the pyridine nitrogen is replaced by a hydroxylated phenyl ring, offers a close comparison. The near planarity of the molecule is a key feature, stabilized by an intramolecular hydrogen bond.

Parameter Value
Chemical FormulaC₉H₇BrN₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.255(3)
b (Å)4.4119(9)
c (Å)25.923(5)
α (°)90
β (°)107.99(3)
γ (°)90
Volume (ų)1768.2(7)
Z8
Temperature (K)150
R-factor (Rgt(F))0.0450

Table 1: Crystallographic data for 4-bromo-2-(1H-pyrazol-3-yl)phenol.

Analog 2: 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine

This analog features a pyrimidine ring instead of pyridine and includes additional substitutions. The near co-planarity between the pyrazole and pyrimidine rings is a notable structural aspect.[1] The asymmetric unit of this compound contains two independent molecules.[1]

Parameter Value
Chemical FormulaC₁₂H₁₁BrN₄O
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.9053(16)
b (Å)10.045(2)
c (Å)16.807(3)
α (°)75.34(3)
β (°)77.98(3)
γ (°)80.78(3)
Volume (ų)1254.7(4)
Z4
Temperature (K)173
R-factor (R[F² > 2σ(F²)])0.047

Table 2: Crystallographic data for 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The general procedures are outlined below, based on methodologies reported for similar compounds.

Synthesis and Crystallization

The synthesis of pyrazolyl-pyridine derivatives often involves the condensation of a substituted hydrazine with a diketone, followed by cyclization. For obtaining single crystals suitable for X-ray diffraction, various techniques can be employed:

  • Slow Evaporation: A common method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature. For instance, colorless block-like crystals of 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine were obtained by dissolving the compound in an ethanol/acetone mixture and allowing it to evaporate over two weeks.[1]

  • Recrystallization: This involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals. Single crystals of 4-bromo-2-(1H-pyrazol-3-yl)phenol were obtained by recrystallization from methanol.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Layering: For more complex systems, such as metal complexes, a layering technique can be used. This involves carefully layering a solution of the ligand over a solution of a metal salt, often with an intermediate buffer layer. Crystals form at the interface over several weeks.[2]

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150-173 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. For the 4-halogenated-1H-pyrazoles, data were collected using graphite monochromated Mo-Kα radiation (λ = 0.71073 Å).[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. For example, the structure of 4-iodo-1H-pyrazole was solved via intrinsic phasing with SHELXT and refined by the least-squares method in SHELXL.[3] Hydrogen atoms are typically placed at geometrically idealized positions and refined using a riding model.

Structural Analysis and Molecular Interactions

The crystal structures of 2-(4-bromo-1H-pyrazol-3-yl)pyridine analogs reveal important details about their molecular geometry and intermolecular interactions.

In 4-bromo-2-(1H-pyrazol-3-yl)phenol, the molecule is nearly planar, with a dihedral angle of 8.6(2)° between the pyrazole and phenyl rings. This planarity is stabilized by an intramolecular O—H···N hydrogen bond. The crystal packing is further influenced by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.

For 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine, the dihedral angles between the pyrazole and pyrimidine rings are very small (1.28(17)° and 1.56(17)°), indicating a high degree of planarity in the core structure.[1]

The presence of the bromine atom allows for potential halogen bonding interactions (C-Br···X), which can play a significant role in directing the crystal packing. Hirshfeld surface analysis of related brominated compounds shows that H···Br/Br···H contacts contribute significantly to the overall crystal packing.[2]

Visualizing the Workflow

The process of determining a crystal structure follows a logical progression from synthesis to final structural analysis. This workflow is depicted in the diagram below.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Deposition StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Workflow for X-ray Crystal Structure Determination.

Conclusion

The X-ray crystal structures of 2-(4-bromo-1H-pyrazol-3-yl)pyridine analogs provide fundamental information for rational drug design and the development of new materials. The data presented in this guide highlight the near planarity of the pyrazolyl-heterocycle core and the importance of hydrogen bonding in dictating the supramolecular architecture. The detailed experimental protocols offer a practical reference for researchers working on the synthesis and structural characterization of novel heterocyclic compounds. Future work to obtain the crystal structure of the parent 2-(4-bromo-1H-pyrazol-3-yl)pyridine will be invaluable for completing the structural landscape of this important class of molecules.

References

An In-depth Technical Guide to the Thermodynamic Properties of Brominated Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrazolylpyridines are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their therapeutic efficacy, stability, and bioavailability are intrinsically linked to their thermodynamic properties. Understanding the enthalpy, entropy, and Gibbs free energy of formation is crucial for predicting reaction spontaneity, equilibrium positions, and the overall stability of these molecules. This guide outlines the state-of-the-art experimental and computational approaches for determining these critical parameters.

Thermodynamic Properties of Analogous Compounds

To provide a frame of reference, the following tables summarize available thermodynamic data for pyridine, a core component of pyrazolylpyridines. This data can serve as a baseline for understanding the thermodynamic contributions of the pyridine moiety.

Table 1: Thermodynamic Properties of Pyridine (C₅H₅N)

PropertyValueUnitsReference
Enthalpy of Vaporization (ΔvapH°)40.21kJ/mol[1]
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-2782.1kJ/mol[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)140.4kJ/mol[2]
Standard Gibbs Free Energy of Formation (ΔfG°)190.4kJ/mol[2]
Liquid Phase Molar Entropy at Standard Conditions (S°liquid)176.8J/mol·K[2]

Table 2: Thermochemistry of Pyridinium-based Ionic Liquids

The following data illustrates the enthalpy of reaction for the formation of pyridinium-based ionic liquids from pyridine and n-alkyl bromides, as determined by Differential Scanning Calorimetry (DSC). This provides insight into the thermodynamics of reactions involving the pyridine nitrogen.[3]

n-Alkyl BromideReaction Enthalpy (ΔrH) (kJ/mol)
n-butyl bromide-86.7 ± 0.8
n-pentyl bromide-86.2 ± 1.0
n-hexyl bromide-86.8 ± 1.2
n-heptyl bromide-86.3 ± 1.8
n-octyl bromide-86.4 ± 1.2

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties relies on a suite of calorimetric and analytical techniques. These methods, while not yet applied to brominated pyrazolylpyridines, are the standard for other organic compounds.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the enthalpy of formation (ΔfH°) of organic compounds. For halogenated compounds, specialized techniques are required.

  • Methodology:

    • A precisely weighed sample of the brominated pyrazolylpyridine is placed in a crucible within a high-pressure vessel (bomb).

    • A small amount of a reducing agent, such as arsenic trioxide (As₂O₃), is often added to ensure the quantitative conversion of bromine to bromide ions (Br⁻) during combustion.

    • The bomb is filled with high-pressure oxygen and submerged in a known volume of water in a calorimeter.

    • The sample is ignited, and the resulting temperature change of the water is meticulously measured.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived using Hess's Law, incorporating the enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HBr).

Differential Scanning Calorimetry (DSC)

DSC is employed to measure heat capacities and enthalpies of phase transitions (e.g., melting and boiling).

  • Methodology:

    • A small, encapsulated sample of the brominated pyrazolylpyridine and an inert reference are placed in the DSC instrument.

    • The instrument heats the sample and reference at a controlled rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • This differential heat flow provides data on the heat capacity and the enthalpy of phase transitions.

Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of a substance as a function of temperature.

  • Methodology (Knudsen Effusion Method):

    • The sample is placed in a Knudsen cell, which is a container with a small orifice.

    • The cell is heated to a specific temperature in a vacuum.

    • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

    • The vapor pressure is calculated from the rate of effusion using the Knudsen equation.

    • By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the Clausius-Clapeyron equation.

Computational Protocols for Thermodynamic Prediction

Given the challenges in synthesizing and experimentally analyzing every novel compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting thermodynamic properties.[4]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the thermodynamic properties of molecules.

  • Methodology:

    • Geometry Optimization: The 3D structure of the brominated pyrazolylpyridine molecule is optimized to find its lowest energy conformation. A common functional and basis set for such calculations is B3LYP/6-31G*.[5][6]

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

    • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be accurately determined.[5][6]

    • Calculation of Thermodynamic Properties: From the results of the frequency analysis and the isodesmic reaction calculations, the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cv) can be calculated.[7]

Visualizing the Workflow for Thermodynamic Characterization

The following diagram illustrates a comprehensive workflow for determining the thermodynamic properties of a novel compound like a brominated pyrazolylpyridine, integrating both experimental and computational approaches.

ThermodynamicWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Validation Synthesis Synthesis of Brominated Pyrazolylpyridine Purification Purification and Characterization (NMR, MS) Synthesis->Purification CombCal Combustion Calorimetry (ΔfH°) Purification->CombCal DSC DSC (Cp, ΔfusH) Purification->DSC VaporP Vapor Pressure Measurement (ΔvapH) Purification->VaporP GeomOpt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Purification->GeomOpt Comparison Comparison of Experimental and Computational Data CombCal->Comparison DSC->Comparison VaporP->Comparison FreqAna Frequency Analysis (S°, ZPVE) GeomOpt->FreqAna Isodesmic Isodesmic Reaction Design (ΔfH°) FreqAna->Isodesmic Isodesmic->Comparison FinalData Final Thermodynamic Data Sheet Comparison->FinalData

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

While direct thermodynamic data for brominated pyrazolylpyridines remains to be established, this guide provides a robust framework for researchers in the field. By employing the detailed experimental and computational protocols outlined, scientists can systematically determine the essential thermodynamic properties of these promising compounds. Such data is invaluable for advancing drug development, optimizing synthetic routes, and understanding the fundamental physicochemical behavior of brominated pyrazolylpyridines. The synergy between advanced computational methods and precise experimental measurements will be key to unlocking the full potential of this important class of molecules.

References

The Strategic Intermediate: A Technical Review of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound with the CAS number 166196-52-7, has emerged as a pivotal building block in medicinal chemistry. Its unique structural architecture, featuring a reactive bromine atom on the pyrazole ring, makes it a valuable intermediate in the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive review of the research surrounding 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, focusing on its synthesis, biological significance as a scaffold for kinase inhibitors, and the signaling pathways it has been designed to target. The information is tailored for professionals in drug discovery and development, offering detailed experimental insights and a structured overview of relevant data.

Core Compound Profile

PropertyValueReference
Chemical Name 2-(4-Bromo-1H-pyrazol-3-yl)pyridine[1]
CAS Number 166196-52-7[1]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Appearance Pale yellow crystalline solid[2]
Melting Point 102-106 °C[2]
Solubility Moderately soluble in dichloromethane and acetone[2]

Synthesis and Experimental Protocols

The synthesis of 2-(4-bromo-1H-pyrazol-3-yl)pyridine and its derivatives often involves multi-step reaction sequences. While a single, universally adopted protocol is not documented, the literature points to several reliable synthetic strategies. A common approach involves the construction of the pyrazole-pyridine scaffold followed by selective bromination.

General Synthetic Workflow

A plausible and commonly referenced synthetic approach can be visualized as a multi-stage process, beginning with the formation of the core heterocyclic structure and culminating in the desired brominated product.

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Pyridine derivative, Hydrazine) step1 Cyclocondensation Reaction start->step1 Reagents: Acid/Base catalyst step2 Formation of 2-(1H-pyrazol-3-yl)pyridine step1->step2 step3 Electrophilic Bromination step2->step3 Reagent: N-Bromosuccinimide (NBS) end Final Product: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine step3->end

Caption: General synthetic workflow for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Detailed Experimental Protocol (Exemplary)

This protocol is a composite based on analogous syntheses of pyrazolyl-pyridines and subsequent bromination, as described in the broader chemical literature.

Step 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

  • Reaction Setup: To a solution of a suitable pyridine-containing precursor, such as 1-(pyridin-2-yl)ethanone, in a solvent like ethanol, add hydrazine hydrate.

  • Reaction Conditions: The mixture is typically refluxed for several hours (4-12 h) in the presence of a catalyst, such as acetic acid.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-(1H-pyrazol-3-yl)pyridine.

Step 2: Synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

  • Reaction Setup: Dissolve 2-(1H-pyrazol-3-yl)pyridine in a suitable solvent such as chloroform or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 2-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization to afford 2-(4-bromo-1H-pyrazol-3-yl)pyridine.

Biological Significance and Applications

The 2-(4-bromo-1H-pyrazol-3-yl)pyridine scaffold is a cornerstone in the development of kinase inhibitors. The pyrazole and pyridine rings serve as key pharmacophores that can form critical hydrogen bonds and other interactions within the ATP-binding pocket of various kinases. The bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space and optimization of potency and selectivity. This makes the compound a key intermediate for creating libraries of potential drug candidates.

Derivatives of this core structure have shown significant inhibitory activity against several important kinase targets, including c-Jun N-terminal Kinase (JNK) and TANK-binding kinase 1 (TBK1).

Quantitative Data on Derivatives

While specific inhibitory data for the parent compound 2-(4-bromo-1H-pyrazol-3-yl)pyridine is not widely published, extensive research on its derivatives demonstrates the scaffold's potential. The following tables summarize the inhibitory activities of closely related analogs.

Table 1: JNK Inhibitory Activity of Pyrazole-Pyridine/Pyrimidine Analogs

Compound IDTargetIC₅₀ (nM)Cell-Based ActivityReference
8a JNK3227Neuroprotective effects against Aβ₁₋₄₂-induced toxicity[3][4]
7a JNK3635Selective vs. JNK1, JNK2, p38α, GSKβ[4]
24a JNK312Mitigates Aβ₁₋₄₂-induced c-Jun phosphorylation[5]
26a JNK319Favorable BBB permeability in PAMPA assay[5]
1c JNK399.0Apoptosis induction in leukemia cells[6]
1f JNK397.4Weak activity against CYP enzymes and hERG[6]

Table 2: TBK1 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs

Compound IDTargetIC₅₀ (nM)Cell-Based ActivityReference
15y TBK10.2Micromolar antiproliferation in A375, U87MG cells[7][8]
BX795 (Reference)TBK17.1Inhibits downstream IFN signaling[8]
MRT67307 (Reference)TBK128.7Inhibits downstream IFN signaling[8]

Signaling Pathway Involvement

The therapeutic potential of 2-(4-bromo-1H-pyrazol-3-yl)pyridine-based inhibitors lies in their ability to modulate key signaling pathways implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by stress stimuli such as inflammatory cytokines and oxidative stress. Dysregulation of the JNK pathway is linked to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cancer. JNK3, in particular, is predominantly expressed in the brain, making it an attractive target for neurological disorders. Inhibitors based on the pyrazole-pyridine scaffold can block the ATP-binding site of JNK, preventing the phosphorylation of downstream targets like c-Jun and thereby mitigating pathological processes.

G cluster_JNK JNK Signaling Pathway Stress Stress Stimuli (Cytokines, UV, Oxidative Stress) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, Gene Expression cJun->Apoptosis Inhibitor 2-(4-Bromo-1H-pyrazol-3-yl)pyridine -based Inhibitors Inhibitor->JNK inhibits

Caption: Inhibition of the JNK signaling pathway by pyrazole-pyridine analogs.

TANK-binding kinase 1 (TBK1) Signaling Pathway

TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune system, particularly in the antiviral response through the production of type I interferons (IFNs). It is also involved in NF-κB activation, autophagy, and cell proliferation. Aberrant TBK1 activity has been implicated in certain cancers and autoimmune diseases. Pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure, have been developed as highly potent TBK1 inhibitors, demonstrating the scaffold's utility in targeting this pathway.

G cluster_TBK1 TBK1 Signaling Pathway PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TANK, NAP1) PRR->Adaptors signal TBK1 TBK1 Adaptors->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon (IFN) Production IRF3->IFN induces Inhibitor Pyrazolo[3,4-b]pyridine -based Inhibitors Inhibitor->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway by pyrazolopyridine analogs.

Conclusion

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a highly valuable and versatile intermediate in modern drug discovery. Its synthetic tractability, coupled with the proven efficacy of its derivatives against key therapeutic targets like JNK and TBK1, underscores its importance for researchers in oncology, neurobiology, and immunology. The ability to readily functionalize the bromine atom allows for the systematic optimization of lead compounds, paving the way for the development of next-generation selective kinase inhibitors. This technical guide consolidates the existing knowledge on this compound, providing a solid foundation for its continued application in the pursuit of novel therapeutics.

References

biological activity of substituted pyrazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Scaffolds in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating significant efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][2] This technical guide provides a comprehensive overview of the biological activities of substituted pyrazole scaffolds, presenting key quantitative data, detailed experimental methodologies for activity assessment, and visual representations of critical signaling pathways to aid researchers in the field of drug discovery and development.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key strategy in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[3] The drug Celecoxib, a diaryl-substituted pyrazole, is a cornerstone example of a selective COX-2 inhibitor.[1]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory mechanism of many pyrazole derivatives involves blocking the active site of the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The selectivity for COX-2 is often attributed to the presence of specific substituents, such as a sulfonamide group, which can bind to a secondary pocket present in the COX-2 active site but not in COX-1.[4]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Drug Substituted Pyrazole (e.g., Celecoxib) Pyrazole_Drug->COX2_Enzyme Inhibits

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Quantitative Data: COX-1/COX-2 Inhibition

The efficacy and selectivity of pyrazole derivatives as anti-inflammatory agents are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. A lower IC50 indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies better selectivity for COX-2.

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib28.00.091~307[5]
Celecoxib82.06.812[6]
Celecoxib-0.040-
Rofecoxib>10025.0>4.0[6]
Compound 2a-0.01987-[7]
Compound 3b-0.0394322.21[7]
Compound 5b-0.0387317.47[7]
Compound 190a0.2630.01715.5[2]
Experimental Protocols

This protocol outlines a common method for determining the COX-1/COX-2 inhibitory activity of test compounds.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., Amplex™ Red)

    • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

    • 96-well microplate (black, flat-bottom)

    • Fluorometric plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitor.

    • Reaction Setup: To each well of the 96-well plate, add:

      • 150 µL Assay Buffer

      • 10 µL Heme

      • 10 µL of test compound dilution (or DMSO for control)

      • 10 µL of COX-1 or COX-2 enzyme solution. For background wells, use heat-inactivated enzyme.

    • Inhibitor Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Signal Detection: Immediately begin reading the fluorescence kinetically for 5-10 minutes at 25-37°C.[8][9]

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the control (100% activity). Calculate IC50 values by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

This is a standard in vivo model to assess acute anti-inflammatory activity.[5][10]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-250 g)

    • 1% (w/v) λ-Carrageenan suspension in sterile saline

    • Test compounds and reference drug (e.g., Indomethacin) prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer or digital calipers

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.

    • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat.

    • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

    • Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10]

    • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

    • Data Analysis: Calculate the edema volume as the difference between the paw volume at each time point and the initial baseline volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Anticancer Activity

The pyrazole scaffold is a key component in several modern anticancer agents, particularly kinase inhibitors.[6][7] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with critical signal transduction pathways necessary for tumor growth and angiogenesis.[11] Marketed drugs like Axitinib (VEGFR inhibitor) and Ruxolitinib (JAK inhibitor) highlight the therapeutic success of this scaffold.[6]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many pyrazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptor tyrosine kinases are often overexpressed in tumors and play a crucial role in angiogenesis (new blood vessel formation) and cell proliferation. Pyrazole-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain and preventing the phosphorylation events that trigger downstream signaling pathways, ultimately leading to reduced tumor growth and metastasis.[12][13]

Kinase_Inhibition_Pathway cluster_receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor Kinase Domain Phosphorylation Receptor Dimerization & Autophosphorylation Receptor->Phosphorylation Activates Growth_Factor Growth Factor (e.g., VEGF, EGF) Growth_Factor->Receptor Binds Pyrazole_Inhibitor Substituted Pyrazole (e.g., Axitinib) Pyrazole_Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Phosphorylation Phosphate Donor Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Phosphorylation->Signaling_Cascade Initiates Cellular_Response Tumor Cell Response (Proliferation, Angiogenesis, Survival) Signaling_Cascade->Cellular_Response Leads to

Figure 2: Mechanism of Kinase Inhibition by Pyrazole Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyrazole derivatives is commonly evaluated by their IC50 values against various human cancer cell lines.

Compound/DrugCell Line (Cancer Type)IC50 (µM)Reference(s)
Compound 22MCF-7 (Breast)2.82[14]
Compound 23A549 (Lung)3.14[14]
Compound 33MCF-7 (Breast)0.57[2]
Compound 42WM266.4 (Melanoma)0.12[2]
Compound 116bMCF-7 (Breast)16.50[11]
Compound 6bHNO-97 (Head & Neck)10.5[15]
Compound 6dHNO-97 (Head & Neck)10.0[15]
Compound 18hMDA-MB-231 (Breast)7.18[13]
Compound 24HepG2 (Liver)0.05[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]

  • Materials:

    • Human cancer cell line(s) of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

    • Test compounds and reference drug (e.g., Doxorubicin)

    • 96-well flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and blank (medium only).

    • Incubation: Incubate the plate for an exposure period of 24 to 72 hours.

    • MTT Addition: After incubation, remove the medium and add 50-100 µL of fresh medium plus 10-20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity

Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][9] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5] The structural versatility of the pyrazole scaffold allows for modifications that can enhance potency and broaden the spectrum of activity, making them promising candidates for new antimicrobial drug discovery.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of pyrazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference(s)
Pyrazoline 9S. aureus (MRSA)4[18][19]
Pyrazoline 9E. faecalis4[18][19]
Compound 7S. aureus (MRSA)3.125[20]
Compound 21aS. aureus62.5[12]
Compound 21aC. albicans125[12]
Compound 21aA. niger7.8[12]
Compound 5cS. aureus (MRSA)521 µM[17]
Compound 12S. aureus (MRSA)10
Compound 12C. albicans5
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[2]

  • Materials:

    • Bacterial or fungal strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

    • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Vancomycin)

    • Sterile 96-well U-bottom microtiter plates

    • 0.5 McFarland standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: From a fresh culture (18-24 hours), prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

    • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the broth directly in the 96-well plate. The typical final volume in each well is 100 µL.

    • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well.

    • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

    • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.

Neuroprotective Activity

Emerging research highlights the potential of pyrazole derivatives in treating neurodegenerative diseases and acute neuronal injury, such as spinal cord injury. Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties. By mitigating neuroinflammation, these compounds can help protect neurons from secondary damage.

Mechanism of Action: Anti-Neuroinflammation

A key mechanism of neuroprotection is the suppression of pro-inflammatory mediators in the central nervous system. In response to injury or disease, microglia (the resident immune cells of the brain) become activated and release cytotoxic factors like nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Pyrazole derivatives can inhibit these processes, often by modulating signaling pathways like Nuclear Factor-kappa B (NF-κB), thereby reducing inflammation-mediated neuronal damage.[19]

Neuroprotection_Pathway Stimulus Neuronal Injury / Pathogen (e.g., LPS) Microglia Microglia (Resting) Stimulus->Microglia Activates Activated_Microglia Microglia (Activated) NFkB_Pathway NF-κB Signaling Pathway Activated_Microglia->NFkB_Pathway Activates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) NFkB_Pathway->Cytokines Upregulates Transcription Neuroinflammation Neuroinflammation & Oxidative Stress Cytokines->Neuroinflammation Promotes Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Causes Pyrazole_Drug Neuroprotective Pyrazole Pyrazole_Drug->Activated_Microglia Inhibits Pyrazole_Drug->NFkB_Pathway Inhibits

Figure 3: Anti-Neuroinflammatory Mechanism of Pyrazole Derivatives.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines
CompoundAssayTarget CellIC50 (µM)Reference(s)
Compound 6gIL-6 SuppressionBV2 Microglia9.562
Dexamethasone (Ref.)IL-6 SuppressionBV2 Microglia29.87
Celecoxib (Ref.)IL-6 SuppressionBV2 Microglia18.46
Experimental Protocol: LPS-Induced IL-6 Suppression in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 from immune cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete culture medium (DMEM with 10% FBS)

    • LPS from E. coli

    • Test compounds

    • Mouse IL-6 ELISA kit

    • 24-well tissue culture plates

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[20]

    • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[17][20]

    • Incubation: Incubate the plates for an additional 24 hours.

    • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.

    • ELISA: Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s protocol.[17]

    • Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration compared to the LPS-only control. Determine the IC50 value from the dose-response curve.

General Workflow for Pyrazole Scaffold Drug Discovery

The discovery and development of new drugs based on the pyrazole scaffold typically follow a structured, multi-stage process, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Design 1. Design & Synthesis (e.g., Knorr condensation, substituent modification) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Design->Purification In_Vitro_Screening 3. In Vitro Screening (Primary Assays: Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Screening SAR 4. Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR Lead_Optimization 5. Lead Optimization (Iterative redesign and synthesis to improve potency/selectivity) SAR->Lead_Optimization Guides Advanced_Screening 6. Advanced In Vitro & In Vivo Models (Cell-based assays, Animal models) SAR->Advanced_Screening Lead_Optimization->Design Feedback Loop ADMET 7. ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Advanced_Screening->ADMET Preclinical 8. Preclinical Candidate Selection ADMET->Preclinical

Figure 4: General Workflow for Pyrazole-Based Drug Discovery.

Conclusion

The substituted pyrazole scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its proven success in targeting a wide range of biological molecules, from enzymes like COX-2 and protein kinases to microbial targets, ensures its continued relevance in the search for novel therapeutics. The ability to systematically modify the substituents at various positions on the pyrazole ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational overview of the key biological activities, quantitative metrics, and experimental methodologies essential for researchers working with this important class of compounds. Future work will undoubtedly uncover new pyrazole derivatives with enhanced efficacy and novel mechanisms of action, further solidifying the pyrazole scaffold's prominent role in addressing unmet medical needs.

References

The Core of Pyrazolylpyridine Derivatives: A Technical Guide to Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pharmacophore modeling of pyrazolylpyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. By elucidating the crucial chemical features required for their biological activity, pharmacophore modeling serves as a powerful tool in the rational design and discovery of novel drug candidates. This document provides a comprehensive overview of the methodologies, quantitative data analysis, and experimental protocols integral to these studies.

Introduction to Pyrazolylpyridine Derivatives and Pharmacophore Modeling

Pyrazolylpyridine derivatives are bicyclic heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), is a computational approach used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a specific biological response.[2][3] This technique is instrumental in understanding structure-activity relationships (SAR), guiding lead optimization, and identifying novel scaffolds through virtual screening.[2][4]

There are two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to deduce a common pharmacophore hypothesis that explains their shared biological activity.[2]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this approach can be used to directly map the key interaction points within the active site, providing a more precise pharmacophore model.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of pyrazolylpyridine derivatives, illustrating the kind of data generated in SAR studies. The biological activity is represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDR1R2R3TargetIC50 (µM)pIC50 (-logIC50)
PPD-1 HPhenylHKinase A0.057.30
PPD-2 ClPhenylHKinase A0.027.70
PPD-3 OCH3PhenylHKinase A0.156.82
PPD-4 H4-Cl-PhenylHKinase A0.018.00
PPD-5 H4-OCH3-PhenylHKinase A0.256.60
PPD-6 HPhenylCH3Kinase A0.506.30
PPD-7 HPyridylHKinase A0.087.10
PPD-8 HHHKinase A> 10< 5.00

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in a typical pharmacophore modeling study of pyrazolylpyridine derivatives.

Chemical Synthesis

The synthesis of pyrazolylpyridine derivatives often involves a multi-step process. A general procedure is outlined below, which can be adapted based on the desired substitutions.

General Synthesis of Pyrazolylpyridine Derivatives:

  • Synthesis of Chalcone Intermediate: An appropriate acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol) to yield a chalcone derivative via a Claisen-Schmidt condensation.[5]

  • Cyclization to form the Pyrazole Ring: The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent such as acetic acid or ethanol. This reaction leads to the formation of the pyrazoline ring, which can be subsequently oxidized to the corresponding pyrazole.[5]

  • Formation of the Pyridine Ring: The pyrazole intermediate containing a dicarbonyl functionality can be cyclized with an amine source, such as ammonium acetate, to form the fused pyridine ring, yielding the pyrazolylpyridine scaffold.

  • Purification and Characterization: The final products are purified using techniques like column chromatography and recrystallization. The structures are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

The biological activity of the synthesized pyrazolylpyridine derivatives is evaluated using in vitro assays specific to the target of interest. For instance, if the target is a kinase, a kinase inhibition assay would be performed.

Kinase Inhibition Assay (Example Protocol):

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, synthesized pyrazolylpyridine compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • The kinase, substrate, and test compounds (at varying concentrations) are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control (no inhibitor). The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Pharmacophore Model Generation and Validation

3.3.1. Ligand-Based Pharmacophore Modeling:

This approach is taken when a set of active compounds is available, but the target structure is unknown.

  • Dataset Preparation: A dataset of pyrazolylpyridine derivatives with a wide range of biological activities (pIC50 values) is compiled. The dataset is typically divided into a training set (for model generation) and a test set (for model validation).[4]

  • Conformational Analysis: For each molecule in the training set, a diverse set of low-energy conformations is generated to ensure that the bioactive conformation is likely included.

  • Pharmacophore Feature Identification: Key pharmacophoric features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable features are identified for each molecule.

  • Model Generation: A pharmacophore generation algorithm aligns the conformations of the active molecules to identify common features. This results in the generation of several pharmacophore hypotheses.

  • Model Scoring and Selection: The generated hypotheses are scored based on how well they map the most active compounds and their ability to discriminate between active and inactive molecules. The highest-scoring hypothesis is selected.

3.3.2. Structure-Based Pharmacophore Modeling:

This method is used when the 3D structure of the target protein is known.

  • Protein Preparation: The crystal structure of the target protein in complex with a ligand is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning partial charges, and minimizing the structure.

  • Active Site Analysis: The binding site of the ligand is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

  • Feature Generation: Based on these interactions, a set of pharmacophoric features is generated that represents the essential binding requirements of the active site.

3.3.3. Pharmacophore Model Validation:

Validation is a critical step to assess the predictive ability of the generated pharmacophore model.

  • Test Set Validation: The model's ability to predict the activity of the compounds in the test set (which were not used in model generation) is evaluated. A good correlation between the predicted and experimental activities indicates a reliable model.

  • Decoy Set Screening: A database of known active compounds is seeded with a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology). The pharmacophore model is used to screen this database. A good model should be able to retrieve a high percentage of the active compounds while rejecting the majority of the decoys.

  • Güner-Henry (GH) Scoring: This is a common method for validating a pharmacophore model's ability to enrich active compounds from a database. The GH score considers the percentage of actives in the hit list and the percentage of hits found among the actives.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in pharmacophore modeling studies.

PharmacophoreModelingWorkflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach A Dataset of Active Ligands B Conformational Analysis A->B C Feature Identification B->C D Model Generation C->D H Pharmacophore Model D->H Select Best Hypothesis E Protein Crystal Structure F Active Site Analysis E->F G Feature Generation F->G G->H I Model Validation H->I J Virtual Screening I->J Validated Model K Lead Optimization I->K L Hit Identification J->L

Pharmacophore Modeling Workflow.

SAR_Logic cluster_scaffold Pyrazolylpyridine Core cluster_modifications Substituent Modifications cluster_activity Biological Activity Scaffold Core Scaffold R1 R1 Substitution (e.g., -H, -Cl, -OCH3) R2 R2 Substitution (e.g., Phenyl, Pyridyl) R3 R3 Substitution (e.g., -H, -CH3) Activity IC50 / pIC50 R1->Activity Impacts Potency R2->Activity Crucial for Binding R3->Activity Affects Selectivity

Structure-Activity Relationship Logic.

SignalingPathway PPD Pyrazolylpyridine Derivative TargetKinase Target Kinase PPD->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling Cascade PhosphoSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamSignaling->CellularResponse

Inhibition of a Kinase Signaling Pathway.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The heterocyclic scaffold, 2-(pyrazol-3-yl)pyridine, is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive analysis of the potential therapeutic targets for the specific derivative, 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. Due to a lack of direct experimental data on this precise molecule, this document synthesizes findings from structurally related pyrazolopyridine and 2-(pyrazol-3-yl)pyridine analogues to infer its most promising pharmacological applications. The primary focus is on two key areas where this scaffold has shown significant promise: oncology, through the inhibition of protein kinases, and neuroscience, via positive allosteric modulation of the M4 muscarinic acetylcholine receptor. This guide presents quantitative data from analogous compounds, detailed experimental protocols for assessing biological activity, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Heterocyclic compounds containing pyrazole and pyridine rings are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. The 2-(pyrazol-3-yl)pyridine core, in particular, serves as a versatile scaffold for the development of therapeutic agents. This guide focuses on the potential therapeutic applications of a specific, yet under-investigated derivative, 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

The therapeutic potential of this compound is inferred from the well-documented activities of structurally similar molecules. Pyrazolopyridine derivatives have emerged as potent inhibitors of various protein kinases, making them attractive candidates for anticancer therapies.[1] Additionally, the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold has been extensively studied for its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders.[2]

This document will explore these two primary potential therapeutic avenues, providing a detailed overview of the relevant biological targets, quantitative data from key analogues, and comprehensive experimental protocols to guide future research into the pharmacological profile of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Potential Therapeutic Target in Oncology: Protein Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of targeted cancer therapy.[1] Pyrazole and pyrazolopyridine scaffolds are key components of numerous approved and investigational kinase inhibitors.[3] These scaffolds often act as hinge-binding moieties, occupying the ATP-binding pocket of the kinase.[1]

c-Met as a Potential Target

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, is implicated in numerous human cancers.[4] Several pyrazole-based compounds have been identified as c-Met inhibitors. Given the structural similarities, 2-(4-Bromo-1H-pyrazol-3-yl)pyridine could potentially exhibit inhibitory activity against c-Met.

Other Potential Kinase Targets

Derivatives of the pyrazole and pyrazolopyridine scaffolds have shown inhibitory activity against a range of other kinases implicated in cancer, including:

  • Akt1: A serine/threonine kinase involved in cell survival and proliferation.[5]

  • Aurora Kinases A & B: Serine/threonine kinases essential for mitotic progression.[5]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[5]

  • Bcr-Abl: A tyrosine kinase associated with chronic myeloid leukemia.[5]

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the in vitro potency of various pyrazole-based compounds against different protein kinases. This data provides a benchmark for the potential efficacy of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line
Pyrazolyl BenzimidazoleAurora A28.9-
Pyrazolyl BenzimidazoleAurora B2.2-
Pyrazole-basedBcr-Abl14.2K562
Pyrazole-basedAkt161-
Pyrazole-basedCDK11520-
PyrazolopyrimidineEGFRWT300 - 24000-
PyrazolopyrimidineVEGFR2300 - 7600-

Table 1: In vitro inhibitory activities of representative pyrazole-based compounds against various protein kinases.[5][6]

The Role of the Bromo-Substituent

The substitution on the pyrazole ring significantly influences the biological activity of the molecule.[3] While a comprehensive structure-activity relationship (SAR) for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is not available, studies on other pyrazole-based kinase inhibitors can provide insights. For instance, in a series of pyrazolo[3,4-g]isoquinoline derivatives, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin kinase inhibition.[7] Conversely, in other scaffolds, halogen substitutions can enhance binding affinity through favorable interactions within the ATP-binding pocket. Therefore, the bromo-substituent at the 4-position of the pyrazole ring in the title compound warrants careful investigation to determine its impact on kinase inhibitory activity.

Potential Therapeutic Target in Neuroscience: M4 Muscarinic Receptor Modulation

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system. It is a promising therapeutic target for schizophrenia and other neuropsychiatric disorders.[2] Positive allosteric modulators (PAMs) of the M4 receptor offer a more subtype-selective approach compared to orthosteric agonists.[2]

M4 Receptor as a Potential Target

The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold is a well-established core for potent and selective M4 PAMs.[2][8] These compounds do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine.[2] Given the structural similarity, 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a strong candidate for possessing M4 PAM activity.

Quantitative Data for Structurally Related M4 PAMs

The table below presents the in vitro potency of several 2-(pyrazol-yl)pyridine derivatives as M4 PAMs.

Compound ScaffoldTargetEC50 (nM)Assay Type
3-amino-thieno[2,3-b]pyridine-2-carboxamide (ML253)Human M456Functional
3-amino-thieno[2,3-b]pyridine-2-carboxamide (ML253)Rat M4176Functional
3-amino-thieno[2,3-b]pyridine carboxamide (VU0152099)M4403Calcium Mobilization
3-amino-thieno[2,3-b]pyridine carboxamide (VU0152100)M4380Calcium Mobilization

Table 2: In vitro potencies of representative M4 positive allosteric modulators.[9][10]

Experimental Protocols

To facilitate the investigation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, detailed protocols for key in vitro assays are provided below.

Protocol for In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from established methods for measuring c-Met kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[4]

Materials:

  • Recombinant human c-Met kinase

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[4]

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Stop/Detection Buffer (e.g., Kinase Buffer with 20 mM EDTA)

  • 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in DMSO. Further dilute in Kinase Buffer to a 4x final concentration. The final DMSO concentration should not exceed 1%.[4]

  • Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Dilute the c-Met kinase in Kinase Buffer to a 4x working concentration. Add 5 µL of the diluted enzyme to all wells except the negative controls.

  • Reaction Initiation: Prepare a 2x substrate/ATP mix in Kinase Buffer. Add 10 µL of this mix to all wells to start the kinase reaction. The final volume should be 20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Prepare a Stop/Detection mix containing the Eu-antibody and streptavidin-APC in Stop/Detection Buffer. Add 10 µL of this mix to all wells.[4]

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader with excitation at ~337 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm signal / 620 nm signal). Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Cell-Based M4 Receptor Positive Allosteric Modulator Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the potentiation of acetylcholine-induced calcium mobilization in cells expressing the human M4 receptor.[11]

Materials:

  • CHO or HEK293 cells stably expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα15)

  • Cell culture medium

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Acetylcholine (ACh)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the M4-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add the calcium dye loading solution (containing Fluo-4 AM and probenecid in Assay Buffer). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in Assay Buffer. Transfer the compound dilutions to the cell plate.

  • Baseline Reading and Agonist Addition: Place the cell plate in the fluorescence plate reader. Read the baseline fluorescence for a short period. Then, add a submaximal (EC₂₀) concentration of acetylcholine to all wells and continue reading the fluorescence intensity over time.[11]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the response of a known M4 PAM (positive control) and vehicle (negative control).

    • Plot the percentage of potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the c-Met signaling pathway, the M4 receptor signaling pathway, and the workflows for the experimental protocols described above.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (Potential Inhibitor) Inhibitor->cMet inhibits

Caption: Potential inhibition of the c-Met signaling pathway.

M4_Receptor_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds Gi Gi Protein M4R->Gi activates PAM 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (Potential PAM) PAM->M4R potentiates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity

Caption: Potentiation of M4 muscarinic receptor signaling.

Kinase_Inhibition_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep PlateSetup Add Compound to 384-well Plate CompoundPrep->PlateSetup EnzymeAdd Add Kinase (c-Met) PlateSetup->EnzymeAdd ReactionStart Add ATP/Substrate Mix EnzymeAdd->ReactionStart Incubate1 Incubate (60 min, RT) ReactionStart->Incubate1 ReactionStop Add Stop/Detection Reagent Incubate1->ReactionStop Incubate2 Incubate (60 min, RT) ReactionStop->Incubate2 ReadPlate Read TR-FRET Signal Incubate2->ReadPlate Analysis Calculate IC50 ReadPlate->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

M4_PAM_Assay_Workflow Start Start CellPlating Plate M4-expressing Cells Start->CellPlating DyeLoading Load Cells with Calcium Dye CellPlating->DyeLoading CompoundAdd Add Compound Dilutions DyeLoading->CompoundAdd FLIPR Read Baseline, Add ACh, Read Signal CompoundAdd->FLIPR Analysis Calculate EC50 FLIPR->Analysis

Caption: Workflow for the cell-based M4 PAM assay.

Conclusion

While direct experimental evidence for the biological activity of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a valuable lead for drug discovery. The 2-(pyrazol-3-yl)pyridine scaffold is a proven pharmacophore for targeting protein kinases and the M4 muscarinic acetylcholine receptor. The data and protocols presented in this guide provide a solid foundation for initiating the pharmacological investigation of this compound. Further research, including in vitro screening against a panel of kinases and M4 receptor functional assays, is warranted to elucidate the specific therapeutic potential of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine and to understand the influence of the 4-bromo substitution on its biological activity.

References

Methodological & Application

Synthesis Protocol for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a two-step synthetic sequence, commencing with the synthesis of the precursor 2-(1H-pyrazol-3-yl)pyridine, followed by a regioselective bromination at the 4-position of the pyrazole ring.

Introduction

Substituted pyrazolyl-pyridines are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The introduction of a bromine atom onto the pyrazole ring, specifically at the 4-position, provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This protocol details a reliable and efficient method to obtain 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Overall Reaction Scheme

Synthesis_Scheme reactant1 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one step1_arrow + reactant2 Hydrazine hydrate intermediate 2-(1H-Pyrazol-3-yl)pyridine reactant2->intermediate Ethanol, 60 °C step2_arrow + reactant3 N-Bromosuccinimide (NBS) product 2-(4-Bromo-1H-pyrazol-3-yl)pyridine reactant3->product Water, rt

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(4-Bromo-1H-pyrazol-3-yl)pyridine as a key building block. This versatile reaction enables the synthesis of a diverse array of 2-(4-aryl-1H-pyrazol-3-yl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science due to their presence in numerous biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The unique structure of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, featuring both a pyrazole and a pyridine ring, presents specific considerations for optimizing reaction conditions to achieve high yields and purity. The electron-deficient nature of the pyridine ring and the potential for the pyrazole's N-H proton to interfere with the catalytic cycle are key challenges that can be overcome with appropriate selection of catalyst, ligand, base, and solvent.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) species.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Combine Reactants: - 2-(4-Bromo-1H-pyrazol-3-yl)pyridine - Arylboronic Acid - Base Catalyst Add Palladium Catalyst and Ligand Start->Catalyst 1. Solvent Add Degassed Solvent Catalyst->Solvent 2. Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert 3. Heat Heat to Reaction Temperature Inert->Heat 4. Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor 5. Cool Cool to Room Temperature Monitor->Cool 6. Extract Aqueous Work-up and Extraction Cool->Extract 7. Purify Purify by Column Chromatography Extract->Purify 8. End Characterize Pure Product Purify->End 9.

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation: Expected Yields

The following table summarizes expected yields for the Suzuki cross-coupling of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine with various arylboronic acids under optimized conditions. These yields are based on reported outcomes for structurally similar substrates, such as 4-bromopyrazoles and 2-bromopyridines. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-(4-Phenyl-1H-pyrazol-3-yl)pyridine80-95%
24-Methoxyphenylboronic acid2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)pyridine75-90%
34-(Trifluoromethyl)phenylboronic acid2-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-yl)pyridine60-75%
43,5-Dimethylphenylboronic acid2-(4-(3,5-Dimethylphenyl)-1H-pyrazol-3-yl)pyridine70-85%
52-Thiopheneboronic acid2-(4-(Thiophen-2-yl)-1H-pyrazol-3-yl)pyridine65-80%
63-Pyridinylboronic acid2-(4-(Pyridin-3-yl)-1H-pyrazol-3-yl)pyridine55-70%

Experimental Protocols

Two representative protocols are provided below, utilizing different catalyst systems. Protocol 1 employs a classic palladium catalyst, while Protocol 2 utilizes a more modern, highly active pre-catalyst.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, the arylboronic acid, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-aryl-1H-pyrazol-3-yl)pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Buchwald Pre-catalyst

This protocol is suitable for rapid reaction optimization and for challenging coupling partners.

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 pre-catalyst (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Microwave reactor and appropriate reaction vials

Procedure:

  • To a microwave reaction vial, add 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, the arylboronic acid, the XPhos Pd G2 pre-catalyst, and potassium phosphate.

  • Add anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwave energy at a set temperature of 120-140 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst residue.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Common issues in the Suzuki coupling of nitrogen-containing heterocycles include low yields, catalyst deactivation, and side reactions such as debromination and homocoupling of the boronic acid.

Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Low Yield or Incomplete Reaction Cause1 Catalyst Deactivation (Pyridine/Pyrazole Coordination) Problem->Cause1 Cause2 Inefficient Transmetalation Problem->Cause2 Cause3 Protodeboronation of Boronic Acid Problem->Cause3 Solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Cause1->Solution1 Solution2 Screen Different Bases (e.g., K3PO4, Cs2CO3) Cause2->Solution2 Solution3 Use Boronic Esters (e.g., pinacol) or Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting guide for common issues in the Suzuki coupling reaction.

To optimize the reaction, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), ligands (e.g., Buchwald's biaryl phosphine ligands), bases (e.g., Cs₂CO₃, K₃PO₄), and solvent systems (e.g., toluene/water, DMF). The reaction temperature and time can also be adjusted to improve conversion and minimize side product formation.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions can generate high pressures and should only be performed in a dedicated microwave reactor with appropriate safety features.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of 2-(4-aryl-1H-pyrazol-3-yl)pyridine derivatives for applications in drug discovery and materials science.

Methods for Functionalization of the Pyrazole Ring in 2-(4-Bromo-1H-pyrazol-3-yl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C4 position of the pyrazole ring in 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. The methodologies described herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These techniques allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkynyl, and amino moieties, which are of significant interest in medicinal chemistry and drug development.

Overview of Functionalization Strategies

The 4-bromo substituent on the pyrazole ring of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The general strategies for the functionalization of this scaffold are depicted below.

cluster_main Functionalization of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products Start 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Pd Catalyst, Base Aryl 2-(4-Aryl-1H-pyrazol-3-yl)pyridine Suzuki->Aryl Alkynyl 2-(4-Alkynyl-1H-pyrazol-3-yl)pyridine Sonogashira->Alkynyl Amino 2-(4-Amino-1H-pyrazol-3-yl)pyridine Buchwald->Amino

Caption: Palladium-catalyzed cross-coupling strategies for the functionalization of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 4-position of the pyrazole ring and various aryl or heteroaryl boronic acids or their esters.

General Reaction Scheme

cluster_reaction Suzuki-Miyaura Coupling reactant1 2-(4-Bromo-1H-pyrazol-3-yl)pyridine plus1 + reactant1->plus1 reactant2 R-B(OH)₂ plus1->reactant2 arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow product 2-(4-R-1H-pyrazol-3-yl)pyridine arrow->product cluster_reaction Sonogashira Coupling reactant1 2-(4-Bromo-1H-pyrazol-3-yl)pyridine plus1 + reactant1->plus1 reactant2 R-C≡CH plus1->reactant2 arrow Pd Catalyst, Cu(I) salt Base, Solvent, Heat reactant2->arrow product 2-(4-(R-C≡C)-1H-pyrazol-3-yl)pyridine arrow->product cluster_reaction Buchwald-Hartwig Amination reactant1 2-(4-Bromo-1H-pyrazol-3-yl)pyridine plus1 + reactant1->plus1 reactant2 R¹R²NH plus1->reactant2 arrow Pd Catalyst, Ligand Base, Solvent, Heat reactant2->arrow product 2-(4-(R¹R²N)-1H-pyrazol-3-yl)pyridine arrow->product

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine as a key intermediate in the synthesis of potent and selective kinase inhibitors. The pyrazolylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromo-substitution on the pyrazole ring offers a versatile handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document outlines synthetic strategies, detailed experimental protocols for key reactions, and presents a compilation of bioactivity data for representative kinase inhibitors synthesized from this versatile building block. Additionally, signaling pathway diagrams for relevant kinase targets are provided to contextualize the therapeutic potential of the synthesized compounds.

Synthetic Strategies

The primary synthetic utility of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine lies in its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position of the pyrazole ring is strategically positioned for functionalization without interfering with the key hinge-binding interactions of the pyrazolylpyridine core. The two most prominent and effective strategies for elaborating this intermediate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds. By coupling 2-(4-Bromo-1H-pyrazol-3-yl)pyridine with a variety of aryl or heteroaryl boronic acids or esters, a diverse library of analogues can be generated. This allows for the exploration of the chemical space around the pyrazole ring to enhance potency and selectivity against the target kinase.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole. This is particularly useful for installing moieties that can interact with solvent-exposed regions of the ATP-binding pocket or improve the physicochemical properties of the inhibitor.

Data Presentation

The following table summarizes the bioactivity of representative kinase inhibitors synthesized using a pyrazolylpyridine core, highlighting the potential of derivatives of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Compound IDTarget Kinase(s)IC50 (nM)Reference
1 JNK3160[1]
2 JNK380[1]
TBK1 Inhibitor 15y TBK10.2[2]
Akt Inhibitor Akt161[3]
CDK Inhibitor CDK9-[4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a pyrazolylpyridine intermediate with an arylboronic acid.

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of a pyrazolylpyridine intermediate with a primary or secondary amine.

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the solvent and stir for 10 minutes.

  • Add the 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, the amine, and the base.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthetic Workflow

G A 2-(4-Bromo-1H-pyrazol-3-yl)pyridine B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-C bond formation C Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Ligand, Base) A->C C-N bond formation D 4-Aryl-pyrazolylpyridine Kinase Inhibitor B->D E 4-Amino-pyrazolylpyridine Kinase Inhibitor C->E JNK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TNFR) ASK1 ASK1 Receptor->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Inflammation, Apoptosis) cJun->Transcription Stress Stress Stimuli (e.g., Cytokines) Stress->Receptor Inhibitor JNK Inhibitor (derived from 2-(4-Bromo-1H-pyrazol-3-yl)pyridine) Inhibitor->JNK Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β) Akt->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Akt Inhibitor (derived from 2-(4-Bromo-1H-pyrazol-3-yl)pyridine) Inhibitor->Akt TRK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Trk Trk Receptor Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway PKC_pathway PKC Pathway PLCg->PKC_pathway Gene_Expression Gene Expression (Survival, Proliferation) MAPK_pathway->Gene_Expression Akt_pathway->Gene_Expression PKC_pathway->Gene_Expression Neurotrophin Neurotrophin Neurotrophin->Trk Inhibitor Trk Inhibitor (derived from 2-(4-Bromo-1H-pyrazol-3-yl)pyridine) Inhibitor->Trk

References

Application Notes and Protocols: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-bromo-1H-pyrazol-3-yl)pyridine as a versatile building block in the design and synthesis of potent kinase inhibitors for drug discovery.

Introduction

The 2-(4-bromo-1H-pyrazol-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The unique arrangement of its pyridine and pyrazole rings allows for critical hydrogen bonding interactions with the hinge region of many kinases, a key feature for potent and selective inhibition. The bromine atom at the 4-position of the pyrazole ring serves as a convenient synthetic handle for introducing further substitutions to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This building block has been successfully employed in the development of inhibitors for various kinases, including c-Jun N-terminal kinases (JNK), Breast Tumor Kinase (Brk/PTK6), and TANK-binding kinase 1 (TBK1).

Applications in Kinase Inhibition

Derivatives of 2-(4-bromo-1H-pyrazol-3-yl)pyridine have demonstrated significant inhibitory activity against several important kinase targets implicated in oncology, inflammation, and neurodegenerative diseases.

c-Jun N-terminal Kinase (JNK) Inhibition

The JNK signaling pathway is activated by stress stimuli and plays a crucial role in apoptosis, inflammation, and neurodegeneration.[1][2] The 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a potent core for the development of JNK inhibitors.[3]

Breast Tumor Kinase (Brk/PTK6) Inhibition

Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a majority of breast cancers and is associated with poorer patient outcomes.[4][5] It is considered a potential therapeutic target, and pyrazolo-pyrimidine derivatives have shown promise as potent Brk inhibitors.[6][7]

TANK-binding kinase 1 (TBK1) Inhibition

TBK1 is a key regulator of innate immunity and is implicated in various diseases, including autoimmune disorders and cancer.[8][9] 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[10][11]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using pyrazole-pyridine-based scaffolds.

Table 1: JNK3 Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives [3]

CompoundXJNK3 IC₅₀ (µM)p38 IC₅₀ (µM)
12 HHH0.16>20
13 ClHH0.08>20
14 ClMeH0.18>20
18 FMeH0.16>20
22 FMeMe0.16>20

Table 2: TBK1 Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives [10]

CompoundTBK1 IC₅₀ (nM)
15a HHH83.0% inhibition @ 10 µM
15e HHIndole75.3
15i HHSulfonamide8.5
15t MeHSulfonamide0.8
15y MeMeSulfonamide0.2
BX795 ---7.1
MRT67307 ---28.7

Table 3: Brk/PTK6 Inhibitory Activity of Pyrazolo-pyrimidine Derivatives [6]

Compound% Inhibition @ 2 µMIC₅₀ (nM)
4f derivative AlkylAmine-low nM
51 OptimizedSubstituents>90%44 (Kd)

Experimental Protocols

General Synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivatives

This protocol describes a general method for synthesizing derivatives of the title compound, often involving a Suzuki coupling reaction to introduce diversity at the bromine position.

Diagram of Synthetic Workflow

G start 2-(4-Bromo-1H-pyrazol-3-yl)pyridine suzuki Suzuki Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->suzuki catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->suzuki base Base (e.g., Na₂CO₃, K₃PO₄) base->suzuki solvent Solvent (e.g., Dioxane/H₂O) solvent->suzuki product 2-(4-Aryl/Heteroaryl-1H-pyrazol-3-yl)pyridine Derivative suzuki->product

Caption: General workflow for the Suzuki coupling of 2-(4-bromo-1H-pyrazol-3-yl)pyridine.

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure: [10][12]

  • To a dried reaction vessel, add 2-(4-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.0-1.2 equiv), and a base such as sodium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate the vessel and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

In Vitro Kinase Assay Protocols

The following are generalized protocols for determining the inhibitory activity of synthesized compounds against JNK, Brk/PTK6, and TBK1.

This assay measures the phosphorylation of a substrate by a JNK enzyme.

Diagram of JNK Kinase Assay Workflow

G reagents Prepare Reagents: - JNK Enzyme - Substrate (e.g., c-Jun) - ATP - Test Compound incubation Incubate Enzyme, Substrate, and Test Compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction termination Terminate Reaction reaction->termination detection Detect Phosphorylation (e.g., Western Blot, Radiometric, Luminescence) termination->detection analysis Data Analysis (IC₅₀ Determination) detection->analysis

Caption: Workflow for a typical in vitro JNK kinase assay.

Materials: [1][13][14][15]

  • Recombinant JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., recombinant c-Jun)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., anti-phospho-c-Jun antibody for Western blot, [γ-³²P]ATP for radiometric assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

  • In a reaction plate, add the JNK enzyme, the substrate (e.g., c-Jun), and the diluted test compound or DMSO vehicle control.

  • Pre-incubate the mixture for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., near the Km for ATP).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer for Western blot, or phosphoric acid for radiometric assays).

  • Detect the level of substrate phosphorylation using the chosen method (e.g., Western blot analysis with a phospho-specific antibody, scintillation counting, or a luminescence-based ADP detection kit).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the tyrosine kinase activity of Brk/PTK6.

Procedure: [5][16][17]

  • A typical radiometric assay involves incubating recombinant Brk/PTK6 enzyme with a poly(Glu,Tyr) substrate in a buffer containing 8 mM MOPS pH 7.0, 0.2 mM EDTA, 5 mM MnCl₂, and 10 mM Mg-acetate.[5]

  • The reaction is initiated by the addition of [γ-³³P]-ATP (e.g., 10 µM).[5]

  • After incubation for 40 minutes at room temperature, the reaction is stopped by the addition of phosphoric acid.[5]

  • An aliquot is spotted onto a filter, washed, and the incorporated radioactivity is measured by scintillation counting.

  • Alternatively, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, can be used.[16]

This assay is designed to measure the serine/threonine kinase activity of TBK1.

Procedure: [18][19]

  • A common method is the Transcreener® ADP² Kinase Assay, which directly measures the production of ADP.[18]

  • The TBK1 enzyme is incubated with a suitable substrate (e.g., a peptide substrate) and ATP in the presence of the test inhibitor.

  • After the kinase reaction, the Transcreener® ADP² detection mix (containing an ADP antibody and a tracer) is added.

  • The amount of ADP produced is quantified by measuring the fluorescence polarization or TR-FRET signal.

  • Another approach is the LanthaScreen® Eu Kinase Binding Assay, which measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor.[19]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving the kinase targets of inhibitors derived from 2-(4-bromo-1H-pyrazol-3-yl)pyridine.

JNK Signaling Pathway

G stress Stress Stimuli (UV, Cytokines) map3k MAP3K (e.g., MEKK1, ASK1) stress->map3k mkk4_7 MKK4 / MKK7 map3k->mkk4_7 jnk JNK (JNK1/2/3) mkk4_7->jnk cjun c-Jun jnk->cjun gene_exp Gene Expression (Apoptosis, Inflammation) cjun->gene_exp inhibitor 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivative inhibitor->jnk Inhibition

Caption: Simplified JNK signaling pathway and the point of inhibition.

Brk/PTK6 Signaling in Breast Cancer

G growth_factors Growth Factors (e.g., EGF) receptor ErbB Receptors growth_factors->receptor brk Brk / PTK6 receptor->brk stat3 STAT3 brk->stat3 rhoa RhoA brk->rhoa ahr AhR brk->ahr proliferation Cell Proliferation stat3->proliferation migration Cell Migration rhoa->migration ahr->migration inhibitor 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivative inhibitor->brk Inhibition

Caption: Key signaling events mediated by Brk/PTK6 in breast cancer.

TBK1 Signaling in Innate Immunity

G pamps PAMPs/DAMPs (e.g., viral dsRNA) prr Pattern Recognition Receptors (e.g., TLR3) pamps->prr adaptor Adaptor Proteins (e.g., TRIF) prr->adaptor tbk1 TBK1 adaptor->tbk1 irf3 IRF3 tbk1->irf3 Phosphorylation ifn Type I Interferon (IFN-β) Production irf3->ifn inhibitor 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivative inhibitor->tbk1 Inhibition

Caption: Simplified TBK1 signaling pathway in the innate immune response.

References

Application Notes and Protocols for N-Alkylation of Pyrazolylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-alkylation of pyrazolylpyridines represents a critical synthetic step in the creation of novel therapeutic agents. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly modulate the pharmacological properties of these scaffolds, including their efficacy as kinase inhibitors. This document provides detailed experimental protocols and data for the N-alkylation of pyrazolylpyridines, with a focus on controlling regioselectivity.

Introduction

The N-alkylation of pyrazole rings, particularly in fused systems like pyrazolylpyridines, is a fundamental transformation in medicinal chemistry. The challenge often lies in controlling the site of alkylation, as the two nitrogen atoms in the pyrazole ring can both act as nucleophiles, potentially leading to a mixture of regioisomers.[1] The regiochemical outcome is influenced by a delicate interplay of steric and electronic effects of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions, including the choice of base and solvent.[1][2]

Method 1: Base-Mediated N-Alkylation

This is the most prevalent method for N-alkylation, involving the deprotonation of the pyrazole nitrogen with a base, followed by a nucleophilic attack on an alkyl halide.[3][4][5] The selection of the base and solvent system is crucial for achieving high yields and regioselectivity.[3] While stronger bases like sodium hydride (NaH) can be employed, weaker carbonate bases are also effective.[3]

General Experimental Protocol: Base-Mediated N-Alkylation

Materials:

  • Pyrazolylpyridine substrate (1.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.0 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazolylpyridine substrate.

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Add the selected base to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkylating agent dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[3]

Summary of Reaction Conditions and Yields
SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃DMFRT12>90 (for N1)[3]
Methyl 3-amino-1H-pyrazole-4-carboxylateBenzyl BromideK₂CO₃DMF806High[3]
5-Hydrazinyl-4-phenyl-1H-pyrazoleAlkyl HalideNaHDMF0 to RT2-16Not specified[6]
4-ChloropyrazolePhenethyl trichloroacetimidate-1,2-DCEReflux24Trace (without catalyst)[4]

Note: Yields can be highly substrate and alkylating agent dependent. The table provides examples from related pyrazole alkylations.

Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

An alternative to base-mediated methods involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis. This approach avoids the need for strong bases and can proceed under milder conditions.[4]

General Experimental Protocol: Acid-Catalyzed N-Alkylation

Materials:

  • Pyrazolylpyridine substrate

  • Trichloroacetimidate electrophile

  • Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

Procedure:

  • To a reaction vessel, add the pyrazolylpyridine substrate, the trichloroacetimidate electrophile, and the Brønsted acid catalyst.

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (e.g., reflux) for the required time (e.g., 4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by standard procedures, often involving washing with a basic solution to remove the acid catalyst, followed by extraction and purification.

Summary of Reaction Conditions and Yields for Acid-Catalyzed Alkylation
Pyrazole SubstrateTrichloroacetimidate ElectrophileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux477[4]

Regioselectivity in N-Alkylation

The regioselectivity of N-alkylation in unsymmetrical pyrazolylpyridines is a critical consideration. Several factors influence which nitrogen atom is alkylated:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity.[1][2] For instance, NaH in THF or K₂CO₃ in DMSO have been reported to favor N1-alkylation.[1]

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying chemical logic, the following diagrams are provided.

G Experimental Workflow for Base-Mediated N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_substrate Add Pyrazolylpyridine (1.0 eq) start->add_substrate add_solvent Add Anhydrous Solvent (e.g., DMF, 0.1-0.5 M) add_substrate->add_solvent add_base Add Base (e.g., K2CO3, 1.5-2.0 eq) add_solvent->add_base deprotonation Stir at RT (15-30 min) add_base->deprotonation add_alkylating Add Alkylating Agent (1.0-1.2 eq) dropwise deprotonation->add_alkylating react Stir at desired temp. (RT to 80°C, 4-24 h) add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Isolated N-Alkylated Product purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

G Factors Influencing Regioselectivity in N-Alkylation regioselectivity Regioselectivity (N1 vs. N2 Alkylation) substituents Pyrazolylpyridine Substituents regioselectivity->substituents alkylating_agent Alkylating Agent regioselectivity->alkylating_agent conditions Reaction Conditions regioselectivity->conditions steric Steric Hindrance substituents->steric electronic Electronic Effects substituents->electronic bulk Steric Bulk alkylating_agent->bulk base Base conditions->base solvent Solvent conditions->solvent counter_ion Counter-ion conditions->counter_ion

Caption: Key factors governing the regioselectivity of N-alkylation.

G Signaling Pathway Inhibition by N-Alkylated Pyrazolylpyridines stress Cellular Stress mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk jnk JNK Kinase mapkk->jnk substrates Downstream Substrates (e.g., c-Jun) jnk->substrates response Cellular Response (e.g., Apoptosis) substrates->response inhibitor N-Alkylated Pyrazolylpyridine inhibitor->jnk

Caption: Simplified signaling pathway showing JNK inhibition.

References

Application of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Notably, the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib features a pyrazole scaffold and is widely used for the management of pain and inflammation. The pyridine moiety is also a common feature in bioactive molecules. The combination of these two heterocyclic systems in a single scaffold, such as in 2-(pyrazol-3-yl)pyridine derivatives, presents a promising avenue for the development of novel therapeutic agents.

This application note describes a proposed synthetic route for the utilization of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine as a versatile starting material for the synthesis of a novel potential anti-inflammatory agent. The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for the introduction of various aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the anti-inflammatory potency and selectivity.

Herein, we propose the synthesis of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine and outline the protocol for its evaluation as a selective COX-2 inhibitor. The 4-methoxyphenyl group is a common substituent in known COX-2 inhibitors and is hypothesized to confer favorable interactions within the active site of the enzyme.

Proposed Synthetic Strategy

The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction between 2-(4-Bromo-1H-pyrazol-3-yl)pyridine and 4-methoxyphenylboronic acid. This reaction is a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings.

Potential Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is expected to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] Pyrazole-containing compounds, such as Celecoxib, have been shown to be potent and selective inhibitors of COX-2.[2][5]

Experimental Protocols

Disclaimer: The following protocols describe a proposed synthesis and biological evaluation. These procedures are based on established methodologies for similar compounds and should be adapted and optimized as necessary.

Synthesis of 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be evaluated using a commercially available inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience).[6][7] The assay is typically based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Synthesized compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib, SC-560 for COX-1)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the synthesized compound and the reference inhibitor in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the diluted synthesized compound or reference inhibitor to the respective wells. Include a control well with DMSO (vehicle control) and a background well without the enzyme.

  • Incubate the plate at the recommended temperature (e.g., 37 °C) for a specified pre-incubation time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate for the recommended reaction time (e.g., 2 minutes) at 37 °C.

  • Stop the reaction using the provided stop solution (e.g., stannous chloride).

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Data Presentation

The following table presents hypothetical but plausible data for the inhibitory activity of the proposed compound against COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine>1000.15>667
Celecoxib (Reference)>500.08>625

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-(4-Bromo-1H-pyrazol-3-yl)pyridine C Pd(OAc)₂ / PPh₃ K₂CO₃ 1,4-Dioxane / H₂O 90 °C A->C Suzuki-Miyaura Coupling B 4-Methoxyphenylboronic acid B->C D 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine C->D

Caption: Proposed synthetic workflow for 2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine.

G cluster_pathway COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Proposed_Compound Proposed Pyrazolylpyridine (e.g., Celecoxib) Proposed_Compound->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 and its inhibition.

References

Application Notes and Protocols for the Development of Antimicrobial Compounds Based on a 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine moiety can further enhance the biological profile of these compounds. This document provides detailed application notes and protocols for the utilization of a 2-(4-bromo-1H-pyrazol-3-yl)pyridine core structure in the discovery and development of new antimicrobial compounds.

Disclaimer: Published research specifically detailing the antimicrobial properties of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is limited. The following protocols and data are based on closely related structures, such as bromo-substituted pyrazolopyridines and other pyrazole derivatives, to provide a representative framework for research and development in this area.

Core Scaffold and Rationale for Antimicrobial Development

The 2-(4-bromo-1H-pyrazol-3-yl)pyridine scaffold offers several key features for the development of antimicrobial agents. The pyrazole ring is a well-established pharmacophore in many bioactive molecules. The bromine atom at the 4-position of the pyrazole can serve as a key interaction point with biological targets or as a handle for further chemical modifications. The pyridine ring can influence the compound's solubility, pharmacokinetic properties, and ability to interact with microbial targets.

The general approach involves the synthesis of a library of derivatives by modifying the core scaffold at various positions to explore the structure-activity relationship (SAR) and identify compounds with potent and selective antimicrobial activity.

Data Presentation: Antimicrobial Activity of Analogous Compounds

Due to the absence of specific data for 2-(4-bromo-1H-pyrazol-3-yl)pyridine derivatives, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of analogous N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the feature of a bromo-substituted aromatic core linked to a nitrogen-containing heterocycle.[1] This data serves as a representative example of the antimicrobial potential of such scaffolds.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR-S. Typhi [1]

CompoundMIC (mg/mL)MBC (mg/mL)
5a 50100
5b 2550
5c 12.525
5d 6.2512.5

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of compounds based on the 2-(4-bromo-1H-pyrazol-3-yl)pyridine scaffold, adapted from methodologies reported for similar pyrazole derivatives.

Protocol 1: General Synthesis of Pyrazole Derivatives

This protocol is a general representation of the synthesis of pyrazole derivatives, which can be adapted for the specific synthesis of 2-(4-bromo-1H-pyrazol-3-yl)pyridine and its analogs. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

  • Appropriately substituted 1,3-diketone

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid as solvent

  • Glacial acetic acid (as catalyst, if needed)

  • Standard laboratory glassware for reflux and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution. If required, a catalytic amount of glacial acetic acid can be added.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, filter the solid, wash it with a cold solvent (e.g., ethanol), and dry it. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: Grow the microbial strains in an appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL). Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations to be tested.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO without any compound), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plates at the appropriate temperature (37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Diagram 1: General Structure of a Bromo-Pyrazolyl-Pyridine Scaffold

A diagram illustrating the core bromo-pyrazolyl-pyridine scaffold and potential sites for chemical modification to generate a library of derivatives for SAR studies.

Diagram 2: Experimental Workflow for Antimicrobial Compound Development

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation cluster_optimization Lead Optimization A Design of Analogs B Chemical Synthesis A->B C Purification B->C D Structural Characterization (NMR, MS) C->D E Primary Screening (e.g., Agar Diffusion) D->E F MIC Determination (Broth Microdilution) E->F G MBC/MFC Determination F->G H Cytotoxicity Assays G->H I Mechanism of Action Studies H->I J In vivo Efficacy Studies I->J K Structure-Activity Relationship (SAR) Analysis J->K L Lead Compound Optimization K->L L->A Iterative Design G cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_activity Observed Antimicrobial Activity cluster_sar SAR Determination Core 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Mod1 Vary Substituents on Pyridine Ring Core->Mod1 Mod2 Substitute N-H of Pyrazole Core->Mod2 Mod3 Replace Bromine Atom Core->Mod3 Activity Changes in MIC values Mod1->Activity Mod2->Activity Mod3->Activity SAR Identify Key Structural Features for Potency Activity->SAR

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of various biologically active compounds. Its structural motif is found in a range of therapeutic agents, making a reliable and scalable synthesis protocol essential for advancing research and development. These application notes provide a detailed methodology for the large-scale synthesis and purification of this compound, ensuring high purity and yield suitable for pharmaceutical applications.

The synthetic approach is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent bromination of the pyrazole ring affords the target molecule. Purification is achieved through a multi-step process involving extraction, crystallization, and optional column chromatography to meet stringent purity requirements.

Synthesis and Purification Workflow

The overall process for obtaining high-purity 2-(4-Bromo-1H-pyrazol-3-yl)pyridine can be visualized as a two-stage workflow: synthesis followed by purification.

Caption: Workflow for the synthesis and purification of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Experimental Protocols

Part 1: Large-Scale Synthesis

This protocol outlines a three-step synthesis to produce crude 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-(pyridin-2-yl)ethan-1-one (1.0 kg, 8.25 mol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.47 kg, 12.38 mol).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. The product often crystallizes upon cooling. If not, concentrate the mixture under reduced pressure to remove excess DMF-DMA and by-products. The resulting solid can be used in the next step without further purification.

Step 2: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

  • Reaction Setup: To the reactor containing the crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from the previous step, add ethanol (10 L).

  • Reagent Addition: Slowly add hydrazine hydrate (0.5 kg, 9.9 mol) to the suspension at room temperature. An exotherm may be observed.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and then further cool to 0-5 °C in an ice bath to facilitate precipitation. Filter the solid product, wash with cold ethanol (2 x 1 L), and dry under vacuum to yield 2-(1H-pyrazol-3-yl)pyridine.

Step 3: Synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

  • Reaction Setup: In a clean 20 L reactor, dissolve the 2-(1H-pyrazol-3-yl)pyridine (1.0 kg, 6.89 mol) in glacial acetic acid (10 L).

  • Reagent Addition: Cool the solution to 10-15 °C. In a separate container, dissolve N-bromosuccinimide (NBS) (1.28 kg, 7.23 mol) in glacial acetic acid (5 L). Add the NBS solution dropwise to the pyrazole solution over 2-3 hours, maintaining the internal temperature below 20 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Quench the reaction by slowly pouring the mixture into a larger vessel containing ice-water (40 L). Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

Part 2: Large-Scale Purification

This protocol details the purification of the crude product to achieve high purity.

Step 4: Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Procedure:

    • Transfer the crude 2-(4-Bromo-1H-pyrazol-3-yl)pyridine to a clean reactor.

    • Add ethanol and heat to reflux until the solid is completely dissolved. Use the minimum amount of ethanol necessary.

    • Slowly add hot water to the solution until turbidity persists.

    • Add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to maximize crystal formation.

    • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C.

Step 5: Optional Column Chromatography

For applications requiring very high purity (>99.5%), column chromatography may be necessary.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Prepare a silica gel column of appropriate size for the amount of material.

    • Dissolve the recrystallized product in a minimum amount of dichloromethane or the mobile phase.

    • Load the solution onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final high-purity product.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis and purification of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Table 1: Synthesis Data

StepStarting MaterialReagentsProductYield (%)Purity (by HPLC)
11-(pyridin-2-yl)ethan-1-oneDMF-DMA(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one~95% (crude)Not isolated
2(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneHydrazine hydrate2-(1H-pyrazol-3-yl)pyridine85-90%>95%
32-(1H-pyrazol-3-yl)pyridineN-Bromosuccinimide2-(4-Bromo-1H-pyrazol-3-yl)pyridine (Crude)80-88%~90%

Table 2: Purification Data

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Recovery Yield (%)
Recrystallization~90%>98.5%85-95%
Column Chromatography>98.5%>99.5%80-90%

Logical Relationships in Synthesis

The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine follows a logical progression of chemical transformations.

G start Pyridine Precursor intermediate1 Enaminone Intermediate start->intermediate1 Condensation intermediate2 Pyrazole Core intermediate1->intermediate2 Cyclization final_product Brominated Target intermediate2->final_product Bromination

Caption: Key transformations in the synthesis of the target molecule.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with brominated N-heterocycles often challenging?

A1: Suzuki-Miyaura couplings of brominated nitrogen-containing heterocycles, such as pyridines, pyrimidines, and indoles, can be problematic due to the Lewis basicity of the nitrogen atom.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which results in lower reaction yields.[1][2] Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects.

Q2: Should I use a boronic acid or a boronate ester for my reaction?

A2: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[3]

  • Boronic acids are generally more reactive, which can lead to faster reaction times.[3][4] However, they are less stable and more susceptible to decomposition pathways like protodeboronation, which can lower your overall yield.[3][4]

  • Boronate esters (e.g., pinacol or MIDA esters) offer significantly greater stability, are easier to handle and purify, and have a longer shelf-life.[3][5] While they may react more slowly, their stability can lead to more reproducible and higher isolated yields, especially for unstable heteroaryl boronic acids like 2-pyridine boronic acid.[3][5]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a common and detrimental side reaction where the C-B bond of the organoboron compound is cleaved and replaced by a C-H bond, consuming your starting material.[5] This is often promoted by aqueous basic conditions and high temperatures.[6] Strategies to minimize protodeboronation include:

  • Using stable boronate esters: MIDA (N-methyliminodiacetic acid) and pinacol esters are more stable than the corresponding boronic acids.[7][8] MIDA esters are particularly effective as they facilitate a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[5][8]

  • Optimizing reaction conditions: Use the lowest effective temperature and shortest possible reaction time.[9]

  • Choosing the right base: Milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[6]

  • Using anhydrous conditions: While many Suzuki protocols use water, it can be a proton source.[6]

Q4: What causes homocoupling of the boronic acid, and how can it be minimized?

A4: Homocoupling is a side reaction that produces a symmetrical biaryl from the coupling of two boronic acid molecules.[9] This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[9][10] To minimize homocoupling:

  • Ensure an inert atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6][11] Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Use high-purity reagents: Ensure your boronic acid or ester is of high quality.[10]

  • Add a mild reducing agent: In some cases, adding a mild reducing agent like potassium formate can minimize Pd(II) species that may promote homocoupling.[12]

Q5: What is dehalogenation and what can I do to avoid it?

A5: Dehalogenation is a side reaction where the bromine atom on your heterocyclic compound is replaced by a hydrogen atom.[11] This is typically caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[11] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[11] To suppress dehalogenation:

  • Ligand and Base Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[11]

  • Solvent Choice: Employ aprotic solvents such as dioxane, THF, or toluene.[11]

  • Protecting Groups: For N-H containing heterocycles like pyrroles and indoles, protecting the nitrogen (e.g., with a BOC group) can prevent deprotonation by the base and suppress dehalogenation.[13][14]

Troubleshooting Guide

Issue: Low or No Conversion of Starting Material

This is one of the most common issues in Suzuki couplings with brominated heterocycles. A systematic approach is key to identifying the root cause.

G start Low / No Conversion reagents Check Reagents & Setup start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_issue Catalyst Poisoning / Inactivity? start->catalyst_issue side_reactions Dominant Side Reactions? start->side_reactions reagent_purity Verify Purity of: - Heteroaryl Bromide - Boronic Acid/Ester - Base & Solvent reagents->reagent_purity inert_atm Ensure Rigorous Inert Atmosphere (Degas!) reagents->inert_atm base_solvent_screen Screen Different Bases/Solvents (see tables below) conditions->base_solvent_screen temp_time Vary Temperature & Reaction Time conditions->temp_time ligand_choice Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_issue->ligand_choice protodeboronation Check for Protodeboronation (LC-MS analysis) side_reactions->protodeboronation homocoupling Check for Homocoupling (LC-MS analysis) side_reactions->homocoupling dehalogenation Check for Dehalogenation (LC-MS analysis) side_reactions->dehalogenation

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Data Presentation: Condition Screening

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following tables summarize quantitative data for various brominated heterocyclic substrates.

Table 1: Catalyst and Ligand Comparison for Bromopyridines

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 18 75-85 For 2-Bromo-3-methylpyridine.[1]
PdCl₂(dppf) (3) - K₂CO₃ 1,4-Dioxane/H₂O (4:1) 85 12 88 For 2-Bromo-4-methylpyridine.[15]
Pd(OAc)₂ (2) PPh₃ (4) K₃PO₄ Toluene/H₂O 100 16 78 Illustrative example for base screening.[16]
Pd₂(dba)₃ (1.5) SPhos (3.6) K₃PO₄ Toluene 100 18 High Effective for challenging substrates.[1]

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 92 | For 2-Bromo-4-methylpyridine.[15] |

Table 2: Base and Solvent Comparison

Substrate Base Solvent Temp (°C) Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine K₃PO₄ Toluene 70-80 40 [17]
5-(4-bromophenyl)-4,6-dichloropyrimidine K₃PO₄ Acetonitrile 70-80 36 [17]
5-(4-bromophenyl)-4,6-dichloropyrimidine K₃PO₄ 1,4-Dioxane 70-80 60 [17]
4-Bromotoluene Na₂CO₃ Toluene/H₂O 100 90 [16]
4-Bromotoluene K₂CO₃ Toluene/H₂O 100 95 [16]
4-Bromotoluene K₃PO₄ Toluene/H₂O 100 98 [16]

| 4-Bromotoluene | Et₃N | Toluene/H₂O | 100 | 45 |[16] |

Table 3: Boronic Acid vs. Boronate Ester Reactivity

Boron Reagent Relative Rate of Transmetalation Stability Typical Use Case
Arylboronic Acid Faster Lower (prone to protodeboronation) Simple, stable aryl systems where fast kinetics are desired.[3][4]
Arylboronic Acid Pinacol Ester Slower Higher General use, improved stability and handling over boronic acids.[3][4]

| Arylboronic Acid MIDA Ester | Slowest (slow-release) | Highest | For particularly unstable heteroaryl boronic acids to prevent decomposition.[5][8] |

Data compiled from multiple sources for illustrative purposes. Yields and rates are highly substrate and condition-dependent.[3][16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine

This protocol is a representative starting point for the coupling of a bromopyridine with an arylboronic acid and may require optimization.[15]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromopyridine.[15]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[15]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Protocol 2: Preparation of a MIDA Boronate Ester to Prevent Protodeboronation

For particularly unstable heteroaryl boronic acids, conversion to a MIDA ester is recommended prior to the coupling reaction.[8]

  • Reagents: To a round-bottom flask equipped with a Dean-Stark apparatus, add the heteroarylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.0 equiv.) in toluene.[8]

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.[8]

  • Isolation: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting MIDA ester is often a crystalline solid and can typically be used in the subsequent Suzuki reaction without further purification.[8]

Visualizations

G cluster_0 Catalytic Cycle OA Oxidative Addition PdII_complex HetAr-Pd(II)-Br(L_n) OA->PdII_complex TM Transmetalation PdII_coupled HetAr-Pd(II)-Ar(L_n) TM->PdII_coupled RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration Product HetAr-Ar RE->Product Pd0->OA HetAr_Br HetAr-Br HetAr_Br->OA Ar_BOH2 Ar-B(OH)₂ Boronate Ar-B(OR)₃⁻ Ar_BOH2->Boronate + Base Base Base Base->TM PdII_complex->TM PdII_activated HetAr-Pd(II)-OR(L_n) PdII_coupled->RE Boronate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G setup 1. Reaction Setup (Add Solids: Halide, Boron Reagent, Base) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst reaction 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Work-up (Quench, Extract) reaction->workup purify 7. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Optimizing Pyrazole-Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole-pyridine coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of forming C-C and C-N bonds between these two essential heterocyclic scaffolds. Find troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction should I choose for synthesizing a pyrazole-pyridine linkage?

A1: The choice depends on the desired bond (C-C or C-N) and the available starting materials.

  • For C-C bonds: The Suzuki-Miyaura coupling is the most common and versatile method. It typically involves reacting a halo-pyrazole/pyridine with a pyridine/pyrazole-boronic acid (or boronate ester).[1][2]

  • For C-N bonds: The Buchwald-Hartwig amination is the premier method for coupling an amino-pyrazole with a halo-pyridine, or vice-versa.[3][4] This reaction has largely replaced harsher traditional methods.[4]

Q2: What are the most critical parameters to consider when setting up a new pyrazole-pyridine coupling reaction?

A2: The success of your coupling reaction hinges on the careful selection of four key components:

  • Palladium Catalyst/Precatalyst: The palladium source is crucial. Pre-catalysts, which are air-stable and easily activated, are often preferred for consistency.[5]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often required, especially for challenging substrates.[3][6]

  • Base: The base plays a critical role in both the Suzuki and Buchwald-Hartwig reactions. Its strength, solubility, and compatibility with functional groups on your substrates must be considered.[5][7]

  • Solvent: The solvent must solubilize the reactants and the base while being compatible with the reaction temperature. Anhydrous solvents are typically necessary.[7][8]

Q3: My starting material is a 2-halopyridine. Are there any special considerations?

A3: Yes, 2-substituted pyridines can be challenging coupling partners. The nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.[7] Furthermore, 2-pyridylboronic acids are known to be particularly prone to decomposition via protodeboronation.[9][10] Specialized ligands and carefully optimized conditions may be required for successful coupling.[9]

Q4: Can I perform a Suzuki coupling if my heteroaryl halide has an unprotected primary amine group?

A4: In many cases, yes. It has been demonstrated that Suzuki cross-coupling reactions can proceed efficiently on substrates bearing primary amine groups without the need for protection/deprotection steps, simplifying the synthetic route.[2]

Troubleshooting Guide

Problem: My reaction shows no conversion, or the yield is very low.

  • Question: I have set up my Suzuki coupling, but after several hours, TLC/LC-MS analysis shows only starting materials. What should I investigate first?

    • Answer: Low or no conversion is a common issue. A systematic approach to troubleshooting is essential. First, confirm the integrity of your starting materials, particularly the boronic acid, which can degrade upon storage. Next, evaluate your reaction parameters: the catalyst system, base, and solvent. Solubility issues are also a frequent cause of failure; ensure your substrates are soluble in the chosen solvent at the reaction temperature.[8]

  • Question: I suspect my catalyst is inactive. How can I confirm this and what should I do?

    • Answer: Catalyst deactivation can occur if the palladium source is old or has been improperly handled. A simple test is to run a known, reliable coupling reaction (e.g., coupling bromobenzene and phenylboronic acid) with your catalyst batch.[11] If it fails, the catalyst is likely inactive. For pyrazole-pyridine couplings, the nitrogen atoms in the rings can "poison" the catalyst.[7] Using more robust, sterically hindered ligands or increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can often overcome this issue.[7]

  • Question: Could my choice of base be the problem?

    • Answer: Absolutely. The base is not a universal component and must be optimized. For Suzuki reactions, common choices include K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄.[2] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[7] If you are using an aqueous base, ensure it is thoroughly degassed to prevent oxidation of the catalyst. The base must be sufficiently strong but not so reactive that it degrades your substrates. For example, ester functionalities can be hydrolyzed by strong bases in aqueous media.[8]

Problem: I am observing significant side products.

  • Question: My main side product appears to be from the protodeboronation of my boronic acid. How can I prevent this?

    • Answer: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids like those of pyridine.[9][10] To minimize this, ensure strictly anhydrous and anaerobic conditions. Using a boronate ester (e.g., a pinacol boronate) instead of a boronic acid can increase stability. Alternatively, using MIDA boronates allows for a "slow release" strategy that can suppress this side reaction.[10]

  • Question: In my Buchwald-Hartwig reaction with an alkylamine, I'm getting low yields. What could be the cause?

    • Answer: If your alkylamine contains a β-hydrogen, β-hydride elimination can be a competing pathway that leads to low yields.[3][12] This side reaction is more likely with certain palladium-ligand complexes. Screening different bulky ligands (e.g., tBuDavePhos) can often solve this problem. In some cases, switching to a copper-catalyzed C-N coupling can be more effective for alkylamines possessing a β-hydrogen.[3][13]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The tables below summarize conditions reported for successful pyrazole-pyridine couplings.

Table 1: Optimization of Buchwald-Hartwig C-N Coupling of 4-Halo-1-tritylpyrazole with Piperidine. [3]

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd(dba)₂ (10)XPhos (20)NaOtBu (1.5)Xylene1601031
2Pd(dba)₂ (10)SPhos (20)NaOtBu (1.5)Xylene1601036
3Pd(dba)₂ (10)RuPhos (20)NaOtBu (1.5)Xylene1601045
4Pd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.5)Xylene1601058
5Pd(OAc)₂ (10)tBuDavePhos (20)NaOtBu (1.5)Xylene1601034
6Pd(dba)₂ (10)tBuDavePhos (20)K₂CO₃ (1.5)Xylene1601011
7Pd(dba)₂ (10)tBuDavePhos (20)Cs₂CO₃ (1.5)Xylene1601023

Reaction performed on 4-iodo-1H-1-tritylpyrazole under microwave irradiation.

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using a Pyridine-Pyrazole/Pd(II) Catalyst. [14]

EntryAryl HalideProductTime (min)Yield (%)
14-Bromobenzaldehyde4-Formylbiphenyl1596
23-Bromobenzaldehyde3-Formylbiphenyl1592
32-Bromobenzaldehyde2-Formylbiphenyl2085
44-Bromoacetophenone4-Acetylbiphenyl1098
51-Bromo-4-nitrobenzene4-Nitrobiphenyl1097
64-Chlorobromobenzene4-Chlorobiphenyl1595
74-Chloroacetophenone4-Acetylbiphenyl2589

Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), catalyst (0.01 mmol), K₂CO₃ (2 mmol), H₂O/EtOH (1:1), 100 °C, microwave irradiation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura C-C Coupling [2]

  • Reaction Setup: To an oven-dried reaction vessel, add the heteroaryl halide (1.0 equiv), the pyrazole/pyridine boronic acid (1.0-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%).

  • Solvent and Degassing: Add a degassed solvent, such as 1,4-dioxane. Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Base Addition: Add a degassed aqueous solution of a base (e.g., 1M Na₂CO₃, 3.0 equiv).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for the specified time (e.g., 8-24 hours), monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the solvent in vacuo. Add an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig C-N Amination [3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd(dba)₂, 5-10 mol%), the ligand (e.g., tBuDavePhos, 10-20 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial or microwave tube.

  • Addition of Reagents: Add the solvent (e.g., anhydrous toluene or xylene), followed by the amine (1.1-1.2 equiv).

  • Heating: Seal the vessel and heat the reaction to the desired temperature (e.g., 80-160 °C) with conventional heating or microwave irradiation. Monitor the reaction's progress.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography.

Visualized Workflows and Logic Diagrams

Suzuki_Optimization_Workflow start_node Start: Define Coupling Partners (Pyrazole/Pyridine Halide + Boronic Acid) condition_screening Initial Condition Screening - Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 - Base: Na2CO3 or K2CO3 - Solvent: Dioxane/H2O or Toluene start_node->condition_screening check_conversion Check Conversion (TLC/LC-MS) condition_screening->check_conversion success Success: Reaction Complete check_conversion->success >80% troubleshoot Low/No Conversion: Begin Troubleshooting check_conversion->troubleshoot <20% optimize_ligand Optimize Ligand (Screen Buchwald ligands, e.g., SPhos, XPhos) troubleshoot->optimize_ligand Step 1 optimize_ligand->check_conversion optimize_base Optimize Base (Try K3PO4, Cs2CO3, KF) optimize_ligand->optimize_base Step 2 optimize_base->check_conversion optimize_solvent Optimize Solvent (Try DMF, THF) optimize_base->optimize_solvent Step 3 optimize_solvent->check_conversion

Caption: General workflow for optimizing a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Problem: Low Yield q1 Is starting material consumed? start->q1 solubility Check Solubility of Reagents q1->solubility No q2 Major side products observed? q1->q2 Yes a1_yes Yes a1_no No catalyst_activity Verify Catalyst/Ligand Activity (Run control reaction) solubility->catalyst_activity base_strength Increase Base Strength/ Change Base Type catalyst_activity->base_strength side_products Identify Side Products (e.g., Protodeboronation, Homocoupling) q2->side_products Yes decomposition Substrate/Product Decomposition q2->decomposition No a2_yes Yes a2_no No fix_deboronation Solution: - Use boronate ester - Ensure anhydrous conditions side_products->fix_deboronation lower_temp Solution: - Lower reaction temperature - Reduce reaction time decomposition->lower_temp

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Reaction_Components Catalyst Catalyst (Pd Source) Yield Reaction Outcome Catalyst->Yield Activates Cycle Ligand Ligand Ligand->Yield Stabilizes & Modulates Reactivity Base Base Base->Yield Enables Key Steps Solvent Solvent Solvent->Yield Affects Solubility & Temperature

Caption: Interrelationship of key components in a cross-coupling reaction.

References

Technical Support Center: Synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Troubleshooting Guide & FAQs

This section addresses common issues and potential side products encountered during the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, which is typically a multi-step process involving the formation of the pyrazole ring followed by bromination, or a direct coupling strategy.

Q1: During the pyrazole ring formation from an unsymmetrical 1,3-dicarbonyl precursor and hydrazine, I observe two isomeric products. How can I identify the correct isomer and improve the regioselectivity?

A1: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to the formation of two regioisomeric pyrazoles.[1][2] In the synthesis of the precursor 2-(1H-pyrazol-3-yl)pyridine, if starting from an unsymmetrical precursor like 1-(pyridin-2-yl)butane-1,3-dione, you could form both 2-(5-methyl-1H-pyrazol-3-yl)pyridine and 2-(3-methyl-1H-pyrazol-5-yl)pyridine.

  • Identification: The isomers can be distinguished using spectroscopic methods, primarily 1D and 2D NMR (NOESY, HMBC) experiments to establish the connectivity between the pyridine ring and the pyrazole substituents.[3]

  • Improving Regioselectivity:

    • Choice of Precursor: Employing a precursor where the reactivity of the two carbonyl groups is significantly different can enhance regioselectivity. For instance, using an enaminone like (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one generally leads to the desired 3-substituted pyrazole with high selectivity upon reaction with hydrazine.[4]

    • Reaction Conditions: Modifying the reaction solvent, temperature, and pH can influence the ratio of the isomeric products. It is advisable to perform small-scale trial reactions to optimize these parameters.

Q2: After the bromination of 2-(1H-pyrazol-3-yl)pyridine, my product mixture contains multiple brominated species. What are these, and how can I obtain the desired 4-bromo product selectively?

A2: The bromination of a pyrazole ring is an electrophilic aromatic substitution. While the C4 position is generally the most reactive site for electrophilic attack in 1H-pyrazoles, side products can arise from over-bromination or substitution at other positions.[5]

  • Potential Side Products:

    • Dibromo-species: Over-bromination can lead to the formation of dibrominated pyrazoles, such as 2-(4,5-dibromo-1H-pyrazol-3-yl)pyridine.

    • Other Isomers: While less common, bromination at the C5 position might occur, especially if the C4 position is sterically hindered or if the reaction conditions are harsh.

  • Achieving Selectivity:

    • Brominating Agent: Use a mild brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine to have better control over the reaction.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using 1.0 to 1.1 equivalents of NBS is generally recommended.

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize over-reaction.

    • Purification: The desired 4-bromo isomer can usually be separated from byproducts using column chromatography.

Q3: I am attempting a Suzuki-Miyaura cross-coupling to form the pyrazolyl-pyridine bond and I am getting low yields and several byproducts. What are the likely side reactions?

A3: Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful but can be prone to side reactions that lower the yield of the desired product.[6]

  • Common Side Products:

    • Homocoupling: Self-coupling of the boronic acid or the halide starting materials can occur, leading to bipyridines or bipyrazoles. This is often promoted by the presence of oxygen or issues with the palladium catalyst's active state.[6]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the deborylated starting material. This is a common issue with heteroaryl boronic acids.

    • Catalyst Deactivation: The nitrogen atoms in both the pyridine and pyrazole rings can coordinate to the palladium catalyst, potentially leading to its deactivation and incomplete reaction.

  • Troubleshooting:

    • Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize homocoupling.

    • Catalyst System: Use a well-defined palladium pre-catalyst and a suitable ligand (e.g., phosphine-based ligands) to improve catalyst stability and activity.

    • Base and Solvent: The choice of base and solvent is critical. A screening of different conditions may be necessary to find the optimal combination for your specific substrates.

Quantitative Data Summary

The following table summarizes potential side products and their identifying characteristics. The yields are indicative and can vary significantly based on the specific reaction conditions.

Side Product Molecular Weight Typical Yield Range (%) Identification Notes
2-(1H-Pyrazol-5-yl)pyridine (Isomer)145.165-30%Isomeric to the desired unbrominated precursor, distinguishable by NMR.
2-(4,5-Dibromo-1H-pyrazol-3-yl)pyridine302.96<10%Higher mass in MS, distinct isotopic pattern for two bromine atoms.
Bipyridine (from homocoupling)156.18VariableDetected by LC-MS, NMR will show symmetric pyridine signals.
Bipyrazole (from homocoupling)134.14VariableDetected by LC-MS, NMR will show symmetric pyrazole signals.

Experimental Protocols

A representative two-step protocol for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is provided below.

Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine [4]

  • To a solution of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 5.67 mmol) in ethanol (10 mL) is added hydrazine hydrate (0.34 mL, 6.81 mmol).

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-(1H-pyrazol-3-yl)pyridine as a solid.

Step 2: Bromination of 2-(1H-Pyrazol-3-yl)pyridine

  • 2-(1H-Pyrazol-3-yl)pyridine (0.5 g, 3.44 mmol) is dissolved in a suitable solvent such as chloroform or DMF (10 mL) and cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS) (0.64 g, 3.61 mmol, 1.05 eq.) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Pyrazole Formation (e.g., Enaminone + Hydrazine) start->step1 alt_path Alternative: Cross-Coupling Strategy start->alt_path step2 Step 2: Bromination (e.g., with NBS) step1->step2 Success issue1 Issue: Isomeric Mixture (e.g., 3- vs 5-substituted) step1->issue1 Problem? step3 Final Product: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine step2->step3 Success issue2 Issue: Multiple Brominated Products step2->issue2 Problem? sol1a Confirm Structure (NMR, etc.) issue1->sol1a Identify sol2a Check Stoichiometry of Brominating Agent issue2->sol2a Verify issue3 Issue: Low Yield / Complex Mixture in Cross-Coupling sol3a Degas Solvents Thoroughly issue3->sol3a Check sol1b Optimize Reaction Conditions (Solvent, Temp, Precursor) sol1a->sol1b Optimize sol1b->step1 Retry sol2b Use Milder Conditions (Lower Temp, NBS) sol2a->sol2b Adjust sol2b->step2 Retry sol3b Screen Catalysts, Ligands, and Bases sol3a->sol3b Optimize sol3b->alt_path Retry alt_path->step3 Success alt_path->issue3 Problem?

Caption: Troubleshooting workflow for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

References

improving reaction yield for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

  • Strategy A: Two-Step Synthesis via Bromination. This approach involves the initial synthesis of 2-(1H-pyrazol-3-yl)pyridine followed by a regioselective bromination of the pyrazole ring at the C4 position.

  • Strategy B: One-Step Synthesis via Cross-Coupling. This method utilizes a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pre-functionalized 4-bromopyrazole derivative and a pyridine derivative.

Detailed Experimental Protocols

Strategy A: Synthesis of 2-(1H-pyrazol-3-yl)pyridine and Subsequent Bromination

Step 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine via Condensation

This step involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.

Materials:

  • 1-(Pyridin-2-yl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

Procedure:

  • A mixture of 1-(pyridin-2-yl)ethanone (1.0 eq) and DMF-DMA (1.2 eq) is heated at 120 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude intermediate is dissolved in ethanol.

  • Hydrazine hydrate (1.5 eq) is added to the solution, and the mixture is refluxed for 6 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 2-(1H-pyrazol-3-yl)pyridine.

Step 2: Regioselective Bromination of 2-(1H-pyrazol-3-yl)pyridine

Materials:

  • 2-(1H-pyrazol-3-yl)pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 2-(1H-pyrazol-3-yl)pyridine (1.0 eq) in DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 20 minutes, maintaining the temperature at 0 °C.[1]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to obtain 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Strategy B: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 2-halopyridine with a 4-bromopyrazoleboronic acid derivative.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • 4-Bromo-1H-pyrazole-3-boronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, 4-bromo-1H-pyrazole-3-boronic acid pinacol ester, Pd(OAc)₂, SPhos, and Cs₂CO₃.[2]

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines with Pyrazole Derivatives

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane / H₂O10075-90[2]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O10061-86[3]
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O80-10060-85[4]
PdCl₂(dppf)K₂CO₃DMF9070-88[5]

Table 2: Conditions for Regioselective Bromination of Pyrazoles

Brominating AgentSolventTemperature (°C)Typical Yield (%)Reference
N-Bromosuccinimide (NBS)DMF0 to RT80-95[1]
Bromine (Br₂)Acetic AcidRT70-90[6]
N-BromosaccharinDichloromethaneRT85-95[7]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere. The choice of ligand is crucial; for challenging couplings of heteroaryl chlorides, bulky electron-rich phosphine ligands like SPhos or XPhos are often more effective than traditional ligands like PPh₃.[2][3]

    • Incorrect Catalyst/Ligand Ratio: The optimal palladium-to-ligand ratio should be determined experimentally, but a 1:2 to 1:4 ratio is a good starting point.

  • Base and Solvent:

    • Base Strength and Solubility: The base plays a critical role in the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often effective for difficult couplings due to its high solubility in organic solvents.[2] The base must be finely powdered to ensure maximum surface area.

    • Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation and protodeboronation of the boronic acid derivative. A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often optimal.

  • Reaction Conditions:

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Inert Atmosphere: Strict exclusion of oxygen is critical for preventing the oxidation and deactivation of the Pd(0) catalyst. Ensure the reaction setup is properly purged with an inert gas like argon or nitrogen.[2]

  • Reagent Quality:

    • Boronic Acid Derivative Stability: Pyrazoleboronic acids can be prone to decomposition. Use high-purity reagents and consider preparing them fresh if necessary.

    • Halide Reactivity: Aryl bromides are generally more reactive than aryl chlorides. If using a chloropyridine, more forcing conditions (higher temperature, more active catalyst system) may be required.[4]

Side Product Formation

Q: I am observing significant homocoupling of my boronic acid derivative. How can I minimize this side reaction?

A: Homocoupling is a common side reaction in Suzuki coupling. To minimize it:

  • Control Stoichiometry: Use a slight excess of the boronic acid derivative (1.1-1.2 equivalents) relative to the halide.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Additives: In some cases, the addition of radical scavengers can suppress homocoupling.

Q: My reaction produces a mixture of the desired product and unreacted starting materials. What should I do?

A: This indicates an incomplete reaction. Consider the following:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the limiting reagent is consumed.

  • Increase Catalyst Loading: For sluggish reactions, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can improve conversion.

  • Re-evaluate Catalyst System: The chosen catalyst and ligand may not be active enough for your specific substrates. Refer to Table 1 for alternative systems.

Poor Regioselectivity in Bromination

Q: The bromination of my 2-(1H-pyrazol-3-yl)pyridine is not selective for the 4-position of the pyrazole ring. How can I improve this?

A: Achieving high regioselectivity in the bromination of pyrazoles is crucial.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for its mildness and high selectivity for the 4-position of the pyrazole ring, especially when the 1-position is unsubstituted or protected.[1]

  • Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can enhance selectivity by minimizing the formation of over-brominated or isomeric byproducts.[1]

  • Solvent Effects: Aprotic polar solvents like DMF can facilitate the desired reaction pathway.

  • Protecting Groups: If selectivity remains an issue, consider protecting the pyrazole nitrogen (e.g., with a Boc or Trityl group) before bromination. This can influence the electronic properties of the ring and direct bromination to the desired position.

Purification Challenges

Q: I'm having difficulty purifying my final product by column chromatography. Any suggestions?

A: Purifying nitrogen-containing heterocyclic compounds can be challenging.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective. If your compound is basic and shows significant tailing, consider using neutral alumina or silica gel treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%).

    • Eluent System: A gradient elution of ethyl acetate in hexanes is a good starting point. For closely eluting impurities, a less polar system like dichloromethane in hexanes might provide better separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Aqueous Work-up: During the work-up, ensure the aqueous layer is at a neutral or slightly basic pH to prevent the protonation of the pyridine and pyrazole nitrogens, which would increase their water solubility and lead to product loss. A brine wash is recommended to reduce the solubility of the product in the aqueous phase.[8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is better for large-scale synthesis?

A1: For large-scale synthesis, Strategy B (Suzuki-Miyaura coupling) might be more efficient as it is a one-pot reaction, potentially reducing the number of unit operations and improving overall yield. However, the cost and availability of the 4-bromo-1H-pyrazole-3-boronic acid derivative will be a key factor. Strategy A involves two distinct steps, which may be more labor-intensive but could be easier to optimize and troubleshoot for each step individually.

Q2: How can I confirm the structure and purity of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine?

A2: The structure of the final product should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To confirm the presence of both pyridine and pyrazole protons and their substitution pattern.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in these syntheses (e.g., DMF, 1,4-dioxane, toluene) are flammable and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and corrosive. Handle with extreme care and appropriate PPE.

Visualizations

Experimental Workflow for Synthesis and Troubleshooting

experimental_workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Start Start Synthesize_Precursors Synthesize/Procure Starting Materials Start->Synthesize_Precursors Reaction Perform Reaction (Coupling or Bromination) Synthesize_Precursors->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Purification_Issues Purification Issues? Purification->Purification_Issues Final_Product Pure Product Characterization->Final_Product Low_Yield Low Yield? Characterization->Low_Yield Side_Products Side Products? Characterization->Side_Products Optimize_Catalyst Optimize Catalyst/ Ligand/Base Low_Yield->Optimize_Catalyst Yes Optimize_Conditions Adjust Temp./Time/ Stoichiometry Side_Products->Optimize_Conditions Yes Improve_Purification Modify Purification Technique Purification_Issues->Improve_Purification Yes Optimize_Catalyst->Reaction Optimize_Conditions->Reaction Improve_Purification->Purification

Caption: General experimental workflow and troubleshooting logic for the synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

suzuki_troubleshooting Start Low Suzuki Coupling Yield Check_Inert Is the reaction under strictly inert atmosphere? Start->Check_Inert Check_Catalyst Is the catalyst/ligand system optimal? Check_Inert->Check_Catalyst Yes Action_Inert Improve inert gas purging and use Schlenk techniques. Check_Inert->Action_Inert No Check_Base Is the base appropriate and finely powdered? Check_Catalyst->Check_Base Yes Action_Catalyst Screen alternative catalysts/ligands (e.g., XPhos, SPhos). Check_Catalyst->Action_Catalyst No Check_Solvent Are the solvents anhydrous and degassed? Check_Base->Check_Solvent Yes Action_Base Try a different base (e.g., Cs2CO3) and ensure it is a fine powder. Check_Base->Action_Base No Check_Reagents Are the starting materials of high purity? Check_Solvent->Check_Reagents Yes Action_Solvent Use freshly distilled or commercially available anhydrous solvents. Check_Solvent->Action_Solvent No Action_Reagents Purify starting materials or use freshly purchased reagents. Check_Reagents->Action_Reagents No Re-run Re-run Optimized Reaction Check_Reagents->Re-run Yes Action_Inert->Re-run Action_Catalyst->Re-run Action_Base->Re-run Action_Solvent->Re-run Action_Reagents->Re-run

Caption: A logical workflow for troubleshooting low yields in the Suzuki-Miyaura cross-coupling reaction.

References

stability issues of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with 2-(4-Bromo-1H-pyrazol-3-yl)pyridine under acidic conditions?

  • Protonation: The nitrogen atoms in both the pyrazole and pyridine rings are basic and can be protonated in acidic media. This can alter the electronic properties and reactivity of the molecule.

  • Hydrolysis: Although generally stable, under harsh acidic conditions (e.g., concentrated strong acids and elevated temperatures), the amide-like bond within the pyrazole ring could be susceptible to hydrolysis.

  • Debromination: Depending on the reaction conditions and the presence of reducing agents, cleavage of the carbon-bromine bond could occur, though this is generally less common under simple acidic stress.

Q2: What stability concerns should be considered under basic conditions?

Under basic conditions, the primary stability concern for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is the deprotonation of the pyrazole NH group.

  • Deprotonation: The NH proton on the pyrazole ring is acidic and can be removed by a strong base, forming a pyrazolate anion. This anion is generally stable but may be more reactive towards certain electrophiles.

  • Ring Opening: In very strong basic solutions and with heating, cleavage of the pyrazole ring is a possibility, although it typically requires harsh conditions.

  • Reaction with Base: The bromine atom could potentially undergo nucleophilic substitution if a sufficiently strong nucleophilic base is used at elevated temperatures.

Q3: How can I monitor the stability of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in my experiments?

The most common method for monitoring the stability of a compound is through forced degradation studies.[1][2][3] This involves subjecting the compound to stress conditions (acid, base, heat, light, oxidation) and analyzing the sample at various time points.[1] The primary analytical technique for this is High-Performance Liquid Chromatography (HPLC) with a UV detector, often coupled with a mass spectrometer (LC-MS) to identify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize any significant degradants.

Q4: Are there any predicted degradation pathways for this molecule?

Without experimental data, predicting the exact degradation pathways is speculative. However, based on the functional groups present, potential degradation could involve modifications to the pyrazole or pyridine rings or the carbon-bromine bond. Forced degradation studies are essential to identify the likely degradants and degradation pathways.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after acidic workup. Degradation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.Neutralize the sample immediately after the reaction. Analyze the sample by LC-MS to identify the mass of the new peaks. Consider using milder acidic conditions or a shorter reaction time.
Low recovery of the compound after exposure to a strong base. Deprotonation and potential subsequent reactions or degradation.Use a weaker base if possible. Keep the reaction temperature low. Analyze the basic solution to see if the deprotonated species is stable or if degradation products have formed.
Change in color of the solution when the compound is in an acidic or basic medium. Indication of a chemical reaction or degradation.Immediately analyze a sample of the colored solution by UV-Vis spectroscopy and LC-MS to identify any new chromophores or degradation products.
Inconsistent results in bioassays. The compound may be degrading in the assay buffer.Assess the stability of the compound in the assay buffer over the time course of the experiment. Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Acidic Stability Assessment
  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Preparation: Before analysis, neutralize the samples with an appropriate amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH). Dilute the neutralized samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Use LC-MS to identify any degradation products.

Protocol 2: Basic Stability Assessment
  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Basic Stress Conditions:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw samples at initial (t=0), 2, 4, 8, and 24 hours.

  • Sample Preparation: Before analysis, neutralize the samples with an appropriate amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl). Dilute the neutralized samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Use LC-MS to identify any degradation products.

Data Presentation

Quantitative results from stability studies should be summarized in a clear and organized manner.

Table 1: Example of Acidic Stability Data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

ConditionTime (hours)% Parent Compound Remaining% Degradant 1% Degradant 2
0.1 M HCl, RT 0100.00.00.0
299.50.30.2
499.10.50.4
898.20.90.9
2496.51.81.7
1 M HCl, 60°C 0100.00.00.0
285.38.26.5
472.115.612.3
855.825.119.1
2420.445.234.4

Table 2: Example of Basic Stability Data for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

ConditionTime (hours)% Parent Compound Remaining% Degradant 3
0.1 M NaOH, RT 0100.00.0
299.80.2
499.60.4
899.20.8
2498.51.5
1 M NaOH, 60°C 0100.00.0
292.17.9
485.414.6
873.226.8
2450.649.4

Visualizations

The following diagrams illustrate the general workflow for assessing compound stability and a logical troubleshooting process.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start Prepare Stock Solution of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Stress Apply Stress Conditions (Acid/Base, Temp) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize Samples Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Quantify Quantify Parent and Degradants Analyze->Quantify Identify Identify Degradation Products Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway Report Report Findings Pathway->Report

Caption: Workflow for Forced Degradation Study.

Troubleshooting_Logic Start Unexpected Experimental Result (e.g., low yield, extra peaks) Check_Purity Verify Purity of Starting Material Start->Check_Purity Hypothesis Hypothesize Potential Degradation (Acid/Base Instability) Check_Purity->Hypothesis Forced_Deg Conduct Forced Degradation Study (see workflow) Hypothesis->Forced_Deg Analyze_Results Analyze Degradation Profile Forced_Deg->Analyze_Results Modify_Protocol Modify Experimental Protocol (e.g., milder conditions, shorter time) Analyze_Results->Modify_Protocol Re_evaluate Re-run Experiment with Modified Protocol Modify_Protocol->Re_evaluate End Problem Resolved Re_evaluate->End

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of the Pypyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyridine ring functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine giving a low yield and poor regioselectivity?

A1: Electrophilic aromatic substitution on a pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[1] Additionally, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When the reaction does occur, it typically favors the C3 position as the intermediates formed from attack at C2 or C4 are destabilized by placing a positive charge on the electronegative nitrogen atom.[1]

Troubleshooting Steps:

  • Activation via N-Oxide Formation: A highly effective strategy is to first oxidize the pyridine to its corresponding N-oxide. This makes the ring more susceptible to electrophilic attack and directs substitution to the C4 position. The N-oxide can be subsequently deoxygenated.[2]

  • Introduce Activating Groups: If your synthesis allows, installing an electron-donating group on the pyridine ring can increase its reactivity towards electrophiles.

  • Harsh Reaction Conditions: Be prepared to use more forcing conditions (e.g., higher temperatures) than for benzene, but be mindful of potential side reactions and decomposition.[1]

Q2: My nucleophilic aromatic substitution (SNAr) is resulting in a mixture of C2 and C4 isomers. How can I control the regioselectivity?

A2: Nucleophilic attack on the pyridine ring preferentially occurs at the C2 and C4 positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] The balance between C2 and C4 substitution is influenced by several factors.

Troubleshooting Steps:

  • Steric Hindrance: To favor C4 substitution, consider using a bulkier nucleophile, especially if the C2 position is sterically unhindered.[2] Conversely, if the C4 position is blocked by a bulky substituent, C2 attack will be favored.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favors C2 substitution, while dimethyl sulfoxide (DMSO) shifts the selectivity towards the other chloro-substituted position.

  • Electronic Effects: The electronic properties of existing substituents on the ring can subtly alter the electron deficiency at the C2 and C4 positions.[2]

Q3: I am struggling to achieve C4-selectivity in my Minisci reaction, obtaining a mixture of C2 and C4 products. What can I do?

A3: The Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle, often yields a mixture of C2 and C4 isomers.[4]

Troubleshooting Steps:

  • Employ a Removable Blocking Group: A highly effective method to achieve C4 selectivity is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group can sterically hinder the C2 and C6 positions, directing the radical attack almost exclusively to the C4 position.[2][5][6]

  • Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by solvent and pH. Avoiding acidic conditions may increase the proportion of the C4 product, as acidity often favors attack at the alpha-position (C2).[4]

  • Steric Hindrance on Nitrogen: Using a pyridinium salt with a bulky N-substituent can sterically shield the C2 and C6 positions, thereby favoring C4-functionalization.[4]

Q4: My Directed ortho-Metalation (DoM) on a pyridine derivative is giving low yields and side products. How can I improve this?

A4: A common issue in the Directed ortho-Metalation (DoM) of pyridines is the competitive nucleophilic addition of the organolithium reagent to the C2 position.

Troubleshooting Steps:

  • Choice of Base: Instead of highly nucleophilic bases like n-butyllithium, consider using sterically hindered lithium amide bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less nucleophilic and can selectively deprotonate the ortho-position.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and enhance the stability of the lithiated intermediate.[7]

  • Directing Group Strength: Ensure you are using a sufficiently strong directing metalation group (DMG). Strong DMGs for pyridine include tertiary amides and carbamates.

Q5: How can I achieve functionalization at the C3 position of the pyridine ring?

A5: The C3 position is generally the most challenging to functionalize directly.

Strategies for C3-Functionalization:

  • Electrophilic Aromatic Substitution: As mentioned in Q1, EAS reactions, when successful, tend to favor the C3 position, although they often require harsh conditions and can have low yields.[1]

  • Directed ortho-Metalation (DoM): By placing a directing group at the C2 or C4 position, lithiation can be directed to the C3 position. The resulting organolithium species can then be reacted with an electrophile.

  • Dearomatization Strategies: Recent advances have focused on the temporary dearomatization of the pyridine ring to create an electron-rich intermediate that can then undergo regioselective functionalization, often at the C3 position, followed by rearomatization.[8]

Data Presentation

Table 1: Regioselectivity in the Minisci-Type Decarboxylative Alkylation of Pyridines using a Maleate-Derived Blocking Group

EntryPyridine SubstrateCarboxylic AcidC4:C2 RegioselectivityYield (%)
1PyridinePivalic acid>99:175
23-MethylpyridinePivalic acid>99:180
33-ChloropyridinePivalic acid>99:172
4PyridineCyclohexanecarboxylic acid>99:185
52-PhenylpyridinePivalic acid>99:168

Data synthesized from information in referenced articles.[5]

Table 2: Influence of Solvent on Regioselectivity in the SNAr of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine

EntrySolventDielectric Constant (ε)C2:C6 Selectivity
1Dichloromethane (DCM)8.9316:1
2Acetonitrile37.59:1
3Dimethyl Sulfoxide (DMSO)46.71:2

Data synthesized from information in referenced articles.[9]

Mandatory Visualization

Caption: Decision workflow for regioselective pyridine functionalization.

G cluster_0 Electrophilic Attack cluster_1 Nucleophilic Attack E_plus E+ pyridine_E Pyridine Ring E_plus->pyridine_E sigma_complex_2 Sigma Complex (C2 Attack) (Positive charge on N) pyridine_E->sigma_complex_2 C2 Attack sigma_complex_3 Sigma Complex (C3 Attack) (Positive charge spread on C) pyridine_E->sigma_complex_3 C3 Attack sigma_complex_4 Sigma Complex (C4 Attack) (Positive charge on N) pyridine_E->sigma_complex_4 C4 Attack destabilized_2 Destabilized sigma_complex_2->destabilized_2 stabilized_3 More Stable sigma_complex_3->stabilized_3 destabilized_4 Destabilized sigma_complex_4->destabilized_4 Nu_minus Nu- pyridine_Nu Pyridine Ring Nu_minus->pyridine_Nu meisenheimer_2 Meisenheimer Complex (C2 Attack) (Negative charge on N) pyridine_Nu->meisenheimer_2 C2 Attack meisenheimer_3 Meisenheimer Complex (C3 Attack) (Negative charge only on C) pyridine_Nu->meisenheimer_3 C3 Attack meisenheimer_4 Meisenheimer Complex (C4 Attack) (Negative charge on N) pyridine_Nu->meisenheimer_4 C4 Attack stabilized_2_nu Stabilized meisenheimer_2->stabilized_2_nu destabilized_3_nu Less Stable meisenheimer_3->destabilized_3_nu stabilized_4_nu Stabilized meisenheimer_4->stabilized_4_nu

Caption: Electronic factors governing regioselectivity in pyridine substitution.

Experimental Protocols

Protocol 1: C4-Selective Minisci-Type Decarboxylative Alkylation using a Maleate Blocking Group

This protocol is adapted from a method demonstrated to be highly effective for the C4-alkylation of various pyridines.[5]

Materials:

  • Substituted pyridine

  • Maleate-derived blocking group reagent

  • Carboxylic acid (2 equivalents)

  • Silver nitrate (AgNO₃, 20 mol%)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 2 equivalents)

  • Dichloroethane (DCE)

  • Water

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Installation of the Blocking Group: React the pyridine with the maleate-derived reagent to form the corresponding pyridinium salt. This step is typically performed prior to the Minisci reaction and the salt is isolated.

  • Minisci Reaction: In a suitable reaction vessel, combine the pyridinium salt (1 equiv), the desired carboxylic acid (2 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2 equiv).

  • Add a 1:1 mixture of dichloroethane and water to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the biphasic mixture vigorously at 50 °C for approximately 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Deprotection: Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • To the crude product solution, add DBU (3 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate the removal of the blocking group.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation of Pyridine to Pyridine N-Oxide

This protocol is a general procedure for the synthesis of pyridine N-oxide, a key intermediate for C4-selective electrophilic substitution.[2]

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Safety shield and well-ventilated fume hood are essential.

Procedure:

  • In a reaction flask equipped with a stirrer, place 110 g (1.39 moles) of pyridine.

  • Behind a safety shield, slowly add 250 ml (1.50 moles) of 40% peracetic acid to the stirring pyridine. The rate of addition should be controlled to maintain the reaction temperature at approximately 85 °C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring and allow the reaction to cool to 40 °C.

  • Isolation: To isolate the product, evaporate the acetic acid under vacuum using a water aspirator.

  • Distill the residue under high vacuum (≤ 1 mm Hg). The pyridine N-oxide will be collected as a colorless solid at a boiling point of 100–105 °C/1mm.

Protocol 3: Directed ortho-Metalation (DoM) of a Pyridine Carboxamide

This protocol provides a general guideline for the DoM of a pyridine derivative bearing a directing group, such as an N,N-diethylcarboxamide.

Materials:

  • Pyridine substrate with a directing group (e.g., N,N-diethylnicotinamide)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi, 1.1 equivalents)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 equivalents)

  • Electrophile (e.g., iodine, 1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: In an oven-dried, flask under an inert atmosphere (nitrogen or argon), dissolve the pyridine substrate in anhydrous THF.

  • Add TMEDA (1.1 equivalents) to the solution.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-BuLi (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can be monitored by quenching small aliquots and analyzing by GC-MS.

  • Electrophilic Quench: Add a solution of the electrophile in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion is indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

References

Technical Support Center: Strategies to Prevent Debromination of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination encountered during cross-coupling reactions involving 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Introduction to the Challenge: Unwanted Debromination

Debromination, the premature loss of the bromine atom from the pyrazole ring, is a significant side reaction that can drastically reduce the yield of the desired coupled product. This hydro-debromination is often competitive with the desired cross-coupling pathway and is influenced by a variety of reaction parameters. Understanding the underlying mechanisms is key to mitigating this unwanted reaction.

The primary cause of debromination in palladium-catalyzed cross-coupling reactions is often the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from several sources within the reaction mixture, including:

  • Bases: Strong bases, particularly alkoxides, can react with protic solvents or even trace amounts of water to generate hydride species.

  • Solvents: Protic solvents such as alcohols can directly act as hydride donors.

  • Reagents and Impurities: Certain additives or impurities in the reagents can also contribute to the formation of Pd-H.

Once formed, the Pd-H species can undergo oxidative addition to the C-Br bond, followed by reductive elimination of H-Br, leading to the debrominated byproduct.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides specific troubleshooting advice for minimizing debromination in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions involving 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of 2-(1H-pyrazol-3-yl)pyridine as a major byproduct.

  • Low yield of the desired 2-(4-aryl-1H-pyrazol-3-yl)pyridine.

  • Inconsistent reaction outcomes.

Troubleshooting Strategies:

ParameterPotential Cause of DebrominationRecommended Solution
Base Strong bases (e.g., NaOtBu, KOtBu) can generate palladium-hydride species.Switch to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Ligand The phosphine ligand may not be sufficiently electron-rich or bulky to promote reductive elimination over debromination.Employ bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos. These can accelerate the desired coupling pathway.
Temperature High reaction temperatures can favor the debromination side reaction.Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a more active catalyst system.
Solvent Protic solvents or the presence of water can act as a hydride source.Ensure the use of anhydrous solvents. A mixture of a polar aprotic solvent like dioxane with a minimal amount of degassed water is often effective.
Catalyst Catalyst decomposition can lead to side reactions.Use a pre-catalyst (e.g., XPhos Pd G3) to ensure the active catalytic species is generated efficiently.
Issue 2: Debromination During Sonogashira Coupling

Symptoms:

  • Formation of the debrominated alkyne product, 2-(4-alkynyl-1H-pyrazol-3-yl)pyridine, alongside the desired product.

  • Reduced yield of the target molecule.

Troubleshooting Strategies:

ParameterPotential Cause of DebrominationRecommended Solution
Copper Co-catalyst The copper co-catalyst can sometimes promote side reactions.Consider running the reaction under copper-free conditions.[2]
Base Strong organic bases can contribute to debromination.Use a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Temperature Elevated temperatures can increase the rate of debromination.Perform the reaction at room temperature if possible, or with gentle heating.
Ligand The ligand may not be optimal for stabilizing the palladium catalyst.For copper-free conditions, ligands such as P(t-Bu)₃ can be effective.
Reaction Time Prolonged reaction times can lead to product degradation and side reactions.Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.
Issue 3: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 2-(1H-pyrazol-3-yl)pyridine as a byproduct.

  • Low yield of the desired 2-(4-amino-1H-pyrazol-3-yl)pyridine derivative.

Troubleshooting Strategies:

ParameterPotential Cause of DebrominationRecommended Solution
Base Strong bases are often required but can promote debromination.While strong bases like NaOtBu or LHMDS are common, consider using K₃PO₄ or Cs₂CO₃ if debromination is severe, although this may require a more active catalyst system.
Ligand Ligand choice is critical in Buchwald-Hartwig amination to favor C-N bond formation.Use specialized biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are designed to promote the desired amination.
Solvent The solvent can influence catalyst activity and stability.Toluene and dioxane are commonly used and are good choices. Ensure they are anhydrous.
Temperature High temperatures can lead to catalyst decomposition and an increased rate of debromination.Optimize the temperature to the lowest effective level for the specific amine being coupled.
Issue 4: Debromination Observed in Heck Reaction

Symptoms:

  • Formation of the debrominated alkene product.

  • Complex reaction mixture with multiple byproducts.

Troubleshooting Strategies:

ParameterPotential Cause of DebrominationRecommended Solution
Base The choice of base can influence the formation of palladium-hydride species.Triethylamine (Et₃N) is a common choice, but if debromination is an issue, consider a weaker base or an inorganic base like K₂CO₃.
Catalyst/Ligand Catalyst system may not be optimal for the substrate.For electron-rich substrates, phosphine-free catalyst systems or those with specific ligands like P(o-tolyl)₃ can be effective.
Additives Certain additives can suppress side reactions.The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes improve yields and reduce byproducts.
Solvent Solvent polarity can affect the reaction outcome.Aprotic polar solvents like DMF or NMP are often used. Ensure they are of high purity and anhydrous.

Frequently Asked Questions (FAQs)

Q1: Should I protect the pyrazole N-H before running the cross-coupling reaction?

A1: Yes, protecting the pyrazole N-H is a highly recommended strategy to prevent debromination and other side reactions. The acidic N-H proton can interfere with the catalytic cycle and promote side reactions. Common protecting groups for pyrazoles include:

  • Boc (tert-butyloxycarbonyl): Easily introduced using Boc₂O and a base. It can sometimes be removed under the cross-coupling reaction conditions, which can be advantageous.

  • SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group that is stable to many cross-coupling conditions and can be removed with fluoride sources or acidic conditions.[3]

Q2: How can I quantify the amount of debromination in my reaction mixture?

A2: The extent of debromination can be quantified using the following analytical techniques:

  • ¹H NMR Spectroscopy: By integrating the signals corresponding to the protons of the desired product and the debrominated byproduct, a ratio can be determined. It is crucial to identify unique, well-resolved peaks for each compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A calibrated LC-MS method can provide accurate quantification of the product and byproduct. The two compounds should be separable by the chosen column and mobile phase, and their respective mass-to-charge ratios can be monitored.

Q3: What is the first parameter I should change if I observe significant debromination?

A3: The first and often most impactful parameters to adjust are the base and the temperature . Switching to a milder base (e.g., from an alkoxide to a carbonate) and lowering the reaction temperature can significantly suppress the formation of palladium-hydride species responsible for debromination.

Q4: Can the choice of palladium precursor affect the level of debromination?

A4: Yes, the choice of palladium precursor can be important. Using a well-defined palladium pre-catalyst, such as a G2 or G3 Buchwald pre-catalyst, can lead to more reproducible results and potentially lower levels of side reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point and may require optimization for specific arylboronic acids.

Reagents & Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (or N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(4-bromo-1H-pyrazol-3-yl)pyridine, the arylboronic acid, and K₃PO₄.

  • Add the XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the flask with inert gas (repeat three times).

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Protection of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Reagents & Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2-(4-bromo-1H-pyrazol-3-yl)pyridine in anhydrous DCM in a round-bottom flask.

  • Add DMAP and triethylamine to the solution.

  • Add Boc₂O portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected compound.

Visualizations

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling and Competing Debromination Pathway

Suzuki_Debromination pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd_complex R-Pd(II)-Br(L_n) oa->pd_complex tm Transmetalation (R'B(OH)₂ / Base) pd_complex->tm pd_h_formation Pd-H Formation pd_complex->pd_h_formation Reaction with Hydride Source pd_r_rprime R-Pd(II)-R'(L_n) tm->pd_r_rprime re Reductive Elimination pd_r_rprime->re re->pd0 Regeneration product R-R' (Desired Product) re->product pd_h_source Hydride Source (Base, Solvent, etc.) pd_h_source->pd_h_formation pd_h_complex H-Pd(II)-Br(L_n) pd_h_formation->pd_h_complex re_debrom Reductive Elimination pd_h_complex->re_debrom re_debrom->pd0 Regeneration debrom_product R-H (Debrominated Byproduct) re_debrom->debrom_product

Caption: Suzuki coupling cycle and the competing debromination pathway.

Diagram 2: Troubleshooting Workflow for Debromination```dot

Troubleshooting_Debromination start Significant Debromination Observed q_base Is a strong base (e.g., NaOtBu) being used? start->q_base a_base_yes Switch to a milder base (K₂CO₃, Cs₂CO₃, K₃PO₄) q_base->a_base_yes Yes q_temp Is the reaction run at high temperature? q_base->q_temp No a_base_yes->q_temp a_temp_yes Lower the reaction temperature q_temp->a_temp_yes Yes q_ligand Is a standard ligand (e.g., PPh₃) being used? q_temp->q_ligand No a_temp_yes->q_ligand a_ligand_yes Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) q_ligand->a_ligand_yes Yes q_nh Is the pyrazole N-H unprotected? q_ligand->q_nh No a_ligand_yes->q_nh a_nh_yes Protect the N-H group (e.g., with Boc or SEM) q_nh->a_nh_yes Yes end Debromination Minimized q_nh->end No a_nh_yes->end

Caption: Workflow for the analysis and quantification of debromination.

References

Technical Support Center: Aqueous Workup for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the aqueous workup of reactions involving 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Troubleshooting Guide

Issue: Poor separation between organic and aqueous layers during extraction.

  • Possible Cause 1: Emulsion formation. This can be common when the reaction mixture contains polar organic solvents or when vigorous shaking is employed.

    • Solution:

      • Allow the separation funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • If the emulsion persists, filter the mixture through a pad of Celite®.

  • Possible Cause 2: Similar densities of the two phases.

    • Solution:

      • Add a solvent with a significantly different density to the organic phase (e.g., a denser solvent like chloroform if using a less dense one like ethyl acetate, or vice-versa). Be mindful of solvent miscibility.

      • Dilute the aqueous phase with water to decrease its density.

Issue: The desired product is not found in the organic layer after extraction.

  • Possible Cause 1: The product is protonated and remains in the acidic aqueous layer. The pyridine and pyrazole nitrogen atoms are basic and can be protonated in acidic conditions, making the compound water-soluble.

    • Solution:

      • Carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution, or dilute sodium hydroxide) to a pH of 8-9.[1]

      • Monitor the pH using pH paper or a pH meter.

      • Re-extract the now basic aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Possible Cause 2: The product has precipitated out of solution.

    • Solution:

      • Check for any solid material at the interface of the two layers or at the bottom of the separation funnel.

      • If a precipitate is observed, it may be the desired product. Isolate the solid by filtration. The pH of the aqueous layer can be adjusted to maximize precipitation before filtration.[1]

Issue: The final product is impure after workup and solvent removal.

  • Possible Cause 1: Incomplete removal of acidic or basic reagents.

    • Solution:

      • Wash the organic layer with a dilute acid (e.g., 1N HCl) to remove basic impurities.[2]

      • Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

      • Follow with a brine wash to remove residual water and aid in phase separation.

  • Possible Cause 2: Co-extraction of polar byproducts.

    • Solution:

      • Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

      • Consider switching to a more selective extraction solvent.

      • Further purification by column chromatography or recrystallization will likely be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting 2-(4-Bromo-1H-pyrazol-3-yl)pyridine?

A1: Ethyl acetate (EA) and chloroform (CHCl₃) are commonly used for extracting similar heterocyclic compounds.[1][2] The choice of solvent may depend on the specific reaction mixture and downstream applications. A good starting point is ethyl acetate due to its lower toxicity and ease of removal.

Q2: At what pH should I expect my product to be in the organic phase?

A2: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a basic compound. To ensure it is in its neutral form and thus more soluble in the organic phase, the aqueous phase should be neutral to basic (pH > 7). A pH of 8-9 is often a safe target to deprotonate any ammonium salts formed during an acidic reaction or workup.[1]

Q3: My reaction was conducted in an acidic solution. What is the general workup procedure?

A3: A general procedure involves cooling the reaction mixture, pouring it into water or ice, and then carefully neutralizing or basifying the solution with a base like sodium bicarbonate, sodium carbonate, or ammonium hydroxide to a pH of 7-8.[1] This is followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q4: How can I remove water from the final organic extract?

A4: After the final wash (typically with brine), the organic layer should be dried using an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it moves freely. Finally, filter off the drying agent before concentrating the solution.

Data Presentation

Table 1: User Experimental Data Log for Aqueous Workup of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

ParameterTrial 1Trial 2Trial 3Notes
Reaction Scale (mmol)
Initial Aqueous pH
Base Used for Neutralization e.g., NaHCO₃, NH₄OH
Final Aqueous pH
Extraction Solvent e.g., Ethyl Acetate, CH₂Cl₂
Volume of Solvent (mL)
Number of Extractions
Organic Layer Washes e.g., Brine, 1N HCl
Drying Agent e.g., Na₂SO₄, MgSO₄
Crude Product Yield (g)
Purity (by NMR/LC-MS)

Experimental Protocols

General Aqueous Workup Protocol for an Acidic Reaction Mixture

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the acidic reaction mixture into a beaker containing crushed ice or cold water with stirring.

  • Neutralization/Basification: While monitoring with a pH meter or pH paper, slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate) or a dilute base (e.g., 1M NaOH or ammonium hydroxide) until the pH of the aqueous solution reaches 8-9.[1] If a precipitate forms, this may be the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous layer).[1]

  • Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Aqueous_Workup_Troubleshooting start Start Aqueous Workup add_solvent Add Extraction Solvent & Mix start->add_solvent phase_separation Allow Phases to Separate add_solvent->phase_separation check_separation Clear Separation? phase_separation->check_separation emulsion Emulsion Formed check_separation->emulsion No separate_layers Separate Aqueous & Organic Layers check_separation->separate_layers Yes troubleshoot_emulsion Troubleshoot Emulsion: 1. Wait Longer 2. Add Brine 3. Filter through Celite emulsion->troubleshoot_emulsion troubleshoot_emulsion->phase_separation check_product_location Product in Organic Layer? separate_layers->check_product_location product_in_aqueous Product in Aqueous Layer check_product_location->product_in_aqueous No wash_organic Wash Organic Layer (Water, Brine) check_product_location->wash_organic Yes adjust_ph Adjust Aqueous pH to 8-9 product_in_aqueous->adjust_ph re_extract Re-extract Aqueous Layer adjust_ph->re_extract re_extract->wash_organic dry_organic Dry with Na₂SO₄/MgSO₄ wash_organic->dry_organic concentrate Filter & Concentrate dry_organic->concentrate check_purity Purity Acceptable? concentrate->check_purity impure_product Product Impure check_purity->impure_product No end Pure Product check_purity->end Yes purify Further Purification: Column Chromatography or Recrystallization impure_product->purify purify->end

Caption: Troubleshooting workflow for aqueous workup procedures.

References

overcoming challenges in the characterization of brominated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of brominated heterocyles.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for common issues encountered during the experimental analysis of brominated heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why do the peaks in my ¹H NMR spectrum look broad and poorly resolved?

A1: Peak broadening in the ¹H NMR spectrum of a brominated heterocycle can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to intermolecular interactions and peak broadening. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and reagents are clean.

  • Quadrupolar Effects of Bromine: Although less common to cause significant broadening in ¹H NMR, the quadrupolar nature of the bromine nucleus can sometimes influence nearby protons.[1]

Q2: I'm having trouble assigning the carbons attached to bromine in my ¹³C NMR spectrum. Why is the chemical shift different from what I expected based on electronegativity?

A2: This is a common observation due to the "heavy atom effect."[2] While you might expect the carbon attached to the electronegative bromine to be significantly downfield, the large electron cloud of the bromine atom can induce diamagnetic shielding, causing an upfield shift of the ipso-carbon compared to what electronegativity alone would predict.[2] For halogen-substituted benzenes, the expected order of the ipso-carbon chemical shift is F > Cl > H > Br > I.[2]

Q3: Can I distinguish between a chlorinated and a brominated carbon in my compound using NMR?

A3: Yes, this is possible with a high-resolution ¹³C NMR or an HSQC experiment, especially if you have sufficient sample concentration.[3]

  • Chlorine: Has two stable isotopes, ³⁵Cl (75.5%) and ³⁷Cl (24.5%). A carbon attached to chlorine will appear as two peaks with a roughly 3:1 intensity ratio.[3]

  • Bromine: Also has two stable isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%). A carbon attached to bromine will show two peaks of nearly equal intensity (1:1 ratio).[3]

Q4: My aromatic proton signals are overlapping, making it difficult to determine coupling constants. What can I do?

A4: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts and may resolve the overlapping peaks.[4]

  • Increase Spectrometer Field Strength: A higher field spectrometer will increase the dispersion of the signals.

  • 2D NMR Techniques: Experiments like COSY and TOCSY can help identify which protons are coupled, even if their signals are overlapping.[5] For complex structures, HSQC and HMBC experiments are invaluable for assigning proton and carbon signals.

Mass Spectrometry (MS)

Q1: My mass spectrum shows multiple molecular ion peaks. Is my sample impure?

A1: Not necessarily. This is a characteristic feature of bromine-containing compounds due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively).[6][7] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Q2: How can I use the isotopic pattern to determine the number of bromine atoms in my molecule?

A2: The relative intensities of the isotopic peaks in the molecular ion cluster are highly informative:[6]

  • One Bromine Atom: You will observe two peaks of approximately equal intensity at M and M+2.[6]

  • Two Bromine Atoms: You will see three peaks at M, M+2, and M+4 with an intensity ratio of roughly 1:2:1.[6]

  • Three Bromine Atoms: You will observe four peaks at M, M+2, M+4, and M+6 with an intensity ratio of approximately 1:3:3:1.

Q3: What are the common fragmentation patterns for brominated heterocycles?

A3: While fragmentation is highly structure-dependent, some general patterns for alkyl bromides that can be relevant for substituted heterocycles include:

  • Loss of a Bromine Radical: This will result in a fragment at M-79 or M-81.[8]

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the carbon bearing the bromine atom. This can lead to the formation of a resonance-stabilized cation.[8]

  • Loss of HBr: Elimination of hydrogen bromide can also be observed.

X-ray Crystallography

Q1: I am struggling to grow single crystals of my brominated heterocycle suitable for X-ray diffraction. What can I do?

A1: Growing high-quality crystals can be challenging. Here are some troubleshooting steps:

  • Purity is Key: Ensure your compound is highly pure. Impurities can inhibit crystal growth or lead to disordered crystals.[9]

  • Solvent Selection: Experiment with a variety of solvents in which your compound has moderate solubility.[10] Highly soluble compounds tend to precipitate quickly, forming small crystals.

  • Slow Evaporation: Prepare a nearly saturated solution, filter it to remove dust, and allow the solvent to evaporate slowly in a vibration-free environment.[10]

  • Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this solution in a sealed container with a "counter-solvent" in which your compound is insoluble but is miscible with the first solvent. Slow diffusion of the counter-solvent will gradually decrease the solubility and promote crystal growth.[11]

  • Thermal Control: Slowly cooling a saturated solution can yield high-quality crystals.[12]

Q2: My compound crystallizes as very fine needles. Are these suitable for X-ray diffraction?

A2: While not ideal, it is sometimes possible to obtain data from fine needles. However, larger, more equant (uniform in all dimensions) crystals are preferred. To obtain better crystals, try to slow down the crystallization process further. This can be achieved by using a poorer solvent, a lower temperature for slow cooling, or a slower diffusion rate in vapor diffusion experiments.

Purification

Q1: I am having difficulty separating my desired monobrominated product from the dibrominated byproduct using column chromatography. What should I do?

A1: Mono- and di-brominated products often have very similar polarities, making their separation by standard column chromatography challenging.

  • Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient. Test different solvent systems to maximize the difference in retention factors (Rf).

  • Recrystallization: This can be a very effective method if a solvent system can be found where the solubilities of the mono- and di-brominated products are sufficiently different.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating compounds with similar polarities.[13]

Q2: My bromination reaction is producing a lot of over-brominated products. How can I improve the selectivity for the monobrominated compound?

A2: Over-bromination is a common issue, especially with activated heterocyclic systems.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.

  • Milder Brominating Agents: Instead of elemental bromine, consider using a milder reagent like N-bromosuccinimide (NBS).[14]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent further reaction of the product.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the characterization of brominated heterocycles.

Table 1: Characteristic Isotopic Patterns in Mass Spectrometry for Bromine-Containing Compounds

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1

Data compiled from principles of mass spectrometry.[6]

Table 2: Selected ¹³C-¹H and ¹³C-⁷⁹Br Coupling Constants

CouplingCompound TypeTypical Value (Hz)
¹J(¹³C, ¹H)Aliphatic125
¹J(¹³C, ¹H)Alkene156
¹J(¹³C, ¹H)Alkyne249
¹J(¹³C, ⁷⁹Br)CD₂Br₂95[15]
¹J(¹³C, ⁷⁹Br)CDBr₃127[15]
¹J(¹³C, ⁷⁹Br)CBr₄151[15]

Table 3: Typical ³J(¹H, ¹H) Coupling Constants

Structural MotifCoupling Constant (Hz)
Free rotation (alkyl chains)6-8
cis-Alkene6-12
trans-Alkene12-18
Aromatic (ortho)6-10
Aromatic (meta)1-4
Aromatic (para)0-1

General values from NMR spectroscopy principles.[16]

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified brominated heterocycle in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; filter if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • For multiplicity information, run a DEPT-135 or DEPT-90/135 experiment to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): For complex structures, acquire 2D spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) to aid in complete structural assignment.

Protocol 2: General Procedure for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method Selection:

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum over an appropriate m/z range to observe the molecular ion cluster.

    • Pay close attention to the isotopic pattern to confirm the presence and number of bromine atoms.

    • If necessary, perform tandem MS (MS/MS) experiments to obtain fragmentation data for structural elucidation.

Protocol 3: General Procedure for Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the brominated heterocycle using methods such as slow evaporation, vapor diffusion, or slow cooling, as described in the troubleshooting section. The ideal crystal should be well-formed, transparent, and have dimensions of at least 0.1 mm in all directions.[9]

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Bromination Reaction workup Aqueous Workup synthesis->workup purification Purification (Column/HPLC/Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI/ESI) purification->ms xray X-ray Crystallography (if crystalline) purification->xray structure Structure Elucidation nmr->structure ms->structure xray->structure

General experimental workflow for the synthesis and characterization of brominated heterocycles.

troubleshooting_nmr cluster_broad Troubleshooting Broad Peaks cluster_overlap Troubleshooting Overlapping Peaks start Poorly Resolved ¹H NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks overlap Overlapping Peaks? start->overlap shim Re-shim Spectrometer broad_peaks->shim solvent Change NMR Solvent overlap->solvent dilute Dilute Sample shim->dilute clean Check for Paramagnetic Impurities dilute->clean end Improved Spectrum clean->end field Increase Field Strength solvent->field two_d Run 2D NMR (COSY/TOCSY) field->two_d two_d->end

Decision tree for troubleshooting common ¹H NMR spectroscopy issues.

ms_isotope_analysis start Observe Molecular Ion Cluster in Mass Spectrum one_br Two peaks (M, M+2) Ratio ~1:1 start->one_br Pattern? two_br Three peaks (M, M+2, M+4) Ratio ~1:2:1 start->two_br Pattern? three_br Four peaks (M, M+2, M+4, M+6) Ratio ~1:3:3:1 start->three_br Pattern? result1 One Bromine Atom one_br->result1 result2 Two Bromine Atoms two_br->result2 result3 Three Bromine Atoms three_br->result3

Logical flow for determining the number of bromine atoms from mass spectrometry data.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-(4-Bromo-1H-pyrazol-3-yl)pyridine vs. 2-(4-Chloro-1H-pyrazol-3-yl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides a detailed comparison of the reactivity of two key heterocyclic scaffolds, 2-(4-Bromo-1H-pyrazol-3-yl)pyridine and 2-(4-Chloro-1H-pyrazol-3-yl)pyridine, in palladium-catalyzed cross-coupling reactions. While direct head-to-head comparative studies for these specific compounds are not extensively documented, a wealth of data from analogous 4-halopyrazole systems allows for a robust predictive analysis of their reactivity.

The primary determinant of reactivity in these coupling reactions is the carbon-halogen bond strength, which follows the trend C-Br < C-Cl. This fundamental principle dictates that the bromo-derivative is generally more reactive than its chloro-counterpart. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the chloro-derivative offers advantages in terms of cost-effectiveness and stability.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the context of 4-halopyrazoles, the bromo-derivative consistently demonstrates superior reactivity over the chloro-derivative. This is evidenced by higher yields and the ability to employ less activated catalyst systems. While 4-chloropyrazoles can be effective coupling partners, they often necessitate more specialized and highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands.

Below is a summary of representative yields for the Suzuki-Miyaura coupling of analogous 4-halopyrazoles with various arylboronic acids.

Halogen at C4Catalyst SystemTypical Yield Range (%)General Observations
BromoPd(PPh₃)₄ or XPhos Pd G280-93Generally provides a good balance of reactivity and stability.
ChloroPd(OAc)₂/SPhos or other highly active systems60-95Requires more forcing conditions and specialized, electron-rich ligands.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity trend of 4-halopyrazoles in this transformation is Br > Cl. Experimental data on N-protected 4-halopyrazoles has shown that 4-bromo-1-tritylpyrazole is a more effective substrate than its chloro- and iodo-analogs in palladium-catalyzed aminations with amines lacking a β-hydrogen. This suggests that 2-(4-Bromo-1H-pyrazol-3-yl)pyridine would be expected to undergo Buchwald-Hartwig amination more readily than 2-(4-Chloro-1H-pyrazol-3-yl)pyridine.

The following table summarizes the comparative performance of analogous 4-halopyrazoles in the Buchwald-Hartwig amination.

Halogen at C4Catalyst SystemTypical Yield Range (%)General Observations
BromoPd(dba)₂/tBuDavePhos60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.
ChloroPd(dba)₂/tBuDavePhosModerateShows moderate reactivity, less than the bromo derivative.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole Derivative

A mixture of the 4-halopyrazole (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water 4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole Derivative

To a reaction vessel under an inert atmosphere are added the 4-halopyrazole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated at 80-110 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired N-arylated product.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow for comparing the reactivity of the two subject compounds.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid (R'-B(OH)2) Base Base Ar'-B(OR)2->Base Base->Transmetalation Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination [Ar-Pd(II)-X(L)(HNR'R'')] [Ar-Pd(II)-X(L)(HNR'R'')] Amine_Coordination->[Ar-Pd(II)-X(L)(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR'R'')]->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R'' Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Deprotonation Experimental_Workflow cluster_start Starting Materials cluster_reaction Parallel Cross-Coupling Reactions cluster_analysis Analysis and Comparison Bromo_Py 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Reaction_Bromo Reaction with Coupling Partner A Bromo_Py->Reaction_Bromo Chloro_Py 2-(4-Chloro-1H-pyrazol-3-yl)pyridine Reaction_Chloro Reaction with Coupling Partner A Chloro_Py->Reaction_Chloro Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Bromo->Monitoring Reaction_Chloro->Monitoring Isolation Product Isolation and Purification Monitoring->Isolation Characterization Structural Characterization (NMR, MS) Isolation->Characterization Yield_Comparison Yield and Purity Comparison Characterization->Yield_Comparison

Comparative Bioactivity of Pyrazolylpyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pyrazolylpyridine isomers. By summarizing key experimental data and methodologies, this document aims to facilitate the understanding of structure-activity relationships and inform future drug discovery efforts.

The pyrazolylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. The spatial arrangement of the pyrazole and pyridine rings, as well as the nature and position of substituents, can significantly influence the pharmacological profile of these compounds. This guide focuses on the comparative bioactivity of positional isomers of pyrazolylpyridines, offering insights into how isomeric changes impact their efficacy and selectivity.

Anticancer Activity: A Comparative Overview

Pyrazolylpyridine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. The following data, compiled from multiple studies, compares the in vitro anticancer activity of different pyrazolylpyridine isomers.

Table 1: Comparative Anticancer Activity of Phenylbipyridinylpyrazole Isomers
Compound IDMean Growth Percent (MGP) at 10 µMMost Sensitive Cell LineGrowth Inhibition (%)
5c 53%Leukemia SR85%
5h 58%Leukemia SR79%
5e Not Reported (Selective)Leukemia SR96%

Data synthesized from in vitro screening against a panel of 60 human cancer cell lines.[1]

Table 2: Kinase Inhibitory Activity of 2-(1H-pyrazol-1-yl)pyridine Derivatives against ALK5
Compound IDALK5 IC50 (nM)
PF-03671148 18
Analog 1 120
Analog 2 >10000

Data from in vitro kinase inhibition assays.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)

The antiproliferative activity of the phenylbipyridinylpyrazole compounds was evaluated at the National Cancer Institute (NCI) against their panel of 60 human tumor cell lines, representing nine different cancer types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney).

  • Cell Preparation: The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: The compounds are tested at a single concentration of 10 µM.

  • Incubation: The microtiter plates are incubated at 37 °C, 5% CO2, and 100% relative humidity for 48 hours.

  • Cell Viability Assay: After the incubation period, the cells are fixed in situ with trichloroacetic acid. Cell viability is determined by staining with sulforhodamine B (SRB). The absorbance is measured at 515 nm.

  • Data Analysis: The percentage growth is calculated relative to the control wells. A negative value indicates cell killing. The mean growth percent (MGP) across all cell lines is also determined.[1][3]

ALK5 Kinase Inhibition Assay

The inhibitory activity of the 2-(1H-pyrazol-1-yl)pyridine derivatives against the ALK5 kinase was determined using a biochemical assay.

  • Reagents: Recombinant human ALK5 kinase domain, ATP, and a suitable substrate peptide are used.

  • Assay Procedure: The compounds are serially diluted and incubated with the ALK5 enzyme and the substrate in a buffer solution.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

Visualizing Isomeric Structures and Experimental Workflow

To better understand the structural differences and the experimental process, the following diagrams are provided.

G cluster_isomers Positional Isomers of Pyrazolylpyridine node_2 2-(1H-pyrazol-1-yl)pyridine node_3 3-(1H-pyrazol-1-yl)pyridine node_4 4-(1H-pyrazol-1-yl)pyridine caption Figure 1: Chemical structures of the three main positional isomers of pyrazolylpyridine.

Figure 1: Positional Isomers of Pyrazolylpyridine

G start Start: Synthesized Pyrazolylpyridine Isomers assay_prep Prepare Assay Plates (e.g., cell lines, enzymes) start->assay_prep compound_add Add Isomers at Varying Concentrations assay_prep->compound_add incubation Incubate under Controlled Conditions compound_add->incubation readout Measure Biological Activity (e.g., cell viability, enzyme activity) incubation->readout data_analysis Data Analysis (e.g., IC50, GI50 calculation) readout->data_analysis comparison Comparative Analysis of Bioactivity data_analysis->comparison caption Figure 2: General experimental workflow for in vitro bioactivity screening of pyrazolylpyridine isomers.

Figure 2: In Vitro Bioactivity Screening Workflow

Structure-Activity Relationship Insights

The presented data, although from different studies, allows for the deduction of preliminary structure-activity relationships (SAR).

For the phenylbipyridinylpyrazole series, the high degree of selectivity and potency of compound 5e against the leukemia SR cell line suggests that specific substitutions on the pyridine rings are crucial for its anticancer activity.[1] The broad-spectrum activity of compounds 5c and 5h indicates that minor structural modifications can significantly alter the selectivity profile.[1]

In the case of the 2-(1H-pyrazol-1-yl)pyridine derivatives targeting ALK5, the substitutions on the pyrazole core were found to be critical for optimizing potency.[2] The dramatic loss of activity in analog 2 compared to PF-03671148 highlights the sensitivity of the binding pocket to the chemical nature of the substituents.[2]

Conclusion

This guide provides a comparative overview of the bioactivity of pyrazolylpyridine isomers, with a focus on their anticancer and kinase inhibitory properties. The presented data underscores the importance of isomeric and substituent positioning in determining the pharmacological profile of these compounds. The detailed experimental protocols and visual aids are intended to support researchers in their efforts to design and evaluate novel pyrazolylpyridine-based therapeutic agents. Further head-to-head comparative studies of a wider range of isomers against various biological targets are warranted to build a more comprehensive understanding of the structure-activity relationships within this versatile class of molecules.

References

Spectroscopic Validation of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the validation of 2-(4-bromo-1H-pyrazol-3-yl)pyridine and its derivatives. By presenting experimental data from related structures, this document serves as a valuable resource for the characterization and confirmation of novel compounds within this chemical class. The guide details standardized experimental protocols and visual workflows to aid in the systematic spectroscopic validation process.

Comparative Spectroscopic Data

The structural confirmation of 2-(4-bromo-1H-pyrazol-3-yl)pyridine derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete dataset for the specific target molecule is not publicly available, the following tables summarize key spectroscopic features of closely related compounds, providing a benchmark for validation.

Table 1: 1H NMR Spectroscopic Data of Related Pyrazolyl-Pyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
2-(3-(4-bromophenyl)-1H-pyrazol-5-yl)pyridineDMSO-d67.30–7.99 (m, 8H, ArH), 8.60 (s, 1H, ArH), 13.66, 13.56 (s, 1H, NH)[1]
2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridineCDCl33.85 (s, 3H, OCH3), 6.96–7.00 (m, 3H, ArH), 7.23–7.27 (m, 1H, ArH), 7.74–7.81 (m, 4H, ArH), 8.68 (d, 1H, J = 4.9 Hz, ArH), 11.55 (s, 1H, NH)[1]
2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)pyridineCDCl37.24–7.27 (m, 3H, ArH), 7.41 (s, 1H, CH), 7.74–7.80 (m, 2H, ArH), 7.91 (d, 2H, J = 7.9 Hz, ArH), 8.66 (d, 2H, J = 4.4 Hz)[1]
4-bromo-1H-pyrazoleCD2Cl2Stacked 400 MHz 1H NMR spectra available in the reference.[2]

Table 2: 13C NMR Spectroscopic Data of a Related Pyrazolyl-Pyridine Derivative

CompoundSolventChemical Shift (δ, ppm)Reference
2-(3-(4-bromophenyl)-1H-pyrazol-5-yl)pyridineDMSO-d6100.78, 100.99, 101.18, 119.20, 119.99, 120.46, 121.24, 122.63, 123.07, 125.07, 127.07, 129.00, 131.57, 131.93, 132.76, 136.74, 137.36, 142.29, 143.31, 147.83, 149.17, 149.41, 150.12, 151.95, 152.32[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Related Pyrazolyl-Pyridine Derivatives

CompoundIonization ModeCalculated m/zFound m/zMolecular FormulaReference
2-(3-(4-bromophenyl)-1H-pyrazol-5-yl)pyridineESI-TOF300.01363300.01290C14H11BrN3[1]
2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)pyridineESI-TOF252.11369252.11289C15H14N3O[1]
2-(3-(pyridin-4-yl)-1H-pyrazol-5-yl)pyridineESI-TOF223.09837223.09772C13H11N4[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standardized and can be adapted for the analysis of 2-(4-bromo-1H-pyrazol-3-yl)pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • 1H NMR Spectroscopy :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Spectroscopy :

    • Acquire spectra on the same instrument.

    • Use a spectral width of 0 to 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode to observe the [M+H]+ ion.

    • Set the mass range to cover the expected molecular weight of the compound.

    • Ensure high mass accuracy and resolution to enable the determination of the elemental composition.

  • Data Analysis : Determine the accurate mass of the molecular ion and use it to calculate the elemental formula, which should be consistent with the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition :

    • Record the spectrum over a range of 4000 to 400 cm-1.

    • Co-add a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

  • Data Analysis : Identify characteristic absorption bands for functional groups expected in the molecule, such as N-H stretching, C=N stretching, and aromatic C-H and C=C vibrations.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow for spectroscopic validation and the logical process for structure confirmation.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic validation of pyridine derivatives.

logical_relationship Proposed_Structure Proposed Structure 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivative NMR_Data NMR Data (Chemical Shifts, Coupling Constants, Integration) Proposed_Structure->NMR_Data predicts MS_Data MS Data (Molecular Ion Peak, Fragmentation) Proposed_Structure->MS_Data predicts IR_Data IR Data (Functional Group Frequencies) Proposed_Structure->IR_Data predicts Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure corroborates MS_Data->Confirmed_Structure corroborates IR_Data->Confirmed_Structure corroborates

Caption: Logical relationship for the confirmation of chemical structures using spectroscopic data.

References

Comparative Analysis of 2-(Pyrazol-3-yl)pyridine Analogs as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(pyrazol-3-yl)pyridine analogs, a class of compounds that has demonstrated significant potential as kinase inhibitors. While the initial focus of this guide was on 2-(4-Bromo-1H-pyrazol-3-yl)pyridine analogs, a thorough review of the current scientific literature did not yield specific SAR studies for this exact scaffold. However, extensive research is available on the closely related 4-(pyrazol-3-yl)-pyridine analogs, which have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK).[1][2] This guide will, therefore, focus on the SAR of these 4-(pyrazol-3-yl)-pyridine analogs, providing valuable insights that are likely applicable to the broader class of pyrazolylpyridine compounds.

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress signals, such as cytokines and ultraviolet irradiation.[1] Dysregulation of JNK signaling has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[1] This guide will present quantitative data on the inhibitory activity of various 4-(pyrazol-3-yl)-pyridine analogs against JNK3, providing a framework for the rational design of more potent and selective kinase inhibitors.

Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridine Analogs

The inhibitory activity of 4-(pyrazol-3-yl)-pyridine analogs is significantly influenced by substitutions on both the pyrazole and pyridine rings. The following table summarizes the in vitro inhibitory concentrations (IC50) of a series of analogs against JNK3 and the related p38 kinase, highlighting key SAR trends.

CompoundR1 (Pyrazole)R2 (Pyridine)JNK3 IC50 (µM)p38 IC50 (µM)
1 HH0.16> 20
2 H5-Cl0.08> 20
3 CH3H0.25> 20
4 CH35-Cl0.12> 20
5 H5-F0.11> 20
6 CH35-F0.15> 20

Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011, 21 (9), 2732-2735.[1][2]

Key Observations from the SAR Data:

  • Substitution at the 5-position of the pyridine ring: The introduction of a halogen atom (Cl or F) at the 5-position of the pyridine ring generally leads to a two-fold increase in potency against JNK3 (compare compound 1 with 2 and 5 ). This suggests that an electron-withdrawing group at this position is favorable for activity.

  • N-alkylation of the pyrazole ring: Methylation of the pyrazole nitrogen (R1 = CH3) results in a slight decrease in inhibitory activity against JNK3 (compare compound 1 with 3 , and 2 with 4 ). While this modification may decrease polarity, it is not beneficial for potency.[1]

  • Selectivity: All tested analogs demonstrated high selectivity for JNK3 over p38 kinase, with no significant inhibition of p38 observed at concentrations up to 20 µM. This indicates that the 4-(pyrazol-3-yl)-pyridine scaffold is a promising starting point for the development of selective JNK inhibitors.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay used to determine the IC50 values of the 4-(pyrazol-3-yl)-pyridine analogs.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase (IC50).

Materials:

  • Recombinant human JNK3 and p38α kinases

  • Biotinylated substrate peptide (e.g., Biotin-GRPRTSSFAEG)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-substrate antibody

  • Time-Resolved Fluorescence (TRF) reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant kinase, and biotinylated substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind to the plate.

  • Wash the plate to remove unbound components.

  • Add a europium-labeled anti-phospho-substrate antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add an enhancement solution to dissociate the europium ions and form a highly fluorescent chelate.

  • Read the time-resolved fluorescence signal using a TRF reader.

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Biological Context and Experimental Workflow

To better understand the biological relevance of JNK inhibition and the experimental procedures involved, the following diagrams are provided.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signals Stress Signals Receptor Receptor Stress Signals->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK4/7 MKK4/7 MAPKKK->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Transcription Transcription c-Jun->Transcription Activates Cellular Response Cellular Response Transcription->Cellular Response

Caption: The JNK Signaling Pathway.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Setup Combine Kinase, Substrate, & Compound Compound Dilution->Reaction Setup Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Setup Reaction Initiation Add ATP Reaction Setup->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Stop Add EDTA Incubation->Reaction Stop Binding to Plate Transfer to Streptavidin Plate Reaction Stop->Binding to Plate Antibody Incubation Antibody Incubation Binding to Plate->Antibody Incubation Washing Washing Antibody Incubation->Washing Signal Reading TRF Reading Washing->Signal Reading Data Processing Calculate % Inhibition Signal Reading->Data Processing IC50 Determination IC50 Determination Data Processing->IC50 Determination

Caption: In Vitro Kinase Inhibition Assay Workflow.

References

A Comparative Guide to 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Scaffolds as JNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the inhibitory performance of novel 2-(4-Bromo-1H-pyrazol-3-yl)pyridine derivatives against c-Jun N-terminal kinases (JNKs), with a focus on JNK3. This guide provides a summary of experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

A novel series of 4-(pyrazol-3-yl)-pyridine compounds have been synthesized and evaluated for their potential as inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of cellular responses to stress.[1] The JNK family of proteins, particularly the JNK3 isoform which is predominantly expressed in the brain, has emerged as a significant therapeutic target for neurodegenerative diseases.[1] This guide focuses on the structure-activity relationship (SAR) of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine scaffolds, presenting a comparative analysis of their inhibitory potency and selectivity against JNK3 and the related p38 kinase.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of a series of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine derivatives were assessed against JNK3 and p38 kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. The data highlights the impact of various substitutions on the pyrazole and pyridine rings on the inhibitory efficacy and selectivity of the compounds.

CompoundJNK3 IC50 (μM)p38 IC50 (μM)
12 H4-morpholinylH0.16>20
13 H4-morpholinylCl0.08>20
14 CH₃4-morpholinylH0.25>20
37 CH₃4-morpholinyl4-fluorophenyl0.0150.01
38 CH₃4-morpholinyl3-fluorophenyl0.02>20
39 CH₃4-morpholinyl2-fluorophenyl0.03>20
40 CH₃4-morpholinyl4-pyridyl0.04>20
41 CH₃4-morpholinyl3-pyridyl0.025>20
42 CH₃4-morpholinyl2-pyridyl0.05>20
43 CH₃4-morpholinyl4-methoxyphenyl0.02>20

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 2-(4-Bromo-1H-pyrazol-3-yl)pyridine scaffolds.

JNK3 and p38α Kinase Inhibition Assays

The inhibitory activity of the compounds against JNK3 and p38α was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human JNK3 and p38α enzymes

  • ATP

  • Substrate peptide (e.g., ATF2 for p38α, c-Jun for JNK3)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled acceptor

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound solution to the appropriate wells.

  • Add 4 µL of a solution containing the kinase enzyme in assay buffer.

  • Add 4 µL of a solution containing ATP and the substrate peptide in assay buffer to initiate the kinase reaction. The final ATP concentration should be at its Km value for the respective enzyme.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing the europium-labeled antibody and the APC-labeled acceptor in a buffer with EDTA.

  • Incubate the plate for at least 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a suitable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress. It is a three-tiered kinase module that ultimately leads to the phosphorylation and activation of transcription factors, most notably c-Jun.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV, Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Response Cellular Response (Apoptosis, Inflammation, etc.) cJun->Response Inhibitor 2-(4-Bromo-1H-pyrazol-3-yl)pyridine Scaffold Inhibitor->JNK Inhibition

Caption: The JNK signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of the synthesized compounds against JNK3 and p38α kinases.

Kinase_Assay_Workflow Start Start: Synthesized Compound Preparation Compound Dilution (Serial Dilution in DMSO) Start->Preparation Assay_Setup Assay Plate Setup (Compound, Kinase, ATP/Substrate) Preparation->Assay_Setup Incubation Kinase Reaction (Room Temperature) Assay_Setup->Incubation Detection Signal Detection (TR-FRET) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End: Potency & Selectivity Profile Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] These inhibitors are pivotal in treating a range of diseases, particularly cancer, by targeting dysregulated protein kinases.[2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Data Presentation: A Comparative Look at Inhibitor Potency

The journey of a kinase inhibitor from a lab discovery to a clinical candidate is a rigorous one, starting with its performance in controlled, isolated environments (in vitro) and progressing to its effectiveness within a living organism (in vivo). The following tables summarize the in vitro inhibitory activity (IC50 values) of several pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding the structure-activity relationship (SAR) and for prioritizing lead compounds for further development.[1]

In Vitro Efficacy of Selected Pyrazole-Based Kinase Inhibitors
CompoundTarget KinaseIn Vitro IC50 (nM)Target Cell LineCellular IC50 (µM)Reference
Afuresertib (GSK2110183)Akt10.08 (Ki)HCT116 (Colon)0.95[1][4]
Compound 2Akt11.3HCT116 (Colon)0.95[4][5]
AT7519CDK1, CDK2-Multiple-[6]
Compound 6Aurora A160HCT116 (Colon)0.39[1][4]
MCF-7 (Breast)0.46[1][4]
Compound 8Aurora A/B35 (A), 75 (B)SW620 (Colon)0.35[5]
HCT116 (Colon)0.34[5]
Asciminib (ABL-001)Bcr-Abl0.5--[4]
RuxolitinibJAK1, JAK2~3--[7]
Ravoxertinib (GDC-0994)ERK1, ERK26.1 (ERK1), 3.1 (ERK2)--[7]
CH5183284/Debio 1347FGFR-1, -2, -39.3, 7.6, 22--[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase or the viability of a cell line by 50%. Ki (inhibition constant) is another measure of inhibitor potency.

From the Benchtop to Preclinical Models: The In Vitro-In Vivo Correlation

A critical aspect of drug development is the translation of promising in vitro results into tangible in vivo efficacy. A potent inhibitor in a biochemical assay does not always translate to a successful drug in a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, play a significant role in the overall in vivo performance.[8]

For instance, a study on pyrazole-based inhibitors of the Mdm2/4-p53 interaction found that despite promising in vitro cytotoxicity with IC50 values in the low micromolar range, the compounds failed to affect tumor growth in xenograft models.[9] The researchers concluded that they were unable to achieve sufficient tumor concentrations of the compounds to replicate the cell growth inhibition observed in vitro.[9] This highlights the importance of thorough pharmacokinetic and pharmacodynamic studies to bridge the gap between in vitro and in vivo findings.

Conversely, some pyrazole-based inhibitors have demonstrated a better correlation. For example, BKI 1708, an inhibitor of calcium-dependent protein kinase 1, showed potent in vitro activity (IC50 = 0.7 nM) and subsequently demonstrated in vivo efficacy in a mouse model of cryptosporidiosis at a dose of 8 mg/kg once daily.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor efficacy. Below are methodologies for key in vitro and a general overview of in vivo experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[1]

Materials:

  • Test pyrazole-based compounds (dissolved in DMSO)

  • Kinase enzyme

  • Substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells and mix gently.

  • Initiate the kinase reaction by adding the substrate and ATP solution.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test pyrazole-based compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with the diluted compounds and controls and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy Studies (Xenograft Model)

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a common method for evaluating the in vivo anti-cancer efficacy of a drug candidate.[9]

General Procedure:

  • Cell Culture and Implantation: Human cancer cells (e.g., HCT116) are cultured in vitro and then subcutaneously injected into the flank of immunocompromised mice (e.g., SCID mice).[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intravenous injection) and at a predetermined dose and schedule. The control group receives a vehicle.[9]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set duration.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group. Pharmacokinetic and pharmacodynamic analyses may also be performed on plasma and tumor tissue samples.

Visualizing the Molecular Landscape and Experimental Process

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

G cluster_0 General Workflow for Kinase Inhibitor Evaluation A In Vitro Kinase Assay (Biochemical Potency) B Cell-Based Assays (Cellular Potency & Viability) A->B Promising IC50 C In Vivo Efficacy Studies (e.g., Xenograft Models) B->C Good Cellular Activity D Pharmacokinetics (PK) & Pharmacodynamics (PD) C->D Tumor Growth Inhibition E Lead Optimization D->E Favorable ADME Profile F Preclinical Candidate D->F E->B E->C

Caption: A generalized workflow for the evaluation of pyrazole-based kinase inhibitors.

G cluster_1 PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-Based Akt Inhibitor (e.g., Afuresertib) Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway, a common target for pyrazole-based inhibitors.

G cluster_2 In Vitro vs. In Vivo Efficacy Relationship InVitro High In Vitro Potency (Low IC50) InVivo In Vivo Efficacy InVitro->InVivo Potential For ADME Absorption Distribution Metabolism Excretion ADME->InVivo Influences Toxicity Toxicity & Off-Target Effects Toxicity->InVivo Limits

Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

References

Assessing Off-Target Effects of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a framework for assessing the off-target effects of kinase inhibitors. Due to the limited publicly available data specifically for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine-derived compounds, this document utilizes data from structurally related pyrazole-based kinase inhibitors as illustrative examples. The methodologies and data presented are intended to serve as a comprehensive template for the rigorous evaluation of novel chemical entities.

The development of highly selective kinase inhibitors is a primary goal in drug discovery to maximize therapeutic efficacy while minimizing adverse effects. The pyrazole scaffold is a common feature in many kinase inhibitors, making a thorough understanding of their off-target interaction profiles crucial.[1][2] Off-target effects can lead to unexpected toxicities or provide opportunities for drug repositioning.[3][4] This guide offers a comparative analysis of methodologies to assess these off-target effects, supported by experimental protocols and representative data from related pyrazole-containing compounds.

Data Presentation: Comparative Off-Target Profiles

To objectively evaluate the selectivity of a novel compound, its inhibitory activity against a wide range of kinases should be compared with that of other well-characterized inhibitors. The following table summarizes the off-target profiles of several exemplary pyrazole-based inhibitors against a panel of kinases. Data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or as a percentage of inhibition at a fixed concentration.

Kinase Target Compound A (TBK1 Inhibitor) Compound B (JNK3 Inhibitor) Compound C (Aurora B Inhibitor)
Primary Target TBK1 (IC50 = 0.2 nM) [5]JNK3 (IC50 = 160 nM) [6]Aurora B (IC50 = 0.37 nM) [7]
IKKεIC50 = 1.6 nM[5]--
p38α-> 20,000 nM[6]-
Aurora A--> 1,110 nM[7]
CDK1> 1000 nM--
FAK---
ALK---
Selectivity Panel (% Inhibition @ 1 µM)
AAK1< 10%--
ABL1< 10%--
BIKE< 10%--
CLK125%--
CSNK1E< 10%--
DYRK1B15%--
FLT3> 80%--
SRC--> 80%
VEGFR2--> 80%

Data is synthesized from publicly available literature for illustrative purposes.[5][6][7]

Experimental Protocols

Rigorous and standardized experimental protocols are essential for generating reliable and comparable data on off-target effects. Below are detailed methodologies for two key experiments: in vitro kinase profiling and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Profiling Assay

This protocol describes a common method to determine the IC50 values of a compound against a panel of purified kinases.

Objective: To quantify the inhibitory potency of a test compound against a broad range of kinases in a biochemical assay.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., 2-(4-Bromo-1H-pyrazol-3-yl)pyridine derivative)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the specific kinase and its corresponding substrate in the assay buffer.

  • Assay Plate Preparation: Dispense a small volume (e.g., nanoliters) of the diluted test compound, control inhibitor, and DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Addition: Add the kinase reaction mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent. For example, in the ADP-Glo™ assay, a reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis:

    • The raw data (e.g., luminescence or fluorescence intensity) is normalized relative to the positive (no inhibition, DMSO only) and negative (complete inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement and identify off-target binding within a cellular environment. It is based on the principle that ligand binding stabilizes proteins against thermal denaturation.[7]

Objective: To assess the binding of a test compound to its intended target and potential off-targets in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry-based proteomics.

  • Data Analysis:

    • Melt Curve: Quantify the amount of soluble protein at each temperature point. Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and therefore binding.

    • Isothermal Dose-Response: To determine the potency of the binding, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature. Plot the amount of soluble protein against the compound concentration to determine the EC50 for thermal stabilization.

Mandatory Visualization

Diagrams illustrating experimental workflows and signaling pathways are critical for clear communication in scientific research. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_dispense Dispense Compound to Plate compound_prep->plate_dispense kinase_prep Prepare Kinase/Substrate Mix add_kinase Add Kinase Mix kinase_prep->add_kinase plate_dispense->add_kinase start_reaction Initiate with ATP add_kinase->start_reaction incubation Incubate at RT start_reaction->incubation detect_signal Add Detection Reagent & Read Plate incubation->detect_signal data_norm Normalize Data detect_signal->data_norm calc_ic50 Calculate IC50 Values data_norm->calc_ic50

Caption: Workflow for an in vitro kinase profiling assay.

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras off_target Off-Target Kinase (e.g., SRC family) receptor->off_target raf RAF (e.g., BRAF) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription output Cell Proliferation, Survival, Differentiation transcription->output off_target->ras

Caption: Simplified MAPK signaling pathway with potential off-target interactions.

References

A Spectroscopic Comparison of 4-Halogenated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 4-halogenated pyrazole compounds, namely 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazole. These compounds are pivotal building blocks in medicinal chemistry and materials science. Understanding their distinct spectroscopic signatures is crucial for their synthesis, characterization, and application in novel molecular designs. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the 4-halogenated pyrazole series. The data highlights the influence of the halogen substituent on the chemical environment of the pyrazole ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spectrometry (m/z)
4-Fluoropyrazole NH: ~11.14H3/H5: ~7.5C3/C5: ~140 (d, ¹JCF)C4: ~90 (d, ²JCF)NH stretch: ~3150-3250M⁺: 86
4-Chloropyrazole NH: ~11.57H3/H5: ~7.57C3/C5: 132.1C4: 110.6NH stretch: ~3100-3200M⁺: 102, M⁺+2: 104 (3:1)
4-Bromopyrazole NH: ~11.53H3/H5: ~7.60C3/C5: 133.5C4: 95.5NH stretch: ~3100-3200M⁺: 146, M⁺+2: 148 (1:1)
4-Iodopyrazole NH: ~11.75H3/H5: ~7.65C3/C5: 138.5C4: 55.9NH stretch: ~3050-3150M⁺: 194

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 4-halogenated pyrazoles are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate reactivity.

Synthesis Protocols

1. Synthesis of 4-Fluoropyrazole: The synthesis of 4-fluoropyrazole can be achieved through the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.[1]

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% aqueous ethanol solution, dihydrazine (1.0 eq) is added.

  • The reaction mixture is heated to 55 °C for 30 minutes.

  • After cooling to room temperature, the pH is adjusted to 9 with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 4-fluoropyrazole.

2. Synthesis of 4-Chloropyrazole: 4-Chloropyrazole can be synthesized by the reaction of pyrazole with a chlorinating agent such as hypochloric acid or a salt thereof.[2]

  • Pyrazole (1.0 eq) is dissolved in a suitable solvent.

  • 0.95-10 equivalents of hypochloric acid or a salt thereof are added.

  • The reaction is carried out at a temperature between -20 °C and +70 °C, preferably between 0 °C and 40 °C.

  • The reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent, dried, and concentrated to yield 4-chloropyrazole.

3. Synthesis of 4-Bromopyrazole: A common method for the synthesis of 4-bromopyrazole involves the direct bromination of pyrazole.

  • Pyrazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • For example, a one-pot synthesis can be performed from 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid under solvent-free conditions.[3][4]

4. Synthesis of 4-Iodopyrazole: 4-Iodopyrazole is typically synthesized via electrophilic iodination of pyrazole.[5][6]

  • Method A (Iodine and an Oxidant): To a suspension of pyrazole (1.0 eq) in water, iodine (0.5 eq) is added, followed by the dropwise addition of 30% hydrogen peroxide (0.6 eq) at room temperature. The reaction is stirred for 1-4 hours and monitored by TLC.[5][6]

  • Method B (N-Iodosuccinimide): Pyrazole (1.0 eq) is reacted with N-Iodosuccinimide (NIS) (1.1-1.5 eq) in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature until completion, then worked up using aqueous sodium thiosulfate and sodium bicarbonate solutions.[5][6]

  • Method C (Iodine and Ceric Ammonium Nitrate): To a solution of pyrazole (1.0 eq) in acetonitrile, iodine (1.3 eq) and ceric ammonium nitrate (CAN) (1.1 eq) are added, and the mixture is refluxed overnight.[5]

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the 4-halogenated pyrazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Spectra are acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width is used, and a longer acquisition time and/or a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for GC-MS analysis.

  • Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the compound (e.g., m/z 10-300). The fragmentation pattern is analyzed to confirm the molecular weight and identify characteristic fragments. For halogenated compounds, the isotopic pattern of the molecular ion is a key diagnostic feature (e.g., the M⁺ and M⁺+2 peaks for chlorine and bromine).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of 4-halogenated pyrazole compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Pyrazole Starting Material halogenation Halogenation Reaction (F, Cl, Br, I) start->halogenation workup Reaction Work-up (Extraction, Washing) halogenation->workup purification Purification (Chromatography, Recrystallization) workup->purification product 4-Halogenated Pyrazole purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for synthesis and analysis.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Bromo Group on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic modification of substituents on this heterocyclic ring is a key aspect of drug design and optimization. Among the various positions for substitution, the C4-position of the pyrazole ring is a frequent site for introducing a bromo group, which can significantly influence the compound's pharmacological profile. However, the presence of a bromine atom can also impact metabolic stability, pharmacokinetic properties, and potential toxicity.

This guide provides a comparative analysis of bioisosteric replacement strategies for the bromo group on the pyrazole ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. By replacing the bromo group with a suitable bioisostere, it is often possible to maintain or improve the desired therapeutic effects while mitigating undesirable properties.

This document will delve into common bioisosteric replacements for bromine, present available quantitative data for comparison, detail relevant experimental protocols, and provide a conceptual framework for these medicinal chemistry strategies.

Bioisosteric Replacements for the Bromo Group

Classical and non-classical bioisosteres for the bromo group on a pyrazole ring include, but are not limited to:

  • Halogens: Chlorine (Cl)

  • Small Alkyl Groups: Methyl (CH₃)

  • Cyano Group: (C≡N)

  • Trifluoromethyl Group: (CF₃)

The choice of a bioisostere depends on various factors, including the desired physicochemical properties (e.g., size, lipophilicity, electronic effects) and the specific interactions with the biological target.

Comparative Biological Activity Data

While direct head-to-head comparisons of a bromo-pyrazole with a comprehensive set of its bioisosteres are not always available in a single study, the following table summarizes representative data gleaned from various sources to illustrate the impact of such replacements. It is crucial to note that the biological activity is highly dependent on the overall molecular structure and the specific biological target.

Scaffold R Group at C4 Biological Target/Assay Activity (IC₅₀/EC₅₀/Ki) Reference
Pyrazole Derivative ABromoAnticancer (HeLa cells)8.7 µg/mL[1]
Pyrazole Derivative AChloroAnticancer (HeLa cells)Not explicitly compared in the same study, but chloro analogs showed IC50 of 1.93 µM against HeLa in a different scaffold.[2][1]
PhenylpyrazoleBromoNot SpecifiedNot Specified
PhenylpyrazoleCyanoBRAF KinaseLoss of activity[3]
PhenylpyrazoleChloroBRAF KinaseLoss of activity[3]
Pyrazole Derivative BBromoNot SpecifiedNot Specified
Pyrazole Derivative BMethylNot SpecifiedTolerated and beneficial[3]

Note: The data presented is illustrative and may not be directly comparable across different studies due to variations in the core scaffold and experimental conditions.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of a 4-bromopyrazole and a subsequent Suzuki coupling reaction to introduce other functionalities, which can be adapted for the synthesis of various bioisosteres.

Protocol 1: Synthesis of 4-Bromopyrazole

This protocol describes a general method for the bromination of a pyrazole ring.

Materials:

  • Pyrazole

  • Bromine

  • Solvent (e.g., acetic acid, chloroform)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

Procedure:

  • Dissolve the pyrazole starting material in a suitable solvent.

  • Slowly add a solution of bromine in the same solvent to the pyrazole solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding a neutralizing agent, such as a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-bromopyrazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazole

This protocol outlines a common method for introducing aryl or other groups at the 4-position of the pyrazole ring, starting from a 4-bromopyrazole.[4] This is a versatile method to synthesize a variety of bioisosteric replacements.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv)

  • Solvent system (e.g., 1,4-dioxane and water)[4]

Procedure:

  • In a reaction vessel, combine the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.

  • De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 6 hours), monitoring the progress by TLC.[4]

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to yield the desired 4-substituted pyrazole.

Visualizing Bioisosteric Replacement Strategies

The following diagrams illustrate the conceptual workflow of bioisosteric replacement and a common synthetic pathway.

Bioisosteric_Replacement_Workflow Start Lead Compound (4-Bromo-pyrazole) Strategy Bioisosteric Replacement Strategy Start->Strategy Analogs Synthesized Analogs (R = Cl, CN, CH3, CF3) Strategy->Analogs Evaluation Biological Evaluation (e.g., Anticancer Assay) Analogs->Evaluation SAR Structure-Activity Relationship (SAR) Analysis Evaluation->SAR SAR->Strategy Refine Strategy Optimized Optimized Lead SAR->Optimized Suzuki_Coupling_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product BromoPyrazole 4-Bromopyrazole Suzuki Suzuki Coupling BromoPyrazole->Suzuki BoronicAcid R-B(OH)2 (Boronic Acid) BoronicAcid->Suzuki Catalyst Pd Catalyst + Base Catalyst->Suzuki SubstitutedPyrazole 4-Substituted Pyrazole (R = Aryl, etc.) Suzuki->SubstitutedPyrazole

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS#: 166196-52-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this hazardous chemical.

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Therefore, meticulous adherence to safety protocols during its disposal is paramount.

Hazard and Safety Information

Before handling, it is crucial to be aware of the hazards associated with 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

Hazard ClassificationGHS Hazard StatementsPrecautionary Statement
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash skin thoroughly after handling.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

This table summarizes the key hazards. Always refer to the full Safety Data Sheet (SDS) for complete information.

Step-by-Step Disposal Protocol

The proper disposal of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine must be conducted in a manner that ensures safety and regulatory compliance. The following protocol outlines the necessary steps for its disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or PVA), safety goggles or a face shield, and a laboratory coat[2].

  • All handling of the waste should be performed inside a certified chemical fume hood to avoid inhalation of vapors[2].

2. Waste Segregation and Collection:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyridine waste, including any contaminated materials, should be collected in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Halogenated organic waste should typically be segregated[3][4].

3. Labeling and Storage:

  • The waste container must be labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added[2].

  • The label should include the chemical name, concentration, and associated hazards.

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids[2].

4. Scheduling for Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Federal, state, and local regulations must be followed for the transportation and final disposal of the chemical waste[1]. Chemical waste generators are responsible for determining if the waste is classified as hazardous under regulations such as the US EPA's 40 CFR 261.3[1].

5. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • In case of personal exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1].

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

G Disposal Workflow for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine A Start: Generation of Waste B Wear Appropriate PPE A->B C Segregate Waste in Labeled Container B->C D Store in Secondary Containment C->D E Contact EHS for Pickup D->E F Professional Disposal (e.g., Incineration) E->F G End: Disposal Complete F->G

Caption: Disposal Workflow for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine.

It is imperative to consult your institution's specific waste disposal guidelines and the full Safety Data Sheet for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine before proceeding with any disposal activities. Proper handling and disposal are critical for maintaining a safe laboratory environment.

References

Comprehensive Safety and Handling Guide for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS No. 166196-52-7). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

2-(4-Bromo-1H-pyrazol-3-yl)pyridine is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Strict adherence to the following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended. Avoid latex gloves.[2] - Lab Coat: A fully-buttoned lab coat.[2][3]Prevents skin contact which can cause irritation. Nitrile and neoprene offer good chemical resistance to pyridine-based compounds.[2]
Respiratory Protection Use in a well-ventilated area or under a certified laboratory chemical fume hood.[2][4][5] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[5]Minimizes inhalation of dust or vapors which can irritate the respiratory system.

Safe Handling and Operational Plan

A systematic approach to handling 2-(4-Bromo-1H-pyrazol-3-yl)pyridine is crucial for maintaining a safe laboratory environment.

Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5][6]

  • Designate a specific area for handling the compound to contain potential spills.[5]

Handling the Compound:

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[7] Avoid breathing dust or fumes.[1]

  • Prevent Contact: Avoid contact with skin, eyes, and personal clothing.[1]

  • Post-Handling: Wash hands thoroughly after handling.[1] Remove and properly store or dispose of contaminated clothing.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2][8]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a locked-up area if possible.[1]

Disposal:

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[5]

  • Waste Segregation: As a halogenated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[3][6] Do not mix with non-halogenated waste.[9]

  • Regulatory Compliance: Dispose of the contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[1] Never dispose of this chemical down the drain.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

IncidentFirst Aid / Spill Management
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill For small spills, use absorbent materials like sand or vermiculite to contain the spill.[4] Transfer the absorbed material to a sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[5]

Experimental Workflow for Safe Handling

Safe Handling Workflow for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste Management prep_area Designate Handling Area check_safety Verify Eyewash/Shower prep_area->check_safety Proceed if safe check_hood Confirm Fume Hood Operation check_safety->check_hood Proceed if safe don_ppe Don Appropriate PPE check_hood->don_ppe Proceed if safe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer conduct_exp Conduct Experiment weigh_transfer->conduct_exp post_wash Wash Hands Thoroughly conduct_exp->post_wash collect_waste Collect Contaminated Materials conduct_exp->collect_waste Generate Waste label_waste Label as 'Halogenated Organic Waste' collect_waste->label_waste store_waste Store in Sealed Container label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.